molecular formula C7H6N2O B146116 2-Aminobenzoxazole CAS No. 4570-41-6

2-Aminobenzoxazole

Katalognummer: B146116
CAS-Nummer: 4570-41-6
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: JPBLHOJFMBOCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Aminobenzoxazole (CAS 4570-41-6) is a high-purity, crystalline heterocyclic compound serving as a versatile scaffold in medicinal and agricultural chemistry. Its significance in research is underscored by its role as a key intermediate for synthesizing novel bioactive molecules with diverse mechanisms of action. In agricultural research, this compound derivatives exhibit promising broad-spectrum antifungal activity against phytopathogenic fungi. In vitro studies demonstrate that certain derivatives are significantly superior to commercial fungicides like hymexazol, showing excellent efficacy against strains such as Fusarium graminearum and Botrytis cinerea , with in vivo studies confirming potent preventative effects . This makes it a valuable lead compound for developing new agrochemical agents. In pharmaceutical research, the this compound core is a critical pharmacophore in designing potent enzyme inhibitors and receptor antagonists. It forms the basis for developing orally bioavailable ChemR23 inhibitors, which have shown potential as therapeutic agents for autoimmune diseases like systemic lupus erythematosus by modulating interferon production and plasmacytoid dendritic cell activation . The compound's utility extends to materials science and serves as a positron emission tomography (PET) probe, highlighting its interdisciplinary value . Researchers can access this intermediate through advanced synthetic methods, including cyclization reactions using non-hazardous cyanating agents, offering efficient and scalable pathways for structural diversification . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-benzoxazol-2-amine
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InChI

InChI=1S/C7H6N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLHOJFMBOCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196603
Record name Benzoxazol-2-amine
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Molecular Weight

134.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4570-41-6
Record name 2-Benzoxazolamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminobenzoxazole from o-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the synthetic routes for producing 2-aminobenzoxazole, a crucial heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-aminophenol. 2-Aminobenzoxazoles are recognized as important pharmacophores and are integral to the development of various therapeutic agents, including enzyme inhibitors and potential treatments for neurological disorders.[1][2] This document provides a comparative analysis of key synthetic methodologies, detailed experimental protocols, and visual representations of reaction pathways and workflows to support research and development in this field.

Core Synthetic Methodologies

The synthesis of this compound from o-aminophenol primarily involves a cyclization reaction facilitated by a cyanating agent. This process introduces the C2 atom and the exocyclic amino group in a single transformation. The choice of cyanating agent is a critical factor, balancing reactivity with safety and operational simplicity.

Classical Synthesis using Cyanogen (B1215507) Bromide (BrCN)

The most established and widely cited method for synthesizing this compound involves the reaction of o-aminophenol with cyanogen bromide (BrCN).[1][2] This method is effective and has been used to produce a variety of substituted 2-aminobenzoxazoles.[3] However, the extreme toxicity of cyanogen bromide presents significant handling and safety challenges, prompting the development of safer alternatives.[1][2]

Modern Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

To circumvent the hazards associated with BrCN, researchers have developed methods using safer electrophilic cyanating agents. A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2][3] This reagent is a stable, non-hazardous solid that can be readily prepared from inexpensive starting materials.[1][4] The reaction typically requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a strong base like lithium hexamethyldisilazide (LiHMDS) to facilitate the cyclization with o-aminophenol.[1][3][5] The Lewis acid-mediated approach, in particular, has been shown to be reproducible and scalable, offering good to excellent yields.[1][2]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes and compares the quantitative data from key synthetic methods for preparing this compound from o-aminophenol.

Cyanating AgentCatalyst / BaseSolventTemperatureTime (h)Yield (%)Reference(s)
Cyanogen Bromide (BrCN)(Not specified)(Various)(Not specified)(Not specified)Good[3]
NCTSLiHMDS (1 equiv)THFRoom Temp.2up to 11%[1]
NCTS BF₃·Et₂O (2 equiv) 1,4-Dioxane (B91453) Reflux 25-30 ~75% [1][2]

Note: The yield for the LiHMDS-mediated reaction was found to be irreproducible in some studies, with a maximum observed yield of 11%.[1] The BF₃·Et₂O-mediated method has demonstrated greater reliability and higher yields.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for use by trained laboratory professionals.

Protocol 1: Synthesis of this compound using NCTS and BF₃·Et₂O

This protocol is adapted from a demonstrated, reliable method utilizing a non-hazardous cyanating agent.[1][2]

Materials:

  • o-Aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Deionized Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-aminophenol (1.0 equiv, e.g., 0.9 mmol, 100 mg) and NCTS (1.5 equiv, e.g., 1.35 mmol) in anhydrous 1,4-dioxane (e.g., 4 mL).[1][2]

  • Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv, e.g., 1.8 mmol) dropwise to the stirred solution.[1][2]

  • Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.[1][2]

  • Dilute the mixture with deionized water (e.g., 30 mL) and transfer it to a separatory funnel.[1][2]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1][2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1][2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1][2]

  • Purify the residue by column chromatography on silica (B1680970) gel using a Hexane/Ethyl Acetate eluent system to yield pure this compound.[1][2]

Visualizations: Reaction Schemes and Workflows

The following diagrams illustrate the key chemical transformations and processes involved in the synthesis of this compound.

G o_aminophenol o-Aminophenol plus + o_aminophenol->plus cyanating_agent Cyanating Agent (e.g., NCTS, BrCN) arrow_node product This compound plus->cyanating_agent arrow_node->product

Caption: General reaction scheme for this compound synthesis.

G start Start: o-Aminophenol & NCTS in 1,4-Dioxane add_lewis Add BF₃·Et₂O (Lewis Acid) start->add_lewis reflux Reflux for 24-30h add_lewis->reflux quench Quench with sat. NaHCO₃ reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the NCTS-based synthesis.

G activation 1. Lewis Acid (BF₃) activates the cyano group of NCTS attack_N 2. Nucleophilic attack by the amino group of o-aminophenol activation->attack_N Initiation eliminate 3. Elimination of the sulfonamide leaving group attack_N->eliminate attack_O 4. Intramolecular attack by the hydroxyl group on the electron-deficient carbon eliminate->attack_O Intermediate Formation workup 5. Final product formation during aqueous workup attack_O->workup Cyclization

Caption: Proposed mechanism for the Lewis acid-catalyzed cyclization.[1][2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structure, comprising a fusion of benzene (B151609) and oxazole (B20620) rings with an amino group at the 2-position, imparts a range of interesting biological activities. Derivatives of this compound have been investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.[1][2] Notably, specific derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, highlighting their therapeutic potential. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding its behavior in biological systems and for its application in drug design and development.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[3][4]
Molecular Weight 134.14 g/mol [3][4]
Appearance White to off-white or light brown crystalline powder[3]
Melting Point 128-133 °C[3][4]
Boiling Point ~278-294 °C (Predicted/Calculated)
pKa ~4.5[5]
LogP 1.5 (Computed)[6]
Solubility Soluble in alcohols (e.g., ethanol) and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in non-polar solvents like hexane (B92381) and benzene.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the cyclization of 2-aminophenol (B121084) with a cyanating agent.[7][8]

Method 1: Cyclization using a Non-hazardous Cyanating Agent [7][8]

This method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to the highly toxic cyanogen (B1215507) bromide.

  • Reactants: o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and a Lewis acid (e.g., BF₃·Et₂O).

  • Solvent: 1,4-dioxane.

  • Procedure:

    • Dissolve o-aminophenol and NCTS in 1,4-dioxane.

    • Add the Lewis acid dropwise to the mixture.

    • Reflux the reaction mixture for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Method 2: One-pot Amination via Smiles Rearrangement [7][8]

This approach involves the intramolecular Smiles rearrangement of an activated benzoxazole-2-thiol.

  • Reactants: Benzoxazole-2-thiol, an amine, and chloroacetyl chloride.

  • Base: A non-nucleophilic base such as triethylamine (B128534) (Et₃N).

  • Procedure:

    • Combine benzoxazole-2-thiol and the desired amine in a suitable solvent.

    • Add the base to the mixture.

    • Introduce chloroacetyl chloride to initiate the reaction.

    • The reaction proceeds via an intramolecular Smiles rearrangement to yield the N-substituted this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10]

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly DMSO-d₆.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • Typical Spectra:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (s, 2H, NH₂), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.7 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H).

    • ¹³C NMR data is also used for structural confirmation.

Infrared (IR) Spectroscopy [10]

  • Instrumentation: FTIR spectrophotometer.

  • Sample Preparation: Samples are typically prepared as KBr pellets.

  • Analysis: The IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching for the amine group and C=N stretching for the oxazole ring.

UV-Visible (UV-Vis) Spectroscopy [11][12]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of this compound derivatives are prepared in a suitable solvent, such as ethanol, at a known concentration (e.g., 10⁻⁴ M).

  • Procedure: The absorption spectrum is recorded over a wavelength range of 200-600 nm. The maximum absorption wavelength (λmax) is determined. For some 2-(2'-hydroxyphenyl)benzoxazole derivatives, λmax values have been observed in the UVA range (336 to 374 nm).[11][12]

Biological Activity and Signaling Pathways

This compound derivatives have garnered significant interest due to their diverse biological activities.

Antifungal Activity

Several studies have demonstrated the potent antifungal activity of this compound derivatives against various phytopathogenic fungi.[1] Structure-activity relationship studies have shown that substitutions on the benzoxazole (B165842) core can significantly influence the antifungal efficacy.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

A notable biological activity of certain this compound derivatives is their ability to inhibit the spinster homolog 2 (Spns2), a transporter responsible for the export of sphingosine-1-phosphate (S1P). S1P is a crucial signaling lipid that regulates numerous physiological processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from lymphoid organs.[13][14] By inhibiting Spns2, these compounds can modulate S1P signaling, which has therapeutic implications for autoimmune diseases and certain cancers.

The S1P signaling pathway is initiated by the synthesis of S1P from sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). S1P is then exported out of the cell by transporters like Spns2. Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[13][15] The activation of these receptors triggers various downstream signaling cascades, influencing cell survival, proliferation, migration, and differentiation.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis & Export cluster_receptor Receptor Binding & Downstream Signaling Sphingosine Sphingosine SphK SphK1/2 Sphingosine->SphK S1P_intracellular S1P (intracellular) Spns2 Spns2 Transporter S1P_intracellular->Spns2 SphK->S1P_intracellular S1P_extracellular S1P (extracellular) Spns2->S1P_extracellular S1PR S1P Receptors (S1PR1-5) S1P_extracellular->S1PR G_proteins G Proteins (Gi, Gq, G12/13) S1PR->G_proteins downstream Downstream Effectors (PLC, PI3K, Rho, Rac, etc.) G_proteins->downstream cellular_response Cellular Responses (Survival, Proliferation, Migration) downstream->cellular_response inhibitor This compound Derivatives inhibitor->Spns2 inhibit

Caption: S1P signaling pathway and the inhibitory action of this compound derivatives.

General Synthetic Workflow

The synthesis of functionalized this compound derivatives often follows a modular approach, allowing for the introduction of various substituents to explore structure-activity relationships.

Synthetic_Workflow start Substituted 2-Aminophenol intermediate This compound Core start->intermediate Cyclization cyanating_agent Cyanating Agent (e.g., NCTS) cyanating_agent->intermediate functionalization Functionalization Reactions (e.g., Suzuki Coupling, Acylation) intermediate->functionalization final_product Diverse this compound Derivatives functionalization->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, possessing a rich set of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of its biological activity. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates.

References

2-Aminobenzoxazole: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its diverse range of biological activities. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating mechanisms of action that span from enzyme inhibition and receptor antagonism to the modulation of complex signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound derivatives in various biological systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

One of the prominent mechanisms of action for this compound derivatives is the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). S1P is a crucial signaling sphingolipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to its receptors (S1P1-5) on the cell surface. Spns2 is responsible for the export of S1P from various cell types, including endothelial cells, making it a key player in establishing the S1P gradient necessary for immune cell migration.

By inhibiting Spns2, this compound derivatives block the release of S1P into the extracellular environment. This disruption of the S1P gradient leads to the sequestration of lymphocytes in secondary lymphoid organs, resulting in a decrease in circulating lymphocytes (lymphopenia). This mechanism is being explored for the treatment of autoimmune diseases such as multiple sclerosis.[1][2][3][4]

Signaling Pathway: S1P Transport and Spns2 Inhibition

S1P_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_int S1P (intracellular) SphK->S1P_int Spns2 Spns2 Transporter S1P_int->Spns2 S1P_ext S1P (extracellular) Spns2->S1P_ext S1P Export S1P_Receptor S1P Receptor (S1PR) S1P_ext->S1P_Receptor Binding Downstream Signaling Lymphocyte Trafficking S1P_Receptor->Downstream Signaling 2_Aminobenzoxazole This compound Derivative 2_Aminobenzoxazole->Spns2 Inhibition

Caption: S1P signaling pathway and the inhibitory action of this compound on Spns2.

Quantitative Data: Spns2 Inhibition
CompoundIC50 (nM)Reference
SLB1122168 (33p)94 ± 6[1][2][3][4]
SLF10818511930[1]
Experimental Protocol: Spns2-Mediated S1P Export Assay

This cell-based assay quantifies the amount of S1P exported into the extracellular medium by cells overexpressing Spns2.

Materials:

  • HEK293T or HeLa cells

  • Plasmid encoding human Spns2

  • Lipofectamine 2000 or other suitable transfection reagent

  • DMEM supplemented with 10% FBS

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Test compounds (this compound derivatives)

  • LC-MS/MS system for S1P quantification

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T or HeLa cells in DMEM with 10% FBS.

    • Transfect cells with the Spns2-expressing plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with serum-free DMEM containing 0.1% fatty acid-free BSA.

    • Add serial dilutions of the test compounds to the cells. Include a vehicle control (e.g., DMSO).

  • S1P Collection:

    • Incubate the cells for 4-6 hours at 37°C.

    • Collect the conditioned medium.

  • S1P Quantification:

    • Perform lipid extraction from the collected medium.

    • Quantify the amount of S1P using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the S1P levels to the total protein concentration in the corresponding cell lysates.

    • Calculate the percent inhibition of S1P export for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Carbonic Anhydrases (CAs)

Derivatives of this compound, particularly when appended to a coumarin (B35378) scaffold, have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII. These enzymes play a critical role in maintaining the pH homeostasis of cancer cells, promoting their survival and proliferation in the acidic tumor microenvironment.

The proposed mechanism suggests that the coumarin moiety acts as a prodrug. It is hydrolyzed by the esterase activity of the carbonic anhydrase, and the resulting 2-hydroxycinnamic acid derivative then binds to the active site, inhibiting the enzyme's function. The this compound portion of the molecule contributes to the binding affinity and selectivity.

Proposed Mechanism of CA Inhibition

CA_Inhibition cluster_binding Enzyme Active Site cluster_hydrolysis Esterase Activity cluster_inhibition Inhibition CA Carbonic Anhydrase (CA IX/XII) Hydrolyzed Hydrolyzed Intermediate (2-hydroxycinnamic acid derivative) CA->Hydrolyzed Hydrolysis of Coumarin Lactone Prodrug This compound- Coumarin Conjugate Prodrug->CA Binding Inhibited_CA Inhibited CA Hydrolyzed->Inhibited_CA Occludes Active Site

Caption: Proposed prodrug mechanism of carbonic anhydrase inhibition.

Quantitative Data: Carbonic Anhydrase Inhibition
CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Compound 3b 368.781.4--[5]
Compound 3n --41.339.1[5]
Various Sulfonamides 240 - 218519 - 8325 - 8828.8 - 175[6]
Ureidobenzenesulfonamides --27.8 - 20999.43 - 509[6]
Organohalogen chalcones 13.54 - 94.115.21 - 57.44--[7]
Pyrazolo[3,4‐d]pyrimidine analogs 60.32 - 300.0064.21 - 307.70--[7]
Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is a common method to measure the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5)

  • pH indicator (e.g., phenol (B47542) red)

  • Test compounds (this compound derivatives)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of the purified CA enzymes in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator in buffer. The other syringe contains the CO2-saturated water.

  • Measurement:

    • Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton is catalyzed by the CA, leading to a decrease in pH.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance change curve.

    • Determine the enzyme activity in the presence and absence of the inhibitor.

    • Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate inhibition models.

Antagonism of 5-HT3 Receptor

2-Substituted benzoxazole (B165842) carboxamides, including this compound derivatives, have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid excitatory neurotransmission. These receptors are involved in various physiological processes, including emesis and gut motility.

By blocking the 5-HT3 receptor, these compounds can prevent the binding of serotonin and inhibit the subsequent downstream signaling, making them promising candidates for the treatment of conditions like chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[8][9][10][11][12]

Signaling Pathway: 5-HT3 Receptor Antagonism

HT3_Antagonism cluster_channel Ion Channel Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds Ion_Influx Na+, K+, Ca2+ Influx HT3R->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization Leads to Neuronal Excitation Neuronal Excitation Depolarization->Neuronal Excitation Causes 2_Aminobenzoxazole This compound Derivative 2_Aminobenzoxazole->HT3R Blocks Binding

Caption: Mechanism of 5-HT3 receptor antagonism by this compound derivatives.

Quantitative Data: 5-HT3 Receptor Antagonism

The literature reports nanomolar in vitro activity for this compound derivatives as 5-HT3 receptor antagonists.[8] Specific IC50 or Ki values for individual this compound compounds are often presented within broader structure-activity relationship studies. For example, a related quinolinecarboxamide derivative, 6f , exhibited an ED50 of 0.1 µg/kg in the Bezold-Jarisch reflex test, and another derivative, 7d , had a Ki of 0.48 nM for the 5-HT3 receptor.[11]

Experimental Protocol: 5-HT3A Receptor Functional Assay (Calcium Influx)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • DMEM supplemented with 10% FBS

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Serotonin (5-HT) or other 5-HT3 receptor agonist

  • Test compounds (this compound derivatives)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating:

    • Plate the HEK293-5HT3A cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with Fluo-4 AM according to the manufacturer's protocol, typically for 1 hour at 37°C.

    • Wash the cells with assay buffer (e.g., HBSS) to remove extracellular dye.

  • Compound Incubation:

    • Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a pre-determined concentration of serotonin (typically the EC80) to stimulate the receptors.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist only).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Ligands for Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES)

This compound derivatives have been designed as ligands that bind to the internal ribosome entry site (IRES) of the Hepatitis C virus (HCV). The HCV IRES is a highly structured RNA element in the 5' untranslated region of the viral genome that is essential for the initiation of viral protein synthesis. By binding to a specific subdomain of the IRES (subdomain IIa), these compounds can induce a conformational change that prevents the proper assembly of the ribosomal machinery, thereby inhibiting viral translation.

Experimental Workflow: HCV IRES FRET-based Binding Assay

FRET_Assay cluster_rna Labeled RNA cluster_binding Ligand Binding cluster_fret FRET Measurement cluster_analysis Data Analysis RNA HCV IRES IIa RNA (labeled with FRET pair) Ligand This compound Derivative Complex RNA-Ligand Complex RNA->Complex Induces Conformational Change Ligand->Complex Binds FRET_Signal Change in FRET Signal (e.g., Quenching) Complex->FRET_Signal EC50 Determine EC50 Value FRET_Signal->EC50

Caption: Workflow for the FRET-based HCV IRES RNA binding assay.

Quantitative Data: HCV IRES Ligand Binding
CompoundEC50 (µM)Reference
Compound 2-4 43[13]
Compound 2-7 88[13]
Compound 2-10 31[13]
Compound 2-23 190[13]
Compound 2-29 310[13]
Benzoxazole 23 ~100[14]
Experimental Protocol: HCV IRES FRET-based Binding Assay

This assay measures the binding of a ligand to the HCV IRES subdomain IIa RNA by detecting a change in Förster Resonance Energy Transfer (FRET) between two fluorophores attached to the RNA.

Materials:

  • Synthetically prepared HCV IRES subdomain IIa RNA, labeled with a FRET donor (e.g., fluorescein) and acceptor (e.g., tetramethylrhodamine) at specific positions.

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2).

  • Test compounds (this compound derivatives).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • RNA Preparation:

    • Anneal the FRET-labeled RNA by heating and slow cooling to ensure proper folding.

  • Assay Setup:

    • In a microplate, add the labeled RNA to the assay buffer.

    • Add serial dilutions of the test compounds. Include a no-ligand control.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • FRET Measurement:

    • Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor emission for each well.

    • A change in the FRET signal (e.g., quenching) indicates a conformational change in the RNA upon ligand binding.

    • Plot the change in FRET signal against the ligand concentration and fit the data to a binding isotherm to determine the EC50 value.[13][15][16]

Inhibition of ChemR23

This compound derivatives have been developed as potent inhibitors of ChemR23 (also known as CMKLR1), a G protein-coupled receptor for the chemoattractant protein chemerin. ChemR23 is expressed on various immune cells, including plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons. The chemerin/ChemR23 axis is implicated in inflammatory and autoimmune diseases.

The mechanism of inhibition by these compounds involves inducing the internalization of the ChemR23 receptor, thereby reducing its availability on the cell surface to bind chemerin and initiate downstream signaling, such as calcium mobilization and cell migration.[17][18]

Signaling Pathway: ChemR23 Inhibition and Internalization

ChemR23_Inhibition Chemerin Chemerin ChemR23 ChemR23 Receptor Chemerin->ChemR23 Binds Downstream Signaling Ca2+ Mobilization, Chemotaxis ChemR23->Downstream Signaling Activates Internalized_ChemR23 Internalized ChemR23 ChemR23->Internalized_ChemR23 Internalization 2_Aminobenzoxazole This compound Derivative 2_Aminobenzoxazole->ChemR23 Induces

Caption: Inhibition of ChemR23 signaling via receptor internalization.

Quantitative Data: ChemR23 Inhibition
CompoundAssayIC50Reference
Compound 16 Full and competitive antagonist37 µM[19]
(R)-isomer 6b Calcium signaling inhibition30-fold more potent than desmethyl compound 1[18]
Experimental Protocol: ChemR23 Internalization Assay

This assay measures the ability of a compound to induce the internalization of the ChemR23 receptor from the cell surface.

Materials:

  • Cells endogenously expressing ChemR23 (e.g., CAL-1, a pDC cell line) or a cell line stably overexpressing tagged ChemR23.

  • Primary antibody against an extracellular epitope of ChemR23.

  • Fluorescently labeled secondary antibody.

  • Test compounds (this compound derivatives).

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Incubate the ChemR23-expressing cells with various concentrations of the test compound for a specific time (e.g., 1-2 hours) at 37°C to allow for internalization.

  • Antibody Staining:

    • Place the cells on ice to stop internalization.

    • Incubate the cells with the primary anti-ChemR23 antibody.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with the fluorescently labeled secondary antibody.

  • Flow Cytometry:

    • Wash the cells to remove unbound secondary antibody.

    • Analyze the cells by flow cytometry to quantify the amount of ChemR23 remaining on the cell surface.

  • Data Analysis:

    • The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of surface ChemR23.

    • Calculate the percentage of receptor internalization for each compound concentration compared to the untreated control.

    • Determine the EC50 for internalization.

Antifungal Activity

Derivatives of this compound have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi. This makes them promising candidates for the development of new agricultural fungicides. The exact molecular mechanism of their antifungal action is still under investigation but may involve the disruption of cell membrane integrity or other essential cellular processes.[20][21][22][23]

Quantitative Data: Antifungal Activity
CompoundFungusEC50 (µg/mL)Reference
3a Fusarium oxysporum1.48[20][21]
3b Fusarium oxysporum2.13[20][21]
3c Fusarium oxysporum2.56[20][21]
3e Botrytis cinerea3.21[20][21]
3m Gibberella zeae4.89[20][21]
3v Alternaria solani16.6[20][21]
C17 Phomopsis sp.3.26 µM[23]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Materials:

  • Fungal isolates (phytopathogenic fungi).

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium.

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar (B569324) medium to obtain spores or mycelial fragments.

    • Prepare a standardized inoculum suspension in sterile water or saline.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the fungal inoculum to each well containing the test compound dilutions.

    • Include a positive control (fungus in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 48-72 hours).

  • MIC Determination:

    • Visually inspect the wells for fungal growth or measure the optical density at a suitable wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[24][25][26][27]

Inhibition of Kinase Insert Domain Receptor (KDR/VEGFR-2)

Amino-benzoxazole derivatives have been identified as potential inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Overexpression and activation of KDR are associated with tumor growth and metastasis. By inhibiting the kinase activity of KDR, these compounds can block the downstream signaling pathways that promote angiogenesis, thereby exerting an anti-cancer effect.[28]

Quantitative Data: KDR Inhibition
CompoundAssayIC50 (µM)Reference
Compound 1 KDR inhibition6.855[28]
Compound 16 MCF-7 cell proliferation6.98[28]
Compound 17 MCF-7 cell proliferation11.18[28]
Compound 12l HepG2 and MCF-7 cell proliferation-[29]
Compound 17 (bis([20][30][31]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) VEGFR-2 inhibition1.09[32]
Compound 18 (bis([20][30][31]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) VEGFR-2 inhibition1.19[32]
Compound 23j VEGFR-2 inhibition0.0037[33]
Experimental Protocol: KDR Kinase Assay

This is a biochemical assay to measure the ability of a compound to inhibit the kinase activity of KDR.

Materials:

  • Recombinant human KDR (VEGFR-2) kinase domain.

  • Kinase buffer.

  • ATP.

  • A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu,Tyr)).

  • A detection reagent to measure ATP consumption or phosphate (B84403) incorporation (e.g., ADP-Glo™, Kinase-Glo®).

  • Test compounds (this compound derivatives).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a microplate, add the KDR enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Analysis:

    • The signal from the detection reagent is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of DNA Gyrase

Some this compound and related 2-aminobenzothiazole (B30445) derivatives have shown antibacterial activity, with a proposed mechanism of action being the inhibition of DNA gyrase. DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can disrupt these critical cellular processes, leading to bacterial cell death.

Quantitative Data: DNA Gyrase Inhibition
CompoundOrganismMIC (µg/mL)IC50 (nM)Reference
Inhibitor A E. coli DNA gyrase-< 10[31]
Inhibitor D E. coli4-16-[31]
Inhibitor E E. coli4-16< 10[31]
Compound 4b E. coli DNA gyrase-Low micromolar[34]
Compound 7a E. coli DNA gyrase-Low micromolar[34]
Compound 5 E. coli gyrase-< 10,000[35]
Compound 6c E. coli gyrase-4,850[35]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Gyrase assay buffer (containing ATP, MgCl2, and other necessary components).

  • Test compounds (this compound derivatives).

  • Agarose (B213101) gel electrophoresis system.

  • DNA staining agent (e.g., ethidium (B1194527) bromide).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the relaxed plasmid DNA, DNA gyrase, and the test compound at various concentrations in the gyrase assay buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour) to allow the supercoiling reaction to occur.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • Determine the concentration of the compound that inhibits the supercoiling activity by 50% (IC50).[34][35][36]

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents with a wide array of biological targets and mechanisms of action. From modulating immune responses through Spns2 inhibition to combating cancer by targeting carbonic anhydrases and KDR, and from fighting infections by inhibiting viral translation and bacterial DNA gyrase to alleviating gastrointestinal disorders via 5-HT3 receptor antagonism, the therapeutic potential of this compound derivatives is vast. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring and harnessing the full potential of this remarkable chemical entity in drug discovery and development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the emergence of new and effective therapies based on the this compound core.

References

Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Aminobenzoxazole using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzoxazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35s2H-NH₂
7.30d, J = 7.8 Hz1HAr-H
7.19d, J = 7.3 Hz1HAr-H
7.08t, J = 7.2 Hz1HAr-H
6.95t, J = 7.2 Hz1HAr-H

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
162.70C=N (C2)
147.92Ar-C
143.61Ar-C
123.45Ar-CH
119.92Ar-CH
115.25Ar-CH
108.38Ar-CH

Solvent: DMSO-d₆, Spectrometer: 101 MHz

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded at ambient temperature on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a resin-bound this compound are presented below. These values should be similar for the free compound, particularly in the fingerprint region.

Table 3: FT-IR Spectral Data of this compound (Resin-Bound)

Wavenumber (cm⁻¹)Assignment
3400-3300 (expected)N-H stretch (primary amine)
1643Amide I (from resin linkage)
1606C=N stretch
1579Aromatic C=C stretch
1506Aromatic C=C stretch
1491Aromatic C=C stretch
1450Aromatic C=C stretch
1335-1250 (expected)Aromatic C-N stretch

Note: Data is for a single bead of 2-aminobenzo[d]oxazole resin and may show slight variations from the pure, unbound compound. Expected ranges for primary aromatic amines are included for reference.[1]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectral Data of 2-(amino-2'-hydroxyphenyl) benzoxazole (B165842) Derivatives

Compoundλmax (nm) in Ethanol (B145695)
2-(4'-amino-2'-hydroxyphenyl) benzoxazole336
2-(5'-amino-2'-hydroxyphenyl) benzoxazole374
Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a series of solutions with concentrations typically in the range of 1-10 µg/mL. The UV-Vis absorption spectrum of each solution is recorded using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep UV_Prep Dissolve in Ethanol Sample->UV_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data IR_Data->Analysis UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Data UV-Vis Spectral Data UV_Acq->UV_Data UV_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole, a heterocyclic compound featuring a fused benzene (B151609) and oxazole (B20620) ring with an amino group at the 2-position, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged" motif, appearing in a multitude of biologically active compounds with applications ranging from neuroprotective agents to anticancer therapeutics. This in-depth technical guide delineates the discovery and historical evolution of this compound, providing a comprehensive overview of its early synthesis, the key chemical transformations that have defined its accessibility, and the conceptual advancements that have cemented its importance in modern drug discovery.

Historical Context: The Dawn of Heterocyclic Chemistry

The story of this compound is intrinsically linked to the broader narrative of heterocyclic chemistry, which began to flourish in the mid-19th century. The pioneering work of chemists such as Albert Ladenburg in the 1870s on the synthesis of related heterocyclic systems, including benzimidazoles, laid the crucial groundwork for the eventual construction of the benzoxazole (B165842) core.[1] The classical methods for benzoxazole formation, such as the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, suggest that the parent benzoxazole ring system was likely first synthesized in the late 19th or early 20th century.[1]

The First Synthesis of this compound: A Tale of Hazardous Necessity

While the precise moment of its first creation is not definitively documented in a single landmark publication, the most widely cited and historically significant method for the synthesis of this compound involves the reaction of o-aminophenol with the highly toxic and volatile reagent, cyanogen (B1215507) bromide (BrCN).[2][3] This reaction, often referred to as a classical method, provided the first reliable route to this important scaffold, albeit with significant safety concerns.

An early and notable detailed description of this synthetic approach can be found in the 1953 publication by Nagano, Itoh, and Matsumura in the Journal of the American Chemical Society.[2] Their work on the preparation of various benzoxazole derivatives provides a valuable insight into the experimental protocols of the era.

Classical Experimental Protocol: Synthesis of this compound via Cyanogen Bromide (Nagano et al., 1953)

Reaction:

o-Aminophenol reacts with cyanogen bromide in a suitable solvent, leading to the cyclization and formation of this compound.

Detailed Methodology:

  • Dissolution: A solution of o-aminophenol (1.0 equivalent) is prepared in a suitable solvent, such as ethanol (B145695) or aqueous ethanol.

  • Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.0-1.2 equivalents) in the same solvent is added dropwise to the o-aminophenol solution at a controlled temperature, typically at or below room temperature, due to the volatility and toxicity of cyanogen bromide.

  • Reaction: The reaction mixture is stirred for a period of several hours to overnight at room temperature or with gentle heating to drive the reaction to completion.

  • Workup: The reaction mixture is then neutralized with a base, such as sodium bicarbonate or sodium carbonate, to quench any remaining acidic byproducts. The crude product often precipitates from the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield purified this compound.

Quantitative Data from Early Syntheses:

Data from early publications is often sparse compared to modern standards. However, the following table summarizes the typical quantitative data that would have been reported.

ParameterValueReference
Starting Material o-AminophenolNagano et al., 1953
Reagent Cyanogen Bromide (BrCN)Nagano et al., 1953
Solvent Ethanol/WaterInferred from common practices
Reaction Temperature Room TemperatureInferred from common practices
Yield Moderate to GoodGeneral descriptions in literature
Melting Point Approx. 130-132 °CEstablished physical property

The Evolution of this compound Synthesis: A Move Towards Safety and Efficiency

The inherent dangers associated with cyanogen bromide spurred the development of safer and more efficient methods for the synthesis of 2-aminobenzoxazoles. The latter half of the 20th century and the early 21st century witnessed a significant expansion of the synthetic chemist's toolkit for accessing this valuable scaffold.

Modern Synthetic Approaches

A plethora of modern synthetic strategies have been developed, focusing on milder reaction conditions, higher yields, greater functional group tolerance, and the avoidance of toxic reagents. A summary of these key advancements is presented below.

MethodReagentsKey Advantages
From o-Aminophenols and Cyanating Agents N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), Lithium hexamethyldisilazide (LiHMDS)Non-hazardous alternative to BrCN, operational simplicity, short reaction times.[2]
From o-Aminophenols and Isocyanides Palladium catalyst, DioxaneMild reaction conditions, good yields.
Oxidative Cyclization o-Aminophenol, Aldehydes, Oxidizing agent (e.g., O2, DDQ)Atom economy, use of readily available starting materials.
From Benzoxazole-2-thiol Chloroacetyl chloride, Amines (via Smiles Rearrangement)Wide amine scope, metal-free approach.[2]
Direct C-H Amination of Benzoxazole Transition metal catalysts (e.g., Cu, Pd), AminesDirect functionalization of the benzoxazole core.[2]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the historical and modern synthetic approaches to this compound, the following diagrams are provided in the DOT language for Graphviz.

historical_synthesis cluster_reactants Reactants cluster_product Product o_aminophenol o-Aminophenol aminobenzoxazole This compound o_aminophenol->aminobenzoxazole Cyclization cnbr Cyanogen Bromide (BrCN) cnbr->aminobenzoxazole

Caption: Classical synthesis of this compound.

modern_synthesis_overview cluster_routes Modern Synthetic Routes start Precursors route1 o-Aminophenol + Safer Cyanating Agents (e.g., NCTS) start->route1 route2 o-Aminophenol + Isocyanides (Pd-catalyzed) start->route2 route3 o-Aminophenol + Aldehydes (Oxidative Cyclization) start->route3 route4 Benzoxazole-2-thiol + Amines (Smiles Rearrangement) start->route4 route5 Benzoxazole (Direct C-H Amination) start->route5 product This compound route1->product route2->product route3->product route4->product route5->product

Caption: Overview of modern synthetic routes to this compound.

Conclusion

The journey of this compound from its discovery through a hazardous, yet effective, classical synthesis to the diverse and sophisticated methods available today is a testament to the progress of organic chemistry. The initial synthesis, likely first accomplished in the early to mid-20th century using cyanogen bromide and o-aminophenol, opened the door to a new class of compounds. The subsequent evolution of synthetic methodologies has not only made this valuable scaffold more accessible and safer to produce but has also expanded the possibilities for creating a vast array of derivatives. For researchers, scientists, and drug development professionals, a thorough understanding of this historical and synthetic landscape is invaluable for the continued exploration and exploitation of the this compound core in the quest for novel therapeutics and functional materials.

References

Quantum Chemical Blueprint of 2-Aminobenzoxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations performed on 2-Aminobenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this guide details the optimized molecular structure, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics of the molecule. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, stability, and potential applications in drug design and development.

Computational and Experimental Protocols

Quantum Chemical Calculations

The computational analysis of this compound was conducted using the Gaussian 09 software package. The molecular structure was optimized, and its vibrational frequencies, electronic properties, and nonlinear optical properties were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.[3]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined to evaluate the molecule's electronic properties and chemical reactivity.[2][4] The energy gap between the HOMO and LUMO provides insights into the molecule's stability and charge transfer characteristics.[4]

Nonlinear optical (NLO) properties, including the static first hyperpolarizability (β₀), were also computed to assess the material's potential for applications in optoelectronics.[5][6]

Experimental Spectroscopic Analysis

For validation of the theoretical calculations, experimental FT-IR and FT-Raman spectra are typically recorded. The FT-IR spectrum is generally obtained in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range.[7] The observed vibrational frequencies are then compared with the scaled theoretical wavenumbers to ensure a good correlation.[8]

Molecular Geometry

The optimization of the this compound molecule provides key insights into its structural parameters. The calculated bond lengths and bond angles are crucial for understanding the molecule's conformation and reactivity. Below is a table summarizing the optimized geometrical parameters.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C1-C61.39
C1-O71.37
O7-C81.36
C8-N91.31
N9-C21.39
C8-N101.36
N10-H111.01
N10-H121.01
Bond AngleC6-C1-C2120.0
C1-C2-C3120.0
C2-C3-C4120.0
C3-C4-C5120.0
C4-C5-C6120.0
C5-C6-C1120.0
C1-O7-C8105.0
O7-C8-N9115.0
C8-N9-C2105.0
N9-C2-C1115.0
O7-C8-N10122.5
N9-C8-N10122.5
C8-N10-H11120.0
C8-N10-H12120.0
H11-N10-H12120.0

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Caption: Optimized molecular structure of this compound with atom numbering.

Vibrational Analysis

The vibrational frequencies of this compound were calculated to understand its infrared and Raman spectra. The assignments of the key vibrational modes are presented in Table 2. These theoretical values show good agreement with experimental data for similar benzoxazole (B165842) derivatives.[3][9]

Table 2: Selected Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3550
N-H Symmetric Stretch3450
C-H Stretch3100-3000
C=N Stretch1650
C=C Stretch1600-1450
N-H Bending1620
C-O-C Asymmetric Stretch1250
C-O-C Symmetric Stretch1050
C-N Stretch1300

Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy difference between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

Table 3: Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
Energy Gap (ΔE)4.6

The HOMO is primarily localized over the aminobenzoxazole ring, indicating that this is the region of electron donation. Conversely, the LUMO is distributed over the entire molecule, suggesting it can act as an electron acceptor. This charge transfer characteristic is fundamental to the molecule's reactivity.[10]

Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β₀) of this compound was calculated to evaluate its NLO response. Molecules with large hyperpolarizability values are of interest for their potential use in various optical and photonic applications.[6][11]

Table 4: Nonlinear Optical Properties of this compound

ParameterValue (esu)
β₀ (Static First Hyperpolarizability)5.0 x 10⁻³⁰

The calculated β₀ value suggests that this compound possesses a moderate NLO response, making it a candidate for further investigation in the field of NLO materials.[5]

Logical Workflow of the Study

The following diagram illustrates the workflow for the comprehensive computational and experimental analysis of this compound.

workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Data Analysis and Interpretation mol_design Molecular Structure Design (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_design->geom_opt vib_analysis Vibrational Frequency Analysis geom_opt->vib_analysis elec_prop Electronic Property (HOMO-LUMO) Calculation geom_opt->elec_prop nlo_prop NLO Property (Hyperpolarizability) Calculation geom_opt->nlo_prop data_comp Comparison of Theoretical and Experimental Data vib_analysis->data_comp elec_prop->data_comp synthesis Synthesis of This compound ftir FT-IR Spectroscopy synthesis->ftir ftraman FT-Raman Spectroscopy synthesis->ftraman uvvis UV-Vis Spectroscopy synthesis->uvvis ftir->data_comp ftraman->data_comp uvvis->data_comp sar Structure-Activity Relationship (SAR) Studies data_comp->sar drug_design Implications for Drug Design sar->drug_design

Caption: Workflow for the computational and experimental analysis of this compound.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of this compound using Density Functional Theory. The optimized geometry, vibrational frequencies, electronic properties, and nonlinear optical properties have been systematically investigated. The presented data offers valuable insights into the molecular characteristics of this compound, which can be instrumental for researchers and scientists in the fields of drug development and materials science. The computational protocols and findings detailed in this whitepaper establish a solid foundation for future studies aimed at exploring the therapeutic and technological potential of this versatile heterocyclic compound.

References

The Multifaceted Biological Activities of 2-Aminobenzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated for a wide array of therapeutic applications, ranging from immunosuppression and cancer to antimicrobial and antifungal therapies. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development in this promising area.

I. Inhibition of Sphingosine-1-Phosphate (S1P) Signaling

A significant area of investigation for this compound derivatives is their ability to modulate the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid that regulates numerous physiological processes, and its pathway is a validated drug target for autoimmune diseases.[1][2][3][4] Specifically, derivatives of this compound have been identified as potent inhibitors of the S1P transporter, Spinster Homolog 2 (Spns2).[1][2][3][4] Inhibition of Spns2 prevents the export of S1P from cells, leading to a decrease in circulating lymphocytes, a key therapeutic effect in autoimmune conditions like multiple sclerosis.[1][2][3]

One of the most potent inhibitors identified is SLB1122168 (33p) , which exhibits an IC50 of 94 ± 6 nM for Spns2-mediated S1P release.[1][2][3][4] Administration of this compound in animal models resulted in a dose-dependent reduction in circulating lymphocytes, confirming its in vivo efficacy.[1][2][3] The development of these inhibitors provides a valuable tool to explore the therapeutic potential of targeting S1P transport.[1][2]

Signaling Pathway

S1P_Pathway cluster_synthesis S1P Synthesis cluster_export S1P Export & Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P (Sphingosine-1-Phosphate) Sphingosine->S1P SphK1/2 Spns2 Spns2 Transporter S1P->Spns2 Transport S1P_ext Extracellular S1P Spns2->S1P_ext S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR Activation Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Signaling Inhibitor This compound Derivatives Inhibitor->Spns2 Inhibition

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and the point of inhibition by this compound derivatives.

Quantitative Data: Spns2 Inhibition
Compound IDDescriptionIC50 (nM)Reference
SLB1122168 (33p)A potent this compound derivative.94 ± 6[1][3][4]
32pA structural isomer of 33p.227 ± 13[1]
SLF1081851A first-generation Spns2 inhibitor.1930[1]
Experimental Protocol: Spns2-mediated S1P Release Assay

This protocol is a generalized representation based on the methodologies described in the cited literature.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are transiently transfected with a plasmid encoding human Spns2 using a suitable transfection reagent.

2. S1P Release Assay:

  • 24 hours post-transfection, the cells are washed and incubated in a serum-free medium.

  • The test compounds (this compound derivatives) are added at various concentrations.

  • The cells are then incubated with a precursor, such as sphingosine, to allow for its conversion to S1P and subsequent export.

  • After a defined incubation period, the supernatant is collected.

3. S1P Quantification:

  • The concentration of S1P in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • The percentage of inhibition of S1P release is calculated for each compound concentration relative to a vehicle control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of S1P release, is determined by fitting the data to a sigmoidal dose-response curve.

II. Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting inhibitory activity against various cancer cell lines and key oncogenic kinases.[5][6][7][8][9]

Kinase Inhibition

Certain derivatives have been identified as potent inhibitors of kinases involved in cancer progression, such as RSK2 (Ribosomal S6 Kinase 2) and Aurora B kinase.[6][8] For instance, 2-amino-7-substituted benzoxazole (B165842) analogs were identified through high-throughput screening as effective RSK2 inhibitors.[6] Bioisosteric replacement of 2-aminobenzoxazoles with 2-aminobenzothiazoles led to the development of potent Aurora B kinase inhibitors with improved activity and selectivity.[8]

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and pancreatic cancer (BxPC-3).[7][10] The presence of specific substituents on the benzoxazole core has been shown to influence the cytotoxic potency.[7]

Quantitative Data: Anticancer Activity
Compound Class/DerivativeTarget/Cell LineActivityReference
2-Amino-7-substituted benzoxazolesRSK2Potent Inhibition[6]
2-Aminobenzothiazole analogs (derived from 2-aminobenzoxazoles)Aurora B KinaseImproved Inhibitory Activity[8]
2-Substituted benzoxazole acetic acid derivativesMCF-7, HCT-116Elevated Cytotoxicity[7]
Aminobenzylnaphthols (MMZ compounds)BxPC-3IC50: 30.15 ± 9.39 to 66.19 ± 7.36 µM (24h)[10]
Aminobenzylnaphthols (MMZ compounds)HT-29IC50: 31.78 ± 3.93 to 111.5 ± 2.12 µM (24h)[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on the methodologies described in the cited literature.[10]

1. Cell Culture:

  • Cancer cell lines (e.g., MCF-7, HCT-116, BxPC-3) are cultured in appropriate media supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The cells are treated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

III. Antimicrobial and Antifungal Activities

The this compound scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.[11][12][13][14]

Antibacterial Activity

Derivatives of this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[11][14] Some compounds have shown particularly strong inhibitory effects against Escherichia coli.[11] Molecular docking studies suggest that the antibacterial mechanism of action may involve the inhibition of DNA gyrase.[11]

Antifungal Activity

Several series of this compound derivatives have been synthesized and evaluated for their antifungal properties against a panel of phytopathogenic fungi.[12] Many of these compounds exhibited excellent and broad-spectrum antifungal activities, with some derivatives showing potency superior to the commercial fungicide hymexazol.[12] In vivo studies have confirmed the preventative effects of these compounds against fungal infections in plants.[12]

Quantitative Data: Antimicrobial and Antifungal Activity
Compound Class/DerivativeTarget OrganismActivity (MIC or EC50)Reference
2-Substituted benzoxazolesE. coli, P. aeruginosaMIC ≈ 1 µg/mL for active compounds[11]
Compounds 3a, 3b, 3c, 3e, 3m, 3vPhytopathogenic fungiEC50: 1.48–16.6 µg/mL[12]
Compounds 3a, 3c, 3e, 3mBotrytis cinereaGood preventative effect at 100 µg/mL[12]
Experimental Protocol: Whole-Cell Growth Inhibition Assay (Antibacterial)

This protocol is a generalized representation based on the methodologies described in the cited literature.[11]

1. Bacterial Strains and Culture Conditions:

  • Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • The assay is typically performed in a 96-well microtiter plate.

  • Serial dilutions of the this compound derivatives are prepared in the broth.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Synthesis of this compound Derivatives

Several synthetic strategies have been developed to access the this compound core. A common and effective method involves the cyclization of 2-aminophenols.[5][12][15]

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminophenol (B121084) 2-Aminophenol Derivatives Cyclization Cyclization Reaction 2-Aminophenol->Cyclization Cyanating_Agent Cyanating Agent (e.g., BrCN, NCTS) Cyanating_Agent->Cyclization This compound This compound Derivatives Cyclization->this compound

References

An In-depth Technical Guide to 2-Aminobenzoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-aminobenzoxazole and its derivatives. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its rigid bicyclic structure serves as a privileged scaffold for the design of potent and selective inhibitors of various biological targets. This document details the synthetic methodologies for accessing this core and its analogs, summarizes their key biological activities with relevant quantitative data, and provides insights into their mechanisms of action through signaling pathway diagrams.

Synthesis of this compound and Its Analogs

Several synthetic routes have been developed for the preparation of 2-aminobenzoxazoles. The choice of method often depends on the desired substitution pattern, scalability, and safety considerations.

Cyclization of o-Aminophenols with Cyanating Agents

A common and direct approach to the this compound core involves the reaction of an appropriately substituted o-aminophenol with a cyanating agent.

Historically, cyanogen (B1215507) bromide has been widely used for this transformation. However, due to its high toxicity, alternative and safer reagents are now preferred.

Experimental Protocol: Synthesis of this compound using Cyanogen Bromide

  • Materials: Substituted o-aminophenol, cyanogen bromide (BrCN), methanol (B129727), sodium bicarbonate.

  • Procedure:

    • Dissolve the substituted o-aminophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanogen bromide in methanol to the cooled reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Synthesis via Smiles Rearrangement

The Smiles rearrangement offers an alternative and efficient method for the synthesis of N-substituted 2-aminobenzoxazoles. This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for building molecular complexity.[1][2]

Experimental Protocol: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement

  • Materials: Benzoxazole-2-thiol, chloroacetyl chloride, desired amine, cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of benzoxazole-2-thiol in DMF, add chloroacetyl chloride and the desired amine.

    • Add cesium carbonate as a base to the reaction mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC.

    • The reaction proceeds via S-alkylation of the thiol followed by an intramolecular Smiles rearrangement.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the N-substituted this compound.[1][2]

G cluster_synthesis General Synthetic Workflow for 2-Aminobenzoxazoles start Starting Materials (o-Aminophenol or Benzoxazole-2-thiol) reaction Chemical Transformation (Cyclization or Smiles Rearrangement) start->reaction reagents Reagents (Cyanating Agent or Amine + Activating Agent) reagents->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound Analog purification->product

A generalized workflow for the synthesis of this compound analogs.

Pharmacological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for this compound analogs is their potential as anticancer agents. These compounds have been shown to inhibit key targets involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values)

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
14o VEGFR-20.586 (pg/ml)[3]
14l VEGFR-20.636 (pg/ml)[3]
14b VEGFR-20.705 (pg/ml)[3]
MFB VEGFR-2(Binds with high affinity)[4]
Jzu 17 VEGFR-2(Binds with high affinity)[5]
12l VEGFR-20.097[6]
5e VEGFR-20.07[7]
5c VEGFR-20.08[7]
Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

Certain this compound derivatives have emerged as potent inhibitors of the Spinster homolog 2 (Spns2), a transporter for the signaling lipid sphingosine-1-phosphate (S1P). Inhibition of Spns2-mediated S1P release has therapeutic potential in autoimmune diseases and other inflammatory conditions.[8][9][10][11]

Table 2: Spns2 Inhibitory Activity of this compound Derivatives

Compound IDAssayIC₅₀ (nM)Reference
SLB1122168 (33p) S1P Release Assay94 ± 6[8][9][10][11]
SLF80821178 (11i) S1P Release Assay51 ± 3[12]
Antifungal Activity

Several studies have explored the antifungal properties of this compound analogs against various pathogenic fungi.

Table 3: Antifungal Activity of this compound Derivatives (MIC values)

Compound IDFungal StrainMIC (µg/mL)Reference
3a, 3b, 3c, 3e, 3m, 3v Phytopathogenic fungi1.48 - 16.6[5]
1n, 1o Candida albicans4 - 8[13]
1n, 1o Candida parapsilosis4 - 8[13]
1n, 1o Candida tropicalis4 - 8[13]

Experimental Protocols for Biological Assays

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay

  • Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a 96-well white plate, add the kinase buffer, the substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding a solution of VEGFR-2 enzyme and ATP.

    • Include positive controls (enzyme, ATP, substrate, no inhibitor) and negative controls (no enzyme).

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

S1P Release Assay

This cellular assay measures the ability of compounds to inhibit the release of S1P from cells.

Experimental Protocol: S1P Release Assay

  • Materials: HeLa cells (or other suitable cell line overexpressing Spns2), cell culture medium, test compounds, and a method for S1P quantification (e.g., LC-MS/MS or ELISA).

  • Procedure:

    • Plate HeLa cells in a 24-well plate and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period (e.g., 4-6 hours) to allow for S1P release.

    • Collect the cell culture supernatant.

    • Quantify the amount of S1P in the supernatant using a validated analytical method.

    • Determine the percent inhibition of S1P release for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value from the dose-response curve.[12]

Signaling Pathways

VEGFR-2 Signaling Pathway

This compound derivatives that inhibit VEGFR-2 disrupt the downstream signaling cascade initiated by the binding of VEGF, thereby inhibiting angiogenesis.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Aminobenzoxazole This compound Derivative Aminobenzoxazole->VEGFR2 Inhibits RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Sphingosine-1-Phosphate (S1P) Signaling Pathway

By inhibiting the Spns2 transporter, this compound derivatives reduce the extracellular concentration of S1P, thereby modulating the activity of S1P receptors (S1PRs) on immune cells and other cell types.

G cluster_s1p S1P Signaling Pathway and Spns2 Inhibition Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Spns2->S1P_extra Aminobenzoxazole This compound Derivative Aminobenzoxazole->Spns2 Inhibits S1PR S1P Receptors (S1PRs) S1P_extra->S1PR Binds Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream

Mechanism of action of this compound derivatives as Spns2 inhibitors.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern medicinal chemistry. This guide provides a foundational understanding of this important class of molecules, offering detailed protocols and data to aid in the design and development of the next generation of this compound-based drugs. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

Tautomerism in 2-Aminobenzoxazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzoxazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A key, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism, which can significantly influence their physicochemical properties and, consequently, their biological function. This technical guide provides a comprehensive overview of the amino-imino tautomerism in this compound, presenting the available (though limited) quantitative data, detailed experimental protocols for its study, and the implications for drug design and development. The guide also explores the signaling pathways modulated by this compound derivatives, offering a deeper understanding of their therapeutic potential.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium exists between the amino form and the imino form.

While direct quantitative studies on the tautomeric equilibrium of the parent this compound are scarce in the readily available literature, studies on analogous heterocyclic systems, such as 2-aminobenzothiazole, strongly suggest that the amino tautomer is generally the more stable and, therefore, the predominant form in solution.[1] The relative stability of these tautomers can be influenced by several factors, including:

  • Substituents: The electronic nature of substituents on the benzoxazole (B165842) ring or the amino group can shift the equilibrium. Electron-withdrawing groups may favor the imino form, while electron-donating groups may stabilize the amino form.

  • Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers. Polar solvents may favor the more polar tautomer.

  • pH: The pH of the medium can significantly impact the tautomeric equilibrium, as protonation or deprotonation can favor one form over the other. X-ray crystallographic studies of a 2:1 co-crystal of this compound with oxalic acid have shown that protonation occurs at the endocyclic nitrogen atom of the oxazole (B20620) ring.[2]

The ability of each tautomer to act as a hydrogen bond donor and acceptor differs, which has profound implications for their interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibrium

As of the latest literature review, specific equilibrium constants (KT = [imino]/[amino]) for this compound and its derivatives are not widely reported. However, the principles for their determination are well-established and rely on spectroscopic and computational methods.

Table 1: Hypothetical Quantitative Data on this compound Tautomerism

DerivativeSolventMethodKT ([imino]/[amino])Predominant TautomerReference
This compoundDMSO-d61H NMR< 0.05AminoHypothetical
This compoundAcetonitrileUV-Vis< 0.1AminoHypothetical
5-Nitro-2-aminobenzoxazoleMethanolComputational (DFT)~ 0.2AminoHypothetical
2-(Methylamino)benzoxazoleChloroform1H NMR< 0.05AminoHypothetical

Note: The data in this table is hypothetical and serves as an illustration of how such data would be presented. Further experimental and computational work is required to determine these values accurately.

Experimental Protocols for Tautomer Analysis

The following sections outline detailed methodologies for the experimental and computational investigation of tautomerism in this compound and its derivatives.

Synthesis of this compound Derivatives

A common synthetic route to 2-aminobenzoxazoles involves the reaction of o-aminophenols with a cyanating agent.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of o-aminophenol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add cyanogen (B1215507) bromide (CNBr) (1.1 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, as the chemical shifts of protons and carbons are sensitive to the local electronic environment.

Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, CD3OD) in an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature.

  • Signal Assignment: Identify characteristic signals for each tautomer. For the amino form, a characteristic signal for the -NH2 protons is expected. For the imino form, a signal for the N-H proton and distinct aromatic proton shifts would be observed.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. Calculate the equilibrium constant (KT).

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent or pH. The two tautomers will likely have different λmax values due to differences in their conjugated systems.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a series of dilute solutions of the this compound derivative in different solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions. The relative absorbance at the respective λmax values can be used to estimate the tautomeric ratio.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Protocol: DFT Calculations

  • Structure Optimization: Build the 3D structures of both the amino and imino tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE).

  • Thermodynamic Corrections: Perform frequency calculations to obtain zero-point vibrational energies (ZPVE) and other thermal corrections to calculate the Gibbs free energy difference (ΔG) between the tautomers.

  • Equilibrium Constant Prediction: Use the calculated ΔG to predict the tautomeric equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

Biological Relevance and Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several key biological targets, implicating them in various signaling pathways relevant to drug development.

Carbonic Anhydrase IX and XII Inhibition

Certain this compound derivatives have shown inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in pH regulation in cancer cells, contributing to tumor growth and metastasis.

CAIX_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification (Low pHe) CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (High pHi) CAIX_Expression->Intracellular_Alkalinization Metastasis Invasion & Metastasis Extracellular_Acidification->Metastasis Tumor_Growth Tumor Growth & Proliferation Intracellular_Alkalinization->Tumor_Growth Aminobenzoxazole This compound Derivative Aminobenzoxazole->CAIX_Expression Inhibition

Sphingosine-1-Phosphate (S1P) Transport Inhibition

Derivatives of this compound have been developed as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2. S1P is a signaling lipid that regulates numerous physiological processes, including immune cell trafficking.

Spns2_Signaling S1P_intracellular Intracellular S1P Spns2 Spns2 Transporter S1P_intracellular->Spns2 Transport S1P_extracellular Extracellular S1P Spns2->S1P_extracellular S1P_Receptor S1P Receptor (e.g., S1PR1) S1P_extracellular->S1P_Receptor Activation Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes S1P_Receptor->Lymphocyte_Egress Immune_Modulation Immune Modulation Lymphocyte_Egress->Immune_Modulation Aminobenzoxazole This compound Derivative Aminobenzoxazole->Spns2 Inhibition

Logical Workflow for Tautomerism-Focused Drug Discovery

The consideration of tautomerism should be an integral part of the drug discovery and development process for this compound derivatives.

Drug_Discovery_Workflow cluster_0 Computational Analysis cluster_1 Chemical Synthesis cluster_2 Experimental Validation cluster_3 Lead Optimization Tautomer_Prediction Predict Tautomer Stabilities (DFT Calculations) Docking Dock Both Tautomers to Target Tautomer_Prediction->Docking Synthesis Synthesize Derivatives Docking->Synthesis Tautomer_Analysis Characterize Tautomeric Ratio (NMR, UV-Vis) Synthesis->Tautomer_Analysis Biological_Assay Biological Activity Assay Synthesis->Biological_Assay SAR Structure-Activity Relationship (SAR) Tautomer_Analysis->SAR Biological_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

Conclusion

The tautomerism of this compound and its derivatives is a fundamental chemical property with significant implications for their biological activity. While the amino form is generally considered to be the more stable tautomer, the equilibrium can be influenced by various factors. A thorough understanding and characterization of the tautomeric landscape are crucial for the rational design of novel therapeutics based on this versatile scaffold. The experimental and computational protocols outlined in this guide provide a framework for researchers to investigate this phenomenon and leverage the insights gained in their drug discovery efforts. Further research is warranted to generate more quantitative data on the tautomeric equilibria of a wider range of this compound derivatives to build a comprehensive understanding of their structure-tautomerism-activity relationships.

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Aminobenzoxazole Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets implicated in a wide range of diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower further research and drug development efforts.

Key Therapeutic Targets and Quantitative Data

The therapeutic utility of this compound derivatives stems from their ability to potently and often selectively interact with critical proteins involved in various pathological processes. The following tables summarize the quantitative inhibitory or binding activities of representative this compound compounds against their primary molecular targets.

Compound IDTargetAssay TypeIC50 / Ki / EC50 (nM)Cell Line / SystemReference
Spns2 Inhibitors
SLB1122168 (33p)Spinster Homolog 2 (Spns2)S1P Release Assay94 ± 6HeLa cells[1][2][3]
Carbonic Anhydrase Inhibitors
Compound 8a-hCarbonic Anhydrase IVEnzyme Inhibition762 - 984 (Ki)Recombinant hCA IV[4]
VariousCarbonic Anhydrase IX/XIIEnzyme InhibitionMid-nanomolar (Ki)Recombinant hCA IX/XII[4][5]
HCV IRES Ligands
Compound 2-14HCV IRES Subdomain IIaFRET Assay25,000In vitro[6]
Compound 2-28HCV IRES Subdomain IIaFRET Assay63,000In vitro[6]
Other Targets
Compound 6oBiotin CarboxylaseEnzyme Kinetic AssayLow micromolar (MIC)-[7]
Compound 19VEGFR-2Kinase Assay500In vitro[8]
Compound 45Casein Kinase 2 (CK2)Kinase Assay80In vitro[8]
Compound 31ChemR23Chemotaxis Assay-CAL-1 cells[9][10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their modulation of key signaling pathways. The following diagrams, rendered using Graphviz, illustrate the cellular cascades influenced by these compounds.

Sphingosine-1-Phosphate (S1P) Signaling and Spns2 Inhibition

This compound derivatives have been identified as potent inhibitors of Spinster Homolog 2 (Spns2), a transporter responsible for the efflux of Sphingosine-1-Phosphate (S1P) from cells.[1][2][3] S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of G protein-coupled receptors (S1PRs).[8][11][12] By inhibiting Spns2, these compounds reduce extracellular S1P levels, thereby preventing the S1P gradient that guides lymphocytes from lymphoid organs into circulation. This mechanism of action is particularly relevant for the treatment of autoimmune diseases such as multiple sclerosis.

S1P_Signaling cluster_cell Cell Interior cluster_extracellular Extracellular Space Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 S1P_intra S1P (intracellular) SphK1/2->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra S1P (extracellular) Spns2->S1P_extra Export 2_Aminobenzoxazole This compound Derivative 2_Aminobenzoxazole->Spns2 Inhibition S1PR S1P Receptor (S1PR1-5) S1P_extra->S1PR Downstream_Signaling Downstream Signaling (e.g., Lymphocyte egress) S1PR->Downstream_Signaling

S1P Signaling Pathway and Spns2 Inhibition.
Carbonic Anhydrase Inhibition in the Tumor Microenvironment

Certain this compound-coumarin hybrids act as selective inhibitors of tumor-associated carbonic anhydrases (CAs), specifically CA IX and CA XII.[4][5] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment.[9][13][14] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAs contribute to maintaining a neutral intracellular pH while acidifying the extracellular space, a condition that promotes tumor growth, invasion, and chemoresistance.[9][13] Inhibition of CA IX and XII disrupts this pH balance, leading to intracellular acidification and subsequent tumor cell death.

CA_Inhibition cluster_tumor_cell Tumor Cell cluster_TME Tumor Microenvironment Metabolism Anaerobic Metabolism CO2_H CO2 + H+ (intracellular) Metabolism->CO2_H CA_IX_XII Carbonic Anhydrase IX / XII CO2_H->CA_IX_XII HCO3 HCO3- (intracellular) CA_IX_XII->HCO3 H_extra H+ (extracellular) CA_IX_XII->H_extra Proton Export 2_AB_Coumarin This compound- Coumarin Hybrid 2_AB_Coumarin->CA_IX_XII Inhibition pH_regulation Intracellular pH Regulation (Neutral) HCO3->pH_regulation Acidification Extracellular Acidification H_extra->Acidification Tumor_Progression Tumor Progression, Invasion, Metastasis Acidification->Tumor_Progression

Carbonic Anhydrase Inhibition in Tumors.
Inhibition of HCV IRES-Mediated Translation

This compound derivatives have been designed to target the Internal Ribosome Entry Site (IRES) of the Hepatitis C Virus (HCV).[6] The HCV IRES is a highly structured RNA element in the 5' untranslated region of the viral genome that hijacks the host cell's translational machinery to initiate the synthesis of viral proteins.[1][4][7][15] It does so by directly recruiting the 40S ribosomal subunit.[1][4] By binding to the IRES, this compound compounds can disrupt its conformation, thereby inhibiting the assembly of the translation initiation complex and blocking viral replication.

HCV_IRES_Inhibition HCV_RNA HCV Genomic RNA IRES IRES (Internal Ribosome Entry Site) HCV_RNA->IRES Initiation_Complex 48S-like Initiation Complex (IRES + 40S + eIFs + Met-tRNA) IRES->Initiation_Complex 40S 40S Ribosomal Subunit 40S->Initiation_Complex 2_AB This compound Derivative 2_AB->IRES Binding & Disruption 80S_Complex 80S Ribosome Initiation_Complex->80S_Complex 60S 60S Ribosomal Subunit 60S->80S_Complex Viral_Protein Viral Polyprotein Synthesis 80S_Complex->Viral_Protein

Inhibition of HCV IRES-Mediated Translation.

Detailed Experimental Protocols

To facilitate the replication and extension of the research described, this section provides detailed methodologies for key experiments.

Spns2 Inhibition Assay (S1P Release Assay)

This protocol is adapted from studies identifying this compound derivatives as Spns2 inhibitors.[16]

Objective: To quantify the inhibition of Spns2-mediated S1P release from cells by this compound derivatives.

Materials:

  • HeLa cells stably transfected with mouse Spns2.

  • 12-well cell culture plates.

  • Release assay medium: RPMI 1640 with 0.2% fatty acid-free BSA.

  • 4-deoxypyridoxine (B1198617) (1 mM).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • LC-MS/MS system for S1P quantification.

Procedure:

  • Cell Culture: Plate HeLa-Spns2 cells in 12-well plates and grow to near confluence.

  • Compound Treatment: Remove the growth medium and wash the cells once with the release assay medium. Add 1.5 mL of release assay medium containing 4-deoxypyridoxine and the desired concentration of the test compound (or DMSO for vehicle control) to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, collect the supernatant (release assay medium) from each well.

  • S1P Quantification: Analyze the collected supernatant for S1P concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of S1P release for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is based on the methodology used for evaluating this compound-coumarin hybrids as CA inhibitors.[17]

Objective: To determine the inhibitory potency (Ki) of this compound derivatives against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

  • Stopped-flow spectrophotometer.

  • CO₂-saturated water.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • pH indicator (e.g., p-nitrophenol).

  • Test compounds dissolved in a suitable solvent.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms and serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: The stopped-flow instrument is set up to rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation from CO₂ hydration.

  • Measurement of Catalytic Activity: The initial rates of the CA-catalyzed CO₂ hydration reaction are measured in the absence and presence of various concentrations of the inhibitor.

  • Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

5-HT3 Receptor Antagonist Screening (Radioligand Binding Assay)

This protocol is a standard method for assessing the binding affinity of compounds to the 5-HT3 receptor.[18][19]

Objective: To determine the binding affinity (Ki) of this compound derivatives for the human 5-HT3 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor.

  • Cell membrane preparations from the HEK-5HT3A cells.

  • Radioligand: [³H]-Granisetron.

  • Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Ondansetron).

  • Test compounds at various concentrations.

  • GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer for total binding, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition binding curve and then calculate the Ki using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its demonstrated activity against a range of clinically relevant targets, including Spns2, carbonic anhydrases, and the HCV IRES, highlights its potential in addressing unmet medical needs in immunology, oncology, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Reactivity of the 2-Amino Group in Benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical behavior of privileged scaffolds is paramount. The 2-aminobenzoxazole core is a prominent feature in numerous biologically active compounds, making a detailed comprehension of its reactivity essential for the design and synthesis of novel therapeutic agents and functional materials.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the 2-amino group in benzoxazole (B165842), focusing on its nucleophilic and electrophilic characteristics, with supporting data, experimental protocols, and mechanistic visualizations.

Nucleophilic Reactivity of the 2-Amino Group

The exocyclic amino group at the 2-position of the benzoxazole ring is nucleophilic, readily participating in reactions with a variety of electrophiles. This reactivity is central to the derivatization of the this compound scaffold for the development of new chemical entities.

N-Acylation and N-Sulfonylation

The 2-amino group undergoes facile acylation and sulfonylation reactions with acyl chlorides, sulfonyl chlorides, and anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule.

Table 1: Examples of N-Acylation and N-Sulfonylation of this compound Derivatives

EntryElectrophileBaseSolventReaction ConditionsProductYield (%)Reference
1Benzoyl chlorideEt3NCH2Cl2rt, 16 hN-(benzoxazol-2-yl)benzamideNot specified[4]
24-Methylbenzene-1-sulfonyl chloridePyridineNot specifiedNot specifiedN-(benzoxazol-2-yl)-4-methylbenzenesulfonamideGood[4]
3Phenyl isocyanateDMFDMF80-85 °C, 5 h2-(this compound-5-carbonyl)-N-phenylhydrazinecarboxamideNot specified[4]
N-Alkylation

N-alkylation of the 2-amino group can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent. These reactions allow for the introduction of alkyl chains, which can influence the lipophilicity and metabolic stability of the resulting compounds.

Table 2: Examples of N-Alkylation of this compound Derivatives

EntryAlkylating AgentReducing Agent/BaseSolventReaction ConditionsProductYield (%)Reference
1NaphthaldehydeNaBH4MeOHrt, 4 hN-(naphthalen-1-ylmethyl)benzoxazol-2-amineNot specified[5]
22-Bromoethylamine HBrK2CO3DMF70 °C, 2 hN-(2-aminoethyl)benzoxazol-2-amineNot specified[2]

Intramolecular Reactivity: The Smiles Rearrangement

The nucleophilicity of the nitrogen atom is also demonstrated in intramolecular reactions, most notably the Smiles rearrangement. This reaction involves an intramolecular nucleophilic aromatic substitution where the 2-amino group of a benzoxazole derivative can displace a suitable leaving group on an attached aromatic ring, leading to a rearranged product. A common manifestation of this is the rearrangement of N-substituted benzoxazole-2-thiol derivatives.[1][3][6]

First, an S-alkylated thiol undergoes the Smiles rearrangement via a nucleophilic attack of the nitrogen at the benzoxazole ring carbon, forming a new C–N bond to yield a spiro intermediate. Subsequently, rearomatization and hydrolysis afford the N-substituted benzoxazole.[1]

Smiles_Rearrangement start S-Alkylated Benzoxazole-2-thiol spiro Spiro Intermediate start->spiro Intramolecular Nucleophilic Attack rearranged Rearranged Intermediate spiro->rearranged Ring Opening product N-Substituted this compound rearranged->product Hydrolysis & Rearomatization

Caption: The Smiles Rearrangement of a benzoxazole derivative.

Electrophilic Reactivity of the Benzoxazole Core

The influence of the 2-amino group on the electrophilic substitution of the benzoxazole ring system is a crucial aspect of its reactivity profile. The amino group is a strong activating group and is ortho-, para-directing. However, the benzoxazole ring system itself has a complex reactivity pattern due to the fusion of the benzene (B151609) and oxazole (B20620) rings.

Direct electrophilic substitution on this compound can be challenging due to the high reactivity of the amino group, which can lead to side reactions or polymerization under harsh acidic conditions often employed in these reactions. For instance, direct nitration of 2-aminobenzothiazole (B30445), a closely related heterocycle, results in a mixture of isomers with low yields of the desired 6-nitro product. A more successful strategy involves the protection of the amino group by acylation prior to nitration. The acyl group moderates the activating effect of the amino group and directs the substitution primarily to the 6-position. The protecting group can then be removed by hydrolysis.[7]

While specific literature on the halogenation and Friedel-Crafts reactions of this compound is scarce, it is reasonable to predict that similar strategies involving N-protection would be necessary to achieve controlled and selective substitution on the benzene portion of the benzoxazole core.

Diazotization and Azo Coupling

The primary aromatic amino group of this compound can undergo diazotization to form a diazonium salt. This reactive intermediate can then be used in a variety of subsequent reactions, most notably azo coupling to form vibrantly colored azo dyes.

The diazotization reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8] The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction to form an azo compound.

Diazotization_Azo_Coupling amine This compound diazonium Benzoxazole-2-diazonium salt amine->diazonium NaNO₂, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye Coupling coupling_component Phenol (B47542)/Aniline coupling_component->azo_dye

Caption: General workflow for diazotization and azo coupling of this compound.

Experimental Protocols

General Procedure for N-Acylation of this compound[4]

To a solution of this compound (1.0 mmol) and a suitable base (e.g., triethylamine, 1.1 mmol) in an appropriate solvent (e.g., CH2Cl2, 10 mL) is added the acyl chloride (1.1 mmol) dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 12-24 hours) and monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Reductive Amination (N-Alkylation) of this compound[5]

To a stirred solution of this compound (1.0 mmol) in an appropriate solvent (e.g., methanol, 10 mL) is added the aldehyde (1.0 mmol) and a drying agent (e.g., Na2SO4, 2.0 mmol). The mixture is stirred for a specified time (typically 12-16 hours) to form the imine intermediate. The reaction mixture is then cooled to 0 °C, and a reducing agent (e.g., NaBH4, 1.6 mmol) is added in portions. The reaction is allowed to proceed for several hours while being monitored by TLC. Upon completion, the reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

General Procedure for the Smiles Rearrangement[1][2]

A mixture of the appropriate benzoxazole-2-thiol derivative (1.0 mmol), an amine (2.0 mmol), and a base (e.g., Et3N, 1.0 mmol) in a suitable solvent is heated under reflux for a specified period. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-substituted this compound.

General Procedure for Diazotization and Azo Coupling (Adapted from protocols for other aromatic amines)[8][9]

Diazotization: this compound (1.0 mmol) is dissolved or suspended in an aqueous solution of a strong acid (e.g., 2.5 mL of 2M HCl). The mixture is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 1 mL of water) is added dropwise with constant stirring, ensuring the temperature remains below 5 °C. The reaction is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Azo Coupling: In a separate flask, the coupling component (e.g., phenol or a derivative, 1.0 mmol) is dissolved in an aqueous alkaline solution (e.g., 10% NaOH). This solution is also cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately or upon standing. The product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Conclusion

The 2-amino group of the benzoxazole scaffold exhibits a rich and versatile reactivity profile, dominated by its nucleophilic character. This property allows for a wide range of derivatization strategies, including N-acylation, N-alkylation, and participation in intramolecular rearrangements like the Smiles rearrangement. While direct electrophilic substitution on the benzoxazole core is less straightforward, strategies involving the protection of the amino group can be employed. Furthermore, the 2-amino group can be transformed into a diazonium salt, opening avenues for the synthesis of azo dyes and other derivatives. A comprehensive understanding of these reaction pathways is crucial for leveraging the full potential of the this compound scaffold in the design and synthesis of novel molecules for drug discovery and materials science.

References

Methodological & Application

Practical Laboratory Synthesis of 2-Aminobenzoxazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzoxazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents. This document provides a detailed protocol for the practical laboratory synthesis of this compound, focusing on a modern and safer approach that avoids highly toxic reagents. The featured method utilizes the cyclization of 2-aminophenol (B121084) with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual workflow to ensure reproducibility and ease of use for researchers in a laboratory setting.

Introduction

The benzoxazole (B165842) ring system is a cornerstone in the development of novel pharmaceuticals and functional materials. Specifically, the this compound moiety is a recurring structural motif in compounds exhibiting a wide range of biological activities, including antifungal and enzyme inhibitory properties.[1] The development of efficient and safe synthetic routes to this key intermediate is therefore of paramount importance.

Historically, the synthesis of this compound was often accomplished via the cyclization of 2-aminophenol with cyanogen (B1215507) bromide (BrCN).[1] While effective, this method is hampered by the extreme toxicity of cyanogen bromide, posing significant safety risks.[1] To address this, newer methodologies have been developed that employ less hazardous reagents.

This protocol details a robust and practical synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[1][2] The reaction is promoted by a Lewis acid, boron trifluoride etherate (BF₃·Et₂O), and offers moderate to good yields, operational simplicity, and a wider safety margin, making it well-suited for a standard research laboratory environment.[1]

Synthetic Strategy Overview

The described synthesis proceeds via a Lewis acid-catalyzed cyclization. The reaction is initiated by the activation of the cyano group of NCTS by BF₃·Et₂O. This enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of 2-aminophenol. Subsequent intramolecular cyclization involving the hydroxyl group, followed by elimination, yields the desired this compound product.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product, this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
2-AminophenolC₆H₇NO109.13174-
This compoundC₇H₆N₂O134.14128-133[3]45-60[1][2]

Experimental Protocol

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with care.

  • 1,4-Dioxane (B91453) is a flammable liquid and a potential carcinogen. Handle with appropriate caution.

Materials and Reagents:

  • 2-Aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (0.9 mmol, 1.0 equiv). b. Add NCTS (1.35 mmol, 1.5 equiv) to the flask. c. Add anhydrous 1,4-dioxane (5 mL) to dissolve the solids. d. Place the flask in an ice bath to cool the mixture.

2. Reagent Addition and Reflux: a. While stirring in the fume hood, slowly add boron trifluoride etherate (1.8 mmol, 2.0 equiv) dropwise to the cooled reaction mixture.[2] b. After the addition is complete, remove the ice bath and attach a reflux condenser to the flask. c. Heat the reaction mixture to reflux using a heating mantle. d. Allow the reaction to proceed under reflux for 25-30 hours.[2] Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase).

3. Work-up and Extraction: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH of the aqueous layer is approximately 7. c. Dilute the mixture with deionized water (approx. 30 mL). d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers.

4. Drying and Concentration: a. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude residue by column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield a solid.

6. Characterization: a. Determine the yield of the purified product. b. Characterize the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Reaction Setup (2-Aminophenol, NCTS, 1,4-Dioxane) add_catalyst 2. Add BF3·Et2O start->add_catalyst reflux 3. Reflux (25-30 hours) add_catalyst->reflux quench 4. Quench (NaHCO3) & Extract (EtOAc) reflux->quench Cool to RT dry 5. Dry & Concentrate quench->dry purify 6. Column Chromatography dry->purify product Pure this compound purify->product characterize 7. Characterization (Yield, MP, NMR, MS) product->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 2-Aminobenzoxazole as a Versatile Platform for Fluorescent Metal Ion Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzoxazole and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and as therapeutic agents.[1] Their rigid, planar structure and favorable photophysical properties make them an excellent scaffold for the development of fluorescent probes. By functionalizing the core this compound structure, researchers have developed a variety of "turn-on" or "turn-off" sensors for the selective and sensitive detection of various metal ions. These probes are instrumental in studying the role of metal ions in biological systems, environmental monitoring, and drug development, including applications in positron emission tomography.[1] This document provides a comprehensive overview of the sensing mechanisms, performance data of selected probes, and detailed protocols for their synthesis and application.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

Many this compound-based probes operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of a target metal ion, the fluorophore's emission is often suppressed or "quenched" by a process called Photoinduced Electron Transfer (PET). Upon coordination with a specific metal ion, the chelating moiety binds the ion, which inhibits the PET process. This disruption of the quenching pathway restores the fluorescence of the benzoxazole (B165842) core, leading to a "turn-on" response that is directly proportional to the concentration of the metal ion.

G cluster_0 Unbound State cluster_1 Bound State Probe This compound Probe (Fluorophore + Chelator) Quenching Photoinduced Electron Transfer (PET) Active Probe->Quenching results in Metal Target Metal Ion Probe->Metal Binding LowF Low Fluorescence Quenching->LowF leads to Complex Probe-Metal Ion Complex NoQuenching PET Inhibited Complex->NoQuenching results in HighF High Fluorescence (Signal ON) NoQuenching->HighF leads to Metal->Complex forms

Caption: General mechanism of a "turn-on" this compound fluorescent probe.

Applications & Performance Data

The versatility of the this compound scaffold allows for its modification to selectively detect a range of metal ions. By altering the chelating group attached to the core fluorophore, probes with high selectivity for ions like Fe³⁺, Zn²⁺, and Cd²⁺ have been developed. The quantitative performance of several reported probes is summarized below.

Probe DerivativeTarget IonFluorescence ChangeDetection Limit (LOD)Quantum Yield (Φ)Binding Constant (K)Solvent SystemReference
Rhodamine-functionalizedFe³⁺Turn-on3.0 nM0.86 (Bound)5.45 x 10⁴ M⁻¹H₂O–EtOH (1:1)[2][3]
2-(2'-aminophenyl)benzoxazole-picolylamineZn²⁺Turn-on (25-fold)Not specifiedNot specifiedNot specifiedAqueous solution[4]
Benzoxazole-macrocycleZn²⁺Turn-on0.18 µM0.036 (Bound)Not specifiedAcetonitrile–water (4:1)[5]
Benzoxazole-macrocycleCd²⁺Turn-on0.40 µM0.015 (Bound)Not specifiedAcetonitrile–water (4:1)[5]
Benzimidazole-based (related scaffold)Co²⁺Turn-off3.56 µMNot specifiedNot specifiedDMF[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

Several methods exist for synthesizing the this compound core. A common and relatively safe approach involves the cyclization of 2-aminophenols.[1][7] Highly toxic reagents like cyanogen (B1215507) bromide have been used historically but should be avoided in favor of safer modern methods.[1]

Materials:

  • Substituted 2-aminophenol (B121084)

  • An appropriate electrophilic cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) or other cyclization reagents (e.g., 1,1-dichlorodiphenoxymethane and an amine).[1][8]

  • Lewis acid (e.g., BF₃·Et₂O) if required.[1]

  • Anhydrous solvent (e.g., acetonitrile, toluene).[8]

  • Triethylamine (B128534) (base).[8]

  • Standard glassware for organic synthesis.

Procedure (Example using 1,1-dichlorodiphenoxymethane): [8]

  • In a round-bottom flask, prepare a 0.25 M solution of the chosen 2-aminophenol (1 mmol) in toluene.

  • Add the desired amine (1 mmol), 1,1-dichlorodiphenoxymethane (1 mmol), and triethylamine (2 mmol).

  • Stir the mixture at room temperature. The reaction can be gently heated (up to 60°C) to increase the rate if necessary.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 N sodium hydroxide, 1 N hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.

  • Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

G start Start reagents Combine 2-aminophenol, amine, CCl₂(OPh)₂, and base in toluene start->reagents react Stir at Room Temp (up to 60°C, 16h) reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Perform Aqueous Workup (NaOH, HCl, Brine) monitor->workup Reaction Complete dry Dry & Evaporate Solvent workup->dry purify Purify Product (Chromatography / Recrystallization) dry->purify characterize Characterize Structure (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound probes.

Protocol 2: In Vitro Metal Ion Detection via Fluorescence Titration

This protocol describes a general method for evaluating the response of a this compound probe to a target metal ion.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or appropriate solvent).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or buffer).

  • Assay buffer (e.g., HEPES, PBS, Tris-HCl, pH 7.4).

  • Spectrofluorometer with quartz cuvettes.

Procedure:

  • Preparation of Solutions: Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the assay buffer. Prepare a series of metal ion solutions of varying concentrations.[9]

  • Instrument Setup: Set the spectrofluorometer to the determined excitation wavelength (λex) of the probe and set the emission scan range (e.g., 400-700 nm).

  • Baseline Measurement: Place 2-3 mL of the probe's working solution into a quartz cuvette and record its baseline fluorescence emission spectrum.

  • Titration: Add small aliquots of the target metal ion stock solution incrementally to the cuvette. After each addition, gently mix and allow the solution to equilibrate (e.g., 1-5 minutes) before recording the new fluorescence spectrum.[10]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion. This data can be used to determine the binding constant (K) and the limit of detection (LOD).

  • Selectivity Test: To assess selectivity, repeat the measurement (step 3) but add a fixed concentration of various potentially interfering metal ions to the probe solution, followed by the addition of the target ion. A highly selective probe will show a significant fluorescence change only in the presence of its target ion.[6]

Protocol 3: Live Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using this compound probes to visualize metal ions in living cells.[11][12]

Materials:

  • Cultured mammalian cells (e.g., L929, MG-63, HeLa).[11][12]

  • Appropriate cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescent probe stock solution (1-10 mM in DMSO).

  • Confocal microscope.

  • Solution of the target metal ion or a substance to modulate intracellular ion concentration.

Procedure:

  • Cell Culture: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach 60-70% confluency.

  • Probe Loading: a. Prepare a working solution of the probe (e.g., 5-20 µM) by diluting the stock solution in serum-free medium or PBS. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging: a. Add fresh, warm culture medium or PBS to the cells. b. Mount the dish on the stage of a confocal microscope. c. Excite the cells at the appropriate wavelength for the probe and collect the emission signal to capture baseline fluorescence images. d. To visualize changes in ion concentration, treat the cells with a solution containing the target metal ion (or a chelator like EDTA to decrease concentration) and perform time-lapse imaging to monitor the change in intracellular fluorescence.

  • Data Analysis: Use imaging software to quantify the changes in fluorescence intensity within the cells over time.

References

Application Notes and Protocols for 2-Aminobenzoxazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-aminobenzoxazole as a foundational building block for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). While direct utilization of pristine this compound in OLEDs is not extensively documented, its derivatives are promising candidates for various functional layers within an OLED device, including emissive, hole-transporting, and electron-transporting layers.

The benzoxazole (B165842) core is a well-established motif in materials chemistry, known for its high thermal stability and excellent fluorescence efficiency, making it a valuable component in the design of materials for electroluminescent devices.[1][2] The amino group at the 2-position of the benzoxazole ring offers a reactive site for further chemical modifications, enabling the synthesis of a diverse library of materials with tailored optoelectronic properties.

Potential Roles of this compound Derivatives in OLEDs

The versatile structure of this compound allows for its derivatization to serve multiple functions within a multilayer OLED device:

  • Emissive Layer (EML): By introducing fluorescent or phosphorescent moieties, this compound can be converted into efficient light-emitting materials. The rigid benzoxazole core can help in achieving high photoluminescence quantum yields. Benzoxazole derivatives have been successfully used as deep-blue emitters in OLEDs.[3][4]

  • Hole-Transporting Layer (HTL): Functionalization of the amino group with hole-donating groups, such as triarylamines or carbazole (B46965) derivatives, can lead to the development of efficient hole-transporting materials.[5][6][7] These materials facilitate the injection and transport of holes from the anode to the emissive layer.

  • Electron-Transporting Layer (ETL): Conversely, by attaching electron-withdrawing groups, this compound can be transformed into electron-transporting materials.[8][9][10] These materials are crucial for efficient injection and transport of electrons from the cathode to the emissive layer, ensuring balanced charge recombination.

Data Presentation: Performance of Benzoxazole-Based OLEDs

As there is limited specific data on OLEDs employing this compound derivatives, the following table provides a template for summarizing key performance metrics. For illustrative purposes, it includes representative data for a deep-blue OLED using a benzoxazole derivative as the emitter.[4]

Material System/Device StructureEmission Peak (nm)Max. External Quantum Efficiency (EQEmax) (%)Maximum Luminance (cd/m²)Turn-on Voltage (V)CIE Coordinates (x, y)
Illustrative Example: BPCPCHY in a solution-processed OLED[4]4528.53Not ReportedNot Reported(0.15, 0.06)
[Your Material 1]
[Your Material 2]

Experimental Protocols

This protocol is a generalized procedure based on established synthetic routes for the functionalization of this compound.[11][12]

Materials:

  • This compound

  • Aryl halide or other suitable electrophile

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.5 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

This protocol describes a general method for fabricating a multilayer OLED by thermal evaporation in a high-vacuum environment.[13][14][15]

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (your synthesized this compound derivative)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation:

      • HTL (e.g., NPB, 40 nm)

      • EML (your material, 20 nm)

      • ETL (e.g., Alq₃, 30 nm)

    • The deposition rates should be carefully controlled (typically 1-2 Å/s).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) at a low deposition rate (e.g., 0.1 Å/s).

    • Deposit the metal cathode (e.g., Al, 100 nm) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

The performance of the fabricated OLEDs should be characterized using the following standard techniques.[1][16][17][18]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Visualizations

OLED_Material_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication & Testing start This compound Precursor synthesis Chemical Derivatization (e.g., Buchwald-Hartwig Coupling) start->synthesis purification Purification (Column Chromatography, Sublimation) synthesis->purification characterization Structural & Photophysical Characterization (NMR, MS, UV-Vis, PL) purification->characterization fabrication OLED Fabrication (Thermal Evaporation) characterization->fabrication testing Device Performance Characterization (J-V-L, EL, Lifetime) fabrication->testing analysis Data Analysis & Optimization testing->analysis

Caption: Workflow for the development of novel OLED materials from a this compound precursor.

OLED_Structure cluster_charge_carriers cluster_light anode Anode (ITO) htl Hole-Transporting Layer (HTL) hole eml Emissive Layer (EML) (this compound Derivative) htl->eml etl Electron-Transporting Layer (ETL) photon Light eml->photon Recombination & Light Emission etl->eml cathode Cathode (Al) electron hole->htl Hole Injection electron->etl Electron Injection

Caption: Schematic of a multilayer OLED structure and its operating principle.

References

Application Notes and Protocols for the N-functionalization of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminobenzoxazole and its N-functionalized derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] This document provides detailed protocols for the N-functionalization of this compound, including N-arylation, N-alkylation, and N-acylation reactions. The methodologies presented are based on established synthetic strategies, offering researchers a guide to producing a diverse library of N-substituted this compound compounds.

Data Presentation: Comparison of N-Functionalization Methods

The following table summarizes quantitative data for different N-functionalization methods, providing a comparative overview of their efficiency under various conditions.

EntryN-Functionalization MethodSubstrate/ReagentCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
1Smiles RearrangementBenzoxazole-2-thiol, Cyclohexylamine, Chloroacetyl chlorideCs₂CO₃Acetonitrile (B52724)0.33MW85[3]
2Smiles RearrangementBenzoxazole-2-thiol, Aniline, Chloroacetyl chlorideCs₂CO₃Acetonitrile0.33MW78[3]
3Buchwald-Hartwig Amination2-Aminobenzimidazole, 1-Iodo-4-methoxybenzenePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane1610095[4]
4Ullmann Condensation2-Aminobenzimidazole, 1-Iodo-4-cyanobenzeneCuI, Phenanthroline, K₃PO₄DMF2411085[4]
5Direct Oxidative AminationBenzoxazole, Morpholine[BPy]I, TBHP, Acetic AcidCH₃CN3.5RT97[5][6]
6N-AcylationThis compound, Acetyl ChloridePyridine----[7]
7N-SulfonylationThis compound, Benzenesulfonyl ChloridePyridine----[7]

Experimental Protocols

Protocol 1: N-Arylation/N-Alkylation via Smiles Rearrangement

This protocol describes a one-pot synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol and various amines through an intramolecular Smiles rearrangement.[1][2]

Materials and Equipment:

  • Benzoxazole-2-thiol

  • Appropriate primary or secondary amine (e.g., aniline, cyclohexylamine)

  • Chloroacetyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Step-by-Step Procedure:

  • To a microwave reactor vial, add benzoxazole-2-thiol (1.0 mmol), the desired amine (1.0 mmol), and cesium carbonate (2.0 mmol) in acetonitrile (5 mL).

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the stirred suspension at room temperature.

  • Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for 15-30 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted this compound.

Safety Precautions: Chloroacetyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood. Microwave synthesis should be conducted with appropriate shielding and pressure monitoring.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the N-arylation of this compound with aryl halides using a palladium catalyst, a common method for constructing C-N bonds.[4][8][9]

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).

  • Add anhydrous solvent (5-10 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-aryl-2-aminobenzoxazole.

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere. The organic solvents used are flammable.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Reagent Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Combine Catalyst_Base Catalyst/Base + Solvent Catalyst_Base->Reaction_Vessel Add Heating Heating & Stirring Reaction_Vessel->Heating Monitoring TLC/LC-MS Monitoring Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Purification Column Chromatography Quenching->Purification Product N-Functionalized This compound Purification->Product

Caption: General workflow for the N-functionalization of this compound.

Catalytic Cycle

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex R'₂NH, Base - HX Amine_complex Ar-Pd(II)(NHR')L₂ Ligand_Ex->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0L2 Ar-NR'₂

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

References

2-Aminobenzoxazole: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the design and synthesis of a wide array of kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for novel therapeutics targeting the dysregulated kinase signaling pathways implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in harnessing the potential of this compound for the development of next-generation kinase inhibitors.

Key Kinase Targets

Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases that are critical regulators of cell signaling, proliferation, and survival. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a driver in many epithelial cancers.

  • Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in mitosis, making them attractive targets for inducing mitotic catastrophe in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of exemplary this compound derivatives against various kinase targets and cancer cell lines. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
12l VEGFR-297.38Sorafenib48.16
12i VEGFR-2155Sorafenib48.16
12d VEGFR-2194.6Sorafenib48.16
8d VEGFR-255.4Sorafenib78.2
8a VEGFR-257.9Sorafenib78.2
8e VEGFR-274.1Sorafenib78.2

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
12l HepG2Hepatocellular Carcinoma10.50
12l MCF-7Breast Cancer15.21
14i HepG2Hepatocellular Carcinoma3.22
14i MCF-7Breast Cancer6.94
14b HepG2Hepatocellular Carcinoma4.61
14b MCF-7Breast Cancer4.75
8d HepG2Hepatocellular Carcinoma2.43
8d HCT116Colorectal Carcinoma2.79
8d MCF-7Breast Cancer3.43

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3]

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for drug discovery efforts, the following diagrams illustrate key kinase signaling pathways and a general experimental workflow for the development of this compound-based kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Profiling cluster_optimization Lead Optimization start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) characterization->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Phosphorylation, Viability) biochemical_assay->cell_based_assay selectivity Kinase Selectivity Profiling cell_based_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate candidate in_vivo->candidate Candidate Selection

General workflow for kinase inhibitor development.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Simplified VEGFR-2 signaling pathway.

aurora_pathway G2_M G2/M Transition AuroraAB Aurora A/B Kinase G2_M->AuroraAB Spindle Spindle Assembly AuroraAB->Spindle Chromosome Chromosome Segregation AuroraAB->Chromosome Cytokinesis Cytokinesis AuroraAB->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->AuroraAB Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle->Mitotic_Arrest Chromosome->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Role of Aurora kinases in mitosis.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-aminobenzoxazoles

This protocol outlines a general method for the synthesis of N-aryl-2-aminobenzoxazole derivatives, a common structural motif in kinase inhibitors.

Materials:

  • Substituted 2-aminophenol (B121084)

  • Aryl isothiocyanate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the Thiourea (B124793) Intermediate:

    • Dissolve the substituted 2-aminophenol (1.0 eq) in an appropriate solvent (e.g., THF).

    • Add the aryl isothiocyanate (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude thiourea intermediate.

  • Cyclization to form the this compound Ring:

    • Dissolve the crude thiourea intermediate in a suitable solvent (e.g., DCM).

    • Add the coupling agent (e.g., DCC, 1.1 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-aryl-2-aminobenzoxazole derivative.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)

This protocol describes a common method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Km for the specific kinase)

  • Synthesized this compound inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound inhibitor in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In a white assay plate, add the inhibitor solution (or vehicle control for no-inhibitor and no-enzyme controls).

    • Add the kinase/substrate mixture to all wells except the no-enzyme control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6][7][8]

Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of a this compound inhibitor to block the phosphorylation of a target kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • This compound inhibitor

  • Stimulant (e.g., EGF for EGFR)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in culture plates and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the this compound inhibitor (and a vehicle control) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate to confirm equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the this compound compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its versatility allows for the generation of diverse chemical libraries that can be screened against a wide range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate this compound derivatives as potential therapeutic agents for cancer and other diseases driven by aberrant kinase signaling. Through systematic exploration of the structure-activity relationships and optimization of pharmacokinetic properties, this scaffold holds the potential to deliver clinically successful kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Aminobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving the 2-aminobenzoxazole scaffold. This privileged heterocyclic structure is a key component in the development of modulators for a variety of biological targets. The following sections detail screening strategies for identifying novel inhibitors of the Sphingosine-1-Phosphate (S1P) transporter Spns2, ligands for the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) RNA, and antagonists of the ChemR23 receptor.

Inhibition of Sphingosine-1-Phosphate Transporter Spns2

Application Note: The S1P signaling pathway is a critical regulator of numerous physiological processes, including lymphocyte trafficking.[1][2][3] Targeting the S1P transporter Spns2, which is responsible for the export of S1P from cells, presents an alternative therapeutic strategy to direct S1P receptor modulation.[1][2][3] High-throughput screening of this compound derivatives has successfully identified potent inhibitors of Spns2-mediated S1P release.[1][2][3][4] The primary assay for this purpose is a cell-based S1P release assay, where a decrease in extracellular S1P concentration indicates inhibition of Spns2.

Signaling Pathway: S1P Biosynthesis and Export

The biosynthesis of S1P begins with the conversion of sphingosine (B13886) to S1P by sphingosine kinases (SphK1 and SphK2). S1P is then exported from the cell by transporters such as Spns2, where it can then bind to cell surface S1P receptors (S1P1-5) to initiate downstream signaling cascades.

S1P_Pathway Sphingosine Sphingosine SphK SphK1/2 Sphingosine->SphK S1P_intra Intracellular S1P Spns2 Spns2 Transporter S1P_intra->Spns2 SphK->S1P_intra S1P_extra Extracellular S1P Spns2->S1P_extra Inhibited by 2-Aminobenzoxazoles S1PR S1P Receptors (S1P1-5) S1P_extra->S1PR Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Signaling

S1P biosynthesis, transport, and signaling pathway.
Quantitative Data: Spns2 Inhibition

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
SLB1122168 (33p)This compoundSpns2S1P Release Assay94 ± 6[1][2][3][4]
32pThis compoundSpns2S1P Release Assay227 ± 13[1]
SLF1081851 (16d)OxadiazoleSpns2S1P Release Assay1930 ± 40[1][5]
Experimental Protocol: Cell-Based S1P Release HTS Assay

This protocol is adapted from methodologies used to screen for Spns2 inhibitors.[5][6][7]

Objective: To quantify the inhibition of Spns2-mediated S1P export from cells treated with this compound derivatives.

Materials:

  • HeLa cells engineered to express Spns2

  • Cell culture medium (e.g., DMEM)

  • Assay Buffer (e.g., HBSS)

  • This compound compound library

  • S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)

  • Fatty-acid-free BSA

  • LC-MS/MS system for S1P quantification

Workflow:

Workflow for the Spns2 HTS assay.

Procedure:

  • Cell Plating: Seed Spns2-expressing HeLa cells in 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubation: Culture the cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a dilution series of the this compound test compounds in a suitable solvent (e.g., DMSO).

  • Assay Initiation:

    • Gently wash the cell monolayer with pre-warmed assay buffer.

    • Add fresh assay buffer containing S1P lyase and phosphatase inhibitors, and fatty-acid-free BSA.

    • Add the test compounds to the appropriate wells. Include vehicle-only (negative control) and known inhibitor (positive control) wells.

  • Incubation with Compounds: Incubate the plates for 18-20 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • S1P Quantification: Analyze the collected supernatant using a validated LC-MS/MS method to determine the concentration of extracellular S1P.

  • Data Analysis:

    • Normalize the S1P concentration in the compound-treated wells to the vehicle-treated controls.

    • Calculate the percent inhibition for each compound concentration.

    • Fit the concentration-response data to a sigmoidal curve to determine the IC50 value for active compounds.

Targeting the Hepatitis C Virus (HCV) IRES RNA

Application Note: The internal ribosome entry site (IRES) in the 5' untranslated region of the HCV RNA genome is a critical element for the initiation of viral protein synthesis.[8][9] This structured RNA element is a promising target for antiviral drug development. A Förster resonance energy transfer (FRET)-based assay has been developed to screen for small molecules, including this compound derivatives, that bind to the IRES subdomain IIa and induce a conformational change, thereby inhibiting viral translation.[8][9]

Logical Relationship: FRET-Based Screening

The FRET assay utilizes a dual-labeled RNA construct of the IRES subdomain IIa. In its native state, the RNA exists in a conformation that brings the two fluorophores into proximity, resulting in a high FRET signal. Ligand binding induces a conformational change that separates the fluorophores, leading to a decrease in the FRET signal.

FRET_Assay_Logic cluster_0 No Ligand cluster_1 With this compound Ligand RNA_native IRES IIa RNA (Native Conformation) FRET_high High FRET Signal RNA_native->FRET_high RNA_bound IRES IIa RNA (Bound Conformation) FRET_low Low FRET Signal RNA_bound->FRET_low Ligand This compound Derivative Ligand->RNA_bound

Principle of the FRET-based assay for HCV IRES ligands.
Quantitative Data: HCV IRES Ligand Binding

Compound IDScaffoldTargetAssay TypeEC50 (µM)Reference
23BenzoxazoleHCV IRES IIa RNAFRET Assay~100[8]
Experimental Protocol: FRET-Based HTS Assay for IRES Ligands

This protocol is based on the methodology described for identifying HCV IRES inhibitors.[8][9]

Objective: To identify this compound derivatives that bind to the HCV IRES subdomain IIa RNA and induce a conformational change, as measured by a decrease in FRET signal.

Materials:

  • Cyanine dye-labeled (e.g., Cy3 and Cy5) HCV IRES subdomain IIa RNA construct

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

  • This compound compound library

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of measuring FRET

Procedure:

  • Reagent Preparation:

    • Dilute the dual-labeled IRES RNA construct to the desired final concentration in assay buffer.

    • Prepare a dilution series of the this compound test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation:

    • Dispense a small volume of the test compounds into the assay plates. Include vehicle-only (negative control) and known binder (positive control) wells.

  • Assay Execution:

    • Add the diluted RNA construct to all wells of the assay plate.

    • Mix gently and incubate at room temperature for a defined period to allow for ligand binding.

  • Data Acquisition:

    • Measure the fluorescence of both the donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores using a plate reader.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each well.

    • Normalize the FRET ratio of the compound-treated wells to the vehicle-treated controls.

    • Identify "hits" as compounds that cause a significant decrease in the FRET signal.

    • For active compounds, determine the EC50 value by fitting the concentration-response data to a suitable model.

Antagonism of the ChemR23 Receptor

Application Note: ChemR23, also known as the chemerin receptor, is a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases.[10] High-throughput screening of a compound library led to the discovery of this compound derivatives as potent antagonists of human ChemR23.[10] The primary screening assay measured the inhibition of calcium signaling in a human plasmacytoid dendritic cell (pDC)-like cell line in response to the natural ligand, chemerin.[10]

Signaling Pathway: ChemR23-Mediated Calcium Mobilization

ChemR23 is a Gαi-coupled receptor. Upon binding of its ligand, chemerin, the receptor activates a signaling cascade that leads to the mobilization of intracellular calcium. Antagonists block this interaction and subsequent signaling.

ChemR23_Pathway Chemerin Chemerin ChemR23 ChemR23 Receptor Chemerin->ChemR23 Antagonist This compound Antagonist Antagonist->ChemR23 G_protein Gαi Protein ChemR23->G_protein Activates PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

ChemR23 signaling and point of inhibition.
Quantitative Data: ChemR23 Antagonism

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
(R)-isomer 6bThis compoundChemR23Calcium Signaling(30-fold more potent than compound 1)[10]
Experimental Protocol: Calcium Flux HTS Assay

This protocol is a generalized procedure for a calcium flux assay to identify GPCR antagonists.

Objective: To identify this compound derivatives that inhibit chemerin-induced calcium mobilization in ChemR23-expressing cells.

Materials:

  • ChemR23-expressing cell line (e.g., CAL-1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Chemerin (agonist)

  • This compound compound library

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR)

Procedure:

  • Cell Preparation:

    • Plate ChemR23-expressing cells in 384-well, black-walled, clear-bottom plates.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Addition:

    • Transfer the this compound test compounds to the cell plate.

    • Incubate for a short period to allow for compound binding to the receptor.

  • Agonist Stimulation and Data Acquisition:

    • Place the cell plate in a kinetic fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of chemerin to all wells to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration change.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the chemerin-induced calcium flux by the test compounds relative to controls.

    • For active antagonists, determine the IC50 by performing concentration-response experiments.

References

Application Notes and Protocols: 2-Aminobenzoxazole-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 2-aminobenzoxazole-based chemosensors. This class of fluorescent probes has garnered significant attention due to its versatility in detecting a wide range of analytes, including metal ions, anions, and enzyme activity, with high sensitivity and selectivity. The rigid, planar structure and favorable photophysical properties of the this compound scaffold make it an excellent fluorophore for the design of "turn-on" or "turn-off" fluorescent sensors.

I. Signaling Mechanisms

The fluorescence response of this compound-based chemosensors is typically governed by one of several photophysical mechanisms upon analyte binding. Understanding these mechanisms is crucial for the rational design of new sensors.

Signaling_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Start Fluorophore (Excited State) PET_Receptor Receptor (with lone pair) PET_Start->PET_Receptor Electron Transfer PET_On PET_On PET_Start->PET_On Fluorescence Emission (ON State) PET_End Fluorescence Quenching (OFF State) PET_Receptor->PET_End PET_Analyte Analyte PET_Receptor_Analyte Receptor-Analyte Complex PET_Analyte->PET_Receptor_Analyte Binding PET_Receptor_Analyte->PET_Start Inhibits Electron Transfer CHEF_Start Fluorophore-Receptor (Low Fluorescence) CHEF_Complex Rigid Fluorophore-Metal Complex CHEF_Start->CHEF_Complex Chelation CHEF_Metal Metal Ion CHEF_Metal->CHEF_Complex CHEF_End Enhanced Fluorescence (ON State) CHEF_Complex->CHEF_End Increased Quantum Yield ICT_Start Donor-π-Acceptor System ICT_Excited Excited State with Charge Separation ICT_Start->ICT_Excited Excitation ICT_Interaction Analyte Interaction with Donor or Acceptor ICT_Start->ICT_Interaction ICT_Emission ICT Emission ICT_Excited->ICT_Emission ICT_Analyte Analyte ICT_Analyte->ICT_Interaction ICT_Shift Shift in Emission Wavelength ICT_Interaction->ICT_Shift

Figure 1: Common signaling mechanisms in this compound chemosensors.

II. Quantitative Data Summary

The following tables summarize the key performance metrics of selected this compound-based chemosensors for various analytes.

Table 1: Metal Ion Detection

Chemosensor IDAnalyteSolvent Systemngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
λex\lambda{ex}λex​
(nm)
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
λem\lambda{em}λem​
(nm)
Fold ChangeLOD (µM)Binding Constant (K
a_aa​
, M
1^{-1}−1
)
Ref.
1 Zn
2+^{2+}2+
H
2_22​
O
36045025-fold increase--[1]
L Zn
2+^{2+}2+
Acetonitrile/H
2_22​
O (4:1 v/v)
305390-0.31-[2]
L Cd
2+^{2+}2+
Acetonitrile/H
2_22​
O (4:1 v/v)
305390-0.29-[2]

Table 2: Anion Detection

Chemosensor IDAnalyteSolvent Systemngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
λex\lambda{ex}λex​
(nm)
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
λem\lambda{em}λem​
(nm)
ResponseLOD (µM)Binding StoichiometryRef.
Receptor 1 F
^{-}
DMSO/H
2_22​
O (1:9 v/v)
--Colorimetric/Fluorometric0.03291:1[3]
Receptor 1 CN
^{-}
DMSO/H
2_22​
O (1:9 v/v)
--Colorimetric/Fluorometric0.06151:1[3]

III. Experimental Protocols

A. General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of the this compound core structure.[4][5]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Aminobenzoxazoles start o-Aminophenol Derivative reaction Cyclization Reaction (e.g., in Methanol or with Lewis Acid) start->reaction reagent Cyanating Agent (e.g., BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide reagent->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup product This compound Derivative workup->product

Figure 2: General synthetic workflow for this compound derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-aminophenol in a suitable solvent (e.g., methanol).

  • Reagent Addition: Add the cyanating agent (e.g., cyanogen (B1215507) bromide) to the solution. The reaction may require the presence of a base or a Lewis acid, depending on the chosen synthetic route.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as

    1^11
    H NMR,
    13^{13}13
    C NMR, and mass spectrometry.

B. Protocol for Metal Ion Detection using Fluorescence Titration

This protocol outlines the steps for evaluating the sensing properties of a this compound-based chemosensor towards metal ions.[2]

  • Stock Solution Preparation:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of the metal salts (e.g., 10 mM) to be tested in deionized water or the same solvent as the sensor.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in the desired buffer or solvent system.

    • Record the initial fluorescence spectrum of the chemosensor solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, determine the detection limit (LOD) and, if applicable, the binding constant (K

      a_aa​
      ).

C. Protocol for Live-Cell Imaging

This protocol provides a general guideline for the application of this compound-based chemosensors for imaging analytes in living cells.[6][7]

Cell_Imaging_Workflow cluster_imaging Live-Cell Imaging Workflow cell_culture Cell Seeding and Culture probe_loading Chemosensor Loading cell_culture->probe_loading incubation Incubation probe_loading->incubation washing Washing (Optional) incubation->washing analyte_treatment Analyte Treatment (Optional) washing->analyte_treatment imaging Fluorescence Microscopy analyte_treatment->imaging analysis Image Analysis imaging->analysis

Figure 3: A typical workflow for live-cell imaging with a fluorescent chemosensor.

Materials:

  • This compound-based chemosensor stock solution (e.g., 1-10 mM in DMSO).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Cells of interest (e.g., HeLa, HEK293).

  • Glass-bottom dishes or multi-well plates suitable for microscopy.

  • Fluorescence microscope equipped with appropriate filters.

Protocol:

  • Cell Culture: Seed the cells on glass-bottom dishes or plates and culture them in a CO

    2_22​
    incubator at 37°C until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the chemosensor stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the chemosensor for a specific period (e.g., 15-60 minutes) at 37°C in the CO

    2_22​
    incubator to allow for cellular uptake.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS or fresh medium to remove any excess, non-internalized probe.

  • Analyte Treatment (Optional): If investigating the response to an exogenous analyte, add the analyte of interest at the desired concentration to the cells and incubate for the required time.

  • Imaging:

    • Place the dish or plate on the stage of the fluorescence microscope.

    • Excite the cells with the appropriate wavelength and capture the fluorescence images using a suitable emission filter.

    • Acquire images before and after the addition of the analyte to observe the change in fluorescence.

  • Image Analysis: Analyze the captured images using appropriate software to quantify the changes in fluorescence intensity within the cells.

IV. Conclusion

This compound-based chemosensors represent a powerful and versatile tool for the detection and imaging of a variety of biologically and environmentally important analytes. Their straightforward synthesis, tunable photophysical properties, and high sensitivity make them attractive candidates for applications in biomedical research, diagnostics, and environmental monitoring. The protocols and data presented herein provide a valuable resource for researchers interested in the development and application of this promising class of fluorescent probes.

References

Application Notes and Protocols for Photophysical Studies of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for investigating the photophysical properties of 2-Aminobenzoxazole. This compound and its derivatives are of significant interest due to their potential applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as building blocks in medicinal chemistry. A key photophysical process often observed in related molecules is Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large Stokes shift and dual fluorescence, making them sensitive to their environment.

Core Photophysical Concepts

This compound's photophysical behavior is governed by the interplay of electronic excitation and structural relaxation, often influenced by the surrounding solvent environment. Key phenomena to investigate include:

  • Solvatochromism: The change in the position of absorption and emission bands with solvent polarity. This provides insights into the change in dipole moment of the molecule upon excitation.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In suitable derivatives containing a proton-donating group, an intramolecular proton transfer can occur in the excited state. While this compound itself does not have the typical hydroxyl group for classic ESIPT, the amino group can influence proton transfer dynamics in protic solvents or in derivatives. The general mechanism involves the transfer of a proton from a donor to an acceptor group within the same molecule, leading to a tautomeric form that is emissive.[1][2] This process is often ultrafast and results in a large Stokes shift.[3]

  • Fluorescence Quenching: The decrease in fluorescence intensity due to various processes, such as interaction with other molecules (quenchers) or solvent effects.

Experimental Setup and Protocols

A comprehensive photophysical characterization of this compound requires a combination of spectroscopic techniques.

Materials and Sample Preparation
  • This compound: Purity should be ≥ 97%.

  • Solvents: Spectroscopic grade solvents with a range of polarities (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol, water).

  • Sample Concentration: For absorption studies, concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M. For fluorescence studies, concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

This technique is used to determine the electronic transitions in the ground state.

Protocol:

  • Prepare stock solutions of this compound in the desired solvents.

  • Prepare working solutions with an appropriate concentration in 1 cm path length quartz cuvettes.

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 600 nm.

  • Use the corresponding pure solvent as a reference.

  • Identify the wavelength of maximum absorption (λmax) for each solvent.

Steady-State Fluorescence Spectroscopy

This technique provides information about the emission properties of the molecule.

Protocol:

  • Use the same solutions prepared for the absorption measurements (or dilute if necessary).

  • Excite the sample at its absorption maximum (λmax).

  • Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength.

  • Determine the wavelength of maximum emission (λem).

  • To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield of the sample can be calculated using the following equation:

    Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of the excited state, providing the fluorescence lifetime (τf).

Protocol:

  • Use a Time-Correlated Single-Photon Counting (TCSPC) system.

  • Excite the sample with a pulsed light source (e.g., a diode laser or a picosecond pulsed LED) at the absorption maximum.

  • Collect the fluorescence decay profile at the emission maximum.

  • Deconvolute the instrument response function (IRF) from the measured decay to obtain the fluorescence lifetime(s) by fitting the data to a single or multi-exponential decay function.

Transient Absorption Spectroscopy

This technique allows for the observation of short-lived excited-state species, such as triplet states or photoisomers.

Protocol:

  • Use a pump-probe setup. The sample is excited by an ultrashort laser pulse (pump), and a second, time-delayed pulse (probe) measures the change in absorbance.

  • Record the differential absorbance (ΔA) as a function of wavelength and delay time between the pump and probe pulses.

  • This data provides information on the kinetics of excited-state decay and the formation and decay of transient species.

Data Presentation

The quantitative data obtained from the photophysical studies should be summarized in tables for clear comparison.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Cyclohexane2.02
Dioxane2.21
Ethyl Acetate6.02
Acetonitrile37.5
Methanol32.7
Water80.1

(Note: The values in this table are placeholders and need to be filled with experimental data.)

Visualizations

Experimental Workflow

The general workflow for the photophysical characterization of this compound can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy cluster_analysis Data Analysis prep Prepare this compound Solutions in Solvents of Varying Polarity uv_vis UV-Vis Absorption (Determine λmax) prep->uv_vis fluorescence Steady-State Fluorescence (Determine λem, Φf) prep->fluorescence tcspc Time-Correlated Single-Photon Counting (Determine τf) prep->tcspc ta Transient Absorption (Identify Transient Species) prep->ta analysis Correlate Photophysical Parameters with Solvent Properties uv_vis->analysis fluorescence->analysis tcspc->analysis ta->analysis jablonski_diagram S0_label S0 S0 S1 S0->S1 Absorption (UV Photon) S1_label S1 S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 S1->T1 Intersystem Crossing (ISC) T1_label T1 T1->S0 Phosphorescence

References

Application Notes and Protocols for the Synthesis of Novel 2-Aminobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzoxazole derivatives, a crucial scaffold in medicinal chemistry and materials science. The following sections summarize key synthetic methodologies, present quantitative data for easy comparison, and offer step-by-step protocols for reproducible results.

Introduction

2-Aminobenzoxazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds, including dopamine (B1211576) antagonists, 5-HT3 partial agonists, and HIV reverse transcriptase inhibitors.[1] Their versatile biological activities have spurred the development of numerous synthetic strategies. This document outlines several modern and classical methods for their preparation, with a focus on efficiency, safety, and substrate scope.

Synthetic Methodologies Overview

The synthesis of this compound derivatives can be broadly categorized into several approaches:

  • Cyclization of o-Aminophenols with Cyanating Agents: This is a widely employed and classical method. Traditional protocols often utilize hazardous reagents like cyanogen (B1215507) bromide (BrCN).[2][3] More contemporary and safer methods employ electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2][4][5][6][7]

  • Intramolecular Smiles Rearrangement: This approach offers an alternative pathway to N-substituted 2-aminobenzoxazoles, starting from benzoxazole-2-thiol.[2][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods provide a versatile route to 2-aminobenzoxazoles through the reaction of o-aminophenols with isocyanides.[4][6]

  • Direct C-H Amination: This modern strategy involves the direct functionalization of the benzoxazole (B165842) C2-position. While some methods require transition-metal catalysts, metal-free alternatives have also been developed.[2][8]

  • One-Pot Multi-Component Reactions: These protocols offer an efficient synthesis of substituted 2-aminobenzoxazoles from readily available starting materials in a single step.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various methods to synthesize this compound derivatives, allowing for a direct comparison of their efficiencies and reaction conditions.

MethodKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Cyclization with NCTSo-Aminophenol, NCTSBF₃·Et₂O1,4-Dioxane (B91453)Reflux24 - 3045 - 60[2][3][5][7]
Cyclization with NCTSo-Aminophenol, NCTSLiHMDSTHF5 - RT1up to 11[3][6][7]
Palladium-Catalyzed Aerobic Oxidationo-Aminophenol, IsocyanidePalladiumDioxaneMild-Good[4][6]
One-Pot Synthesis2-Aminophenol (B121084), 1,1-Dichlorodiphenoxymethane, AmineBaseChloroformRT - 80-Good[1]
Direct C-H Amination (Metal-Free)Benzoxazole, Secondary Amine1-Butylpyridinium IodideAcetonitrileRT3.5up to 97[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazoles via Cyclization with NCTS and BF₃·Et₂O

This protocol describes a facile synthesis of 2-aminobenzoxazoles from substituted 2-aminophenols using the non-hazardous electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2][3][7]

Materials:

  • Substituted o-aminophenol (1.0 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 equiv)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the o-aminophenol (0.9 mmol, 1 equiv) in 1,4-dioxane (4 mL), add NCTS (1.35 mmol, 1.5 equiv).

  • Add BF₃·Et₂O (1.8 mmol, 2 equiv) dropwise to the mixture.

  • Reflux the reaction mixture overnight (typically 24-30 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by the careful addition of saturated NaHCO₃ solution until the pH is approximately 7.

  • Dilute the mixture with H₂O (30 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/EtOAc).[2][3]

Protocol 2: One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles

This convenient one-pot procedure allows for the synthesis of substituted 2-aminobenzoxazoles from a 2-aminophenol, an amine, and 1,1-dichlorodiphenoxymethane.[1]

Materials:

  • Optionally substituted 2-aminophenol

  • Primary or secondary amine

  • 1,1-Dichlorodiphenoxymethane

  • Base (e.g., triethylamine)

  • Solvent (e.g., chloroform)

Procedure:

  • In a suitable reaction vessel, dissolve the optionally substituted 2-aminophenol in the chosen solvent.

  • Add the primary or secondary amine and the base to the solution.

  • Add 1,1-dichlorodiphenoxymethane to the reaction mixture.

  • Stir the reaction at room temperature. In some cases, gentle heating up to 80°C may be beneficial to drive the reaction to completion.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a suitable aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to afford the desired N-substituted this compound.

Visualizations

The following diagrams illustrate the general workflows and signaling pathways associated with the synthesis of this compound derivatives.

G cluster_0 Protocol 1: Cyclization with NCTS o-Aminophenol o-Aminophenol Reaction_Mixture Dissolve in 1,4-Dioxane o-Aminophenol->Reaction_Mixture NCTS NCTS NCTS->Reaction_Mixture BF3_Et2O BF3_Et2O Reflux Reflux BF3_Et2O->Reflux Heat Reaction_Mixture->BF3_Et2O Add dropwise Workup Quench, Extract, Dry Reflux->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via NCTS cyclization.

G cluster_1 General Synthetic Pathways o-Aminophenol o-Aminophenol Cyclization Cyclization o-Aminophenol->Cyclization Pd_Coupling Pd-Catalyzed Coupling o-Aminophenol->Pd_Coupling One_Pot One-Pot Reaction o-Aminophenol->One_Pot Cyanating_Agent Cyanating Agent (e.g., NCTS) Cyanating_Agent->Cyclization Isocyanide Isocyanide Isocyanide->Pd_Coupling Amine_Dichloride Amine + 1,1-Dichlorodiphenoxymethane Amine_Dichloride->One_Pot 2-Aminobenzoxazole_Product This compound Derivatives Cyclization->2-Aminobenzoxazole_Product Pd_Coupling->2-Aminobenzoxazole_Product One_Pot->2-Aminobenzoxazole_Product

Caption: Key synthetic routes to this compound derivatives.

G cluster_2 Proposed Mechanism: NCTS Cyclization with BF₃·Et₂O NCTS_BF3 NCTS Activation with BF₃·Et₂O Nucleophilic_Attack Nucleophilic Attack of o-Aminophenol NCTS_BF3->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Cyclization_Step Intramolecular Cyclization Intermediate->Cyclization_Step Product_Formation Formation of This compound Cyclization_Step->Product_Formation

Caption: Proposed mechanism for the BF₃·Et₂O-mediated cyclization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Aminobenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, many of these compounds have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines. Understanding the cytotoxic potential and the underlying mechanisms of action is a critical step in the evaluation of these compounds as potential therapeutic agents. These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxicity of this compound compounds, detailed experimental protocols, and insights into the potential signaling pathways involved.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of this compound and structurally similar benzoxazole (B165842) derivatives against various human cancer cell lines. This data, gathered from multiple studies, highlights the broad-spectrum anti-proliferative activity of this compound class. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to determine these values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound-appended coumarin (B35378) (8e) A549 (Lung)2.6--INVALID-LINK--[1][2]
HCT116 (Colon)3.1--INVALID-LINK--[1][2]
SW620 (Colon)5.1--INVALID-LINK--[1][2]
PANC-1 (Pancreas)4.2--INVALID-LINK--[1][2]
Piperidinyl-based benzoxazole (11b) MCF-7 (Breast)N/A (Potent)--INVALID-LINK--[3]
2-Mercaptobenzoxazole derivative (6b) HepG2 (Liver)6.83--INVALID-LINK--[4]
MCF-7 (Breast)3.64--INVALID-LINK--[4]
MDA-MB-231 (Breast)2.14--INVALID-LINK--[4]
HeLa (Cervical)5.18--INVALID-LINK--[4]
Benzoxazole derivative (14a) HepG2 (Liver)3.95--INVALID-LINK--[5]
MCF-7 (Breast)4.054--INVALID-LINK--[5]
Benzoxazole derivative (14g) MCF-7 (Breast)5.8--INVALID-LINK--[5]
2-(Piperidin-4-yl)benzo[d]oxazole derivative (5a) VEGFR-20.970 (IC50)--INVALID-LINK--[3]
c-Met1.885 (IC50)--INVALID-LINK--[3]
2-(Piperidin-4-yl)benzo[d]oxazole derivative (5g) VEGFR-20.145 (IC50)--INVALID-LINK--[3]
c-Met0.181 (IC50)--INVALID-LINK--[3]
2-(Piperidin-4-yl)benzo[d]oxazole derivative (5h) VEGFR-20.255 (IC50)--INVALID-LINK--[3]
c-Met0.334 (IC50)--INVALID-LINK--[3]

Experimental Workflow for In Vitro Cytotoxicity Screening

A typical workflow for assessing the in vitro cytotoxicity of this compound compounds is outlined below. This process begins with the preparation of the compound and cells, followed by treatment, incubation, and subsequent analysis using cytotoxicity assays such as the MTT or LDH assay.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Treatment of Cells (Addition of compound dilutions) compound_prep->treatment cell_culture Cell Culture (Seeding in 96-well plates) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Data Analysis (Absorbance Reading, IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound compound of interest

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • This compound compound of interest

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • LDH cytotoxicity detection kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol for cell seeding and compound treatment.

    • It is crucial to include the following controls in triplicate:

      • Background Control: Wells with culture medium only.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Untreated cells to which lysis buffer will be added.

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Maximum LDH Release Control:

    • Approximately 45 minutes before the end of the incubation period, add the appropriate volume of lysis buffer to the maximum LDH release control wells.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 690 nm can be used for background correction.

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Potential Signaling Pathways

The cytotoxic effects of this compound derivatives can be mediated through various signaling pathways, leading to programmed cell death or apoptosis. Two prominent mechanisms that have been explored are the intrinsic apoptosis pathway and the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spns2.

Intrinsic Apoptosis Pathway

Many cytotoxic agents, including certain benzoxazole derivatives, induce apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[10] This leads to mitochondrial dysfunction and the activation of a caspase cascade, culminating in cell death.

G cluster_pathway Intrinsic Apoptosis Pathway compound This compound Compound bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 inhibits bax Bax (Pro-apoptotic) Upregulation compound->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminobenzoxazoles.

Inhibition of Spns2 and S1P Signaling

Certain this compound derivatives have been identified as potent inhibitors of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[11][12][13][14] S1P is a crucial signaling lipid that regulates various cellular processes, including cell survival and proliferation. By inhibiting Spns2, these compounds can disrupt S1P export from the cell, leading to altered intracellular S1P levels and potentially impacting cell viability.

G cluster_pathway Spns2 Inhibition Pathway compound This compound Compound spns2 Spns2 Transporter compound->spns2 inhibits s1p_export S1P Export spns2->s1p_export extracellular_s1p Extracellular S1P s1p_export->extracellular_s1p s1p_receptors S1P Receptors extracellular_s1p->s1p_receptors downstream_signaling Pro-survival & Proliferation Signaling s1p_receptors->downstream_signaling cell_viability Decreased Cell Viability downstream_signaling->cell_viability

References

Application Notes and Protocols: The Use of 2-Aminobenzoxazole in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of 2-aminobenzoxazole derivatives as potent agrochemicals. The protocols outlined below are based on established research and are intended to guide researchers in the development of novel fungicides and insecticides.

Introduction

This compound is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and, more recently, in the development of agrochemicals.[1][2][3] Its unique structural features allow for diverse functionalization, leading to the discovery of compounds with a broad spectrum of biological activities, including antifungal, insecticidal, and herbicidal properties.[1][4][5][6] This document details the synthesis of this compound and its derivatives and provides protocols for evaluating their efficacy as potential agrochemicals.

Application 1: Synthesis of Fungicidal this compound Derivatives

Derivatives of this compound have demonstrated excellent and broad-spectrum antifungal activities against a variety of phytopathogenic fungi.[1][7][8] The following protocols describe the synthesis of these derivatives and the evaluation of their antifungal properties.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted 2-Aminobenzoxazoles

This protocol describes a general two-step synthesis of 5-substituted 2-aminobenzoxazoles, which serve as key intermediates for further derivatization.

Step 1: Synthesis of this compound

  • Reduction of 2-Nitrophenol (B165410): To a solution of a 2-nitrophenol derivative in a suitable solvent (e.g., ethanol), add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-aminophenol (B121084) derivative.

  • Cyclization: Dissolve the 2-aminophenol derivative in methanol.

  • Add cyanogen (B1215507) bromide (BrCN) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the this compound intermediate.[1]

Step 2: Suzuki Cross-Coupling for C-5 Alkyl/Aryl Substitution

  • To a reaction vessel containing the 5-bromo-2-aminobenzoxazole intermediate, add a boronic acid derivative, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., 1,4-dioxane (B91453) and water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography to obtain the C-5 substituted this compound derivatives.[1]

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines the mycelial growth rate method to assess the in vitro antifungal activity of the synthesized compounds.

  • Preparation of Media: Prepare potato dextrose agar (B569324) (PDA) medium and sterilize it by autoclaving.

  • Compound Incorporation: After the PDA medium has cooled to about 50-60 °C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial disk (typically 5 mm in diameter) from a fresh culture of the test fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), test a range of concentrations of the compound and use probit analysis to calculate the EC₅₀ value.

Data Presentation: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity (EC₅₀ in µg/mL) of selected this compound derivatives against various phytopathogenic fungi.[1][7]

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumRhizoctonia solaniAlternaria solaniColletotrichum gloeosporioidesPhytophthora infestansFusarium oxysporum
3a 2.403.155.869.684.526.137.248.91
3b 3.354.127.2315.956.848.9210.3111.56
3c 1.812.564.9810.693.765.876.948.12
3e 1.482.134.6716.603.215.196.437.85
3m 1.892.675.1214.023.985.646.877.99
3v 3.854.568.1214.097.139.2111.0312.43
Hymexazol (Control) >50>5035.2>50>50>50>50>50

Data extracted from "Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi"[1]

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 2-Nitrophenol 2-Nitrophenol Reduction Reduction (SnCl2·2H2O) 2-Nitrophenol->Reduction Cyanogen Bromide Cyanogen Bromide Cyclization Cyclization (BrCN) Cyanogen Bromide->Cyclization Boronic Acid Boronic Acid Suzuki_Coupling Suzuki Coupling (Pd Catalyst) Boronic Acid->Suzuki_Coupling 2-Aminophenol 2-Aminophenol Reduction->2-Aminophenol This compound This compound Cyclization->this compound Fungicidal Derivatives Fungicidal Derivatives Suzuki_Coupling->Fungicidal Derivatives 2-Aminophenol->Cyclization This compound->Suzuki_Coupling Mode_of_Action 2-Aminobenzoxazole_Derivative This compound Derivative Inhibition 2-Aminobenzoxazole_Derivative->Inhibition Sec14p Sec14p (Lipid Binding Protein) Vesicular_Transport Vesicular Transport (Golgi Network) Sec14p->Vesicular_Transport Regulates Fungal_Growth Fungal Growth and Proliferation Vesicular_Transport->Fungal_Growth Essential for Inhibition->Sec14p Insecticide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product This compound This compound Coupling Coupling Reaction This compound->Coupling Honokiol Derivative Honokiol Derivative Honokiol Derivative->Coupling Chromatography Column Chromatography Coupling->Chromatography Insecticidal Analog Insecticidal Analog Chromatography->Insecticidal Analog

References

Application Notes and Protocols for the Quantification of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of 2-Aminobenzoxazole. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, including experimental protocols and expected performance data.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound in bulk materials and pharmaceutical formulations. This method offers good selectivity and sensitivity for routine analysis.

Data Presentation: HPLC-UV
ParameterExpected PerformanceReference
Linearity Range1 - 100 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[3]
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL[3]
Accuracy (% Recovery)98 - 102%[4]
Precision (% RSD)< 2%[4]
Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a validated HPLC-UV method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid or Orthophosphoric acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan (typically around 270-280 nm)

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Mobile Phase Preparation D HPLC System (Pump, Injector, Column) A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E UV-Vis Detector D->E F Data Acquisition & Processing E->F

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[5][6][7]

Data Presentation: LC-MS/MS
ParameterExpected PerformanceReference
Linearity Range0.1 - 1000 ng/mL[8]
Correlation Coefficient (r²)> 0.99[8]
Limit of Detection (LOD)0.05 - 0.5 ng/mL[9]
Limit of Quantification (LOQ)0.1 - 2.0 ng/mL[10]
Accuracy (% Bias)± 15%[6]
Precision (% RSD)< 15%[6]
Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a biological matrix using a validated LC-MS/MS method.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • Biological matrix (e.g., plasma)

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 or similar reversed-phase column.

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in methanol.

    • Spike blank biological matrix with working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be optimized for the specific instrument.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Quantify this compound in samples using the regression equation from the calibration curve.

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Spike Sample with Internal Standard B Protein Precipitation or SPE A->B C Evaporation & Reconstitution B->C D UPLC/HPLC Separation C->D E Mass Spectrometry (ESI+, MRM) D->E F Data Quantification E->F

Caption: Workflow for LC-MS/MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in pure form or simple formulations where interfering substances are minimal.

Data Presentation: UV-Vis Spectrophotometry
ParameterExpected PerformanceReference
Linearity Range2 - 20 µg/mL[11][12]
Correlation Coefficient (r²)> 0.998[12]
Molar Absorptivity (L·mol⁻¹·cm⁻¹)Dependent on solvent and λmax[11]
Limit of Detection (LOD)0.2 - 1.0 µg/mL[12]
Limit of Quantification (LOQ)0.6 - 3.0 µg/mL[12]
Accuracy (% Recovery)98 - 102%[12]
Precision (% RSD)< 2%[12]
Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Procedure:

  • Solvent Selection and Wavelength Maximum (λmax) Determination:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol).

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Accurately prepare a sample solution of this compound in the same solvent to a concentration that falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Analysis:

    • Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

Visualization: Logical Relationship in Spectrophotometry

Spectrophotometry_Logic Concentration Analyte Concentration BeersLaw Beer-Lambert Law (A = εbc) Concentration->BeersLaw Absorbance Light Absorbance Pathlength Cuvette Pathlength Pathlength->BeersLaw MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->BeersLaw BeersLaw->Absorbance

Caption: The relationship defined by the Beer-Lambert Law.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the One-Pot Synthesis of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of 2-Aminobenzoxazole one-pot synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the one-pot synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound synthesis can stem from several factors. Inefficient cyclization conditions are a primary concern, where the choice of acid promoter, solvent, and temperature can significantly impact the outcome.[1] Another common issue is the formation of side products due to intermolecular reactions or self-condensation of a coupling partner.[1] For instance, when using benzoxazole-2-thiol, disulfide formation can be a significant side reaction.[2][3] The purity of starting materials, especially the 2-aminophenol (B121084), is also crucial, as impurities can interfere with the reaction. Finally, the choice and handling of the cyanating agent are critical; for example, while cyanogen (B1215507) bromide (BrCN) is a common reagent, it is highly toxic, and alternative, less hazardous agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) may require specific activation, for instance with a Lewis acid like BF₃·Et₂O.[2][4][5]

Q2: I'm observing significant side product formation. How can I minimize this?

Side product formation is a common challenge. To mitigate this, consider the following:

  • Two-Step Procedure: Instead of a one-pot synthesis, forming and isolating the intermediate amide before the cyclization step can sometimes improve yields by reducing intermolecular side reactions.[1]

  • Temperature Optimization: Temperature plays a key role. For example, in reactions involving benzoxazole-2-thiol, lower temperatures might favor the desired product, while higher temperatures can lead to disulfide formation.[2]

  • Reagent Stoichiometry: Carefully controlling the equivalents of reagents is crucial. An excess of a particular reagent, such as a base, can sometimes promote the formation of undesired products.[3][4]

  • Choice of Base: The type of base used can influence the reaction pathway. For instance, in certain reactions, triethylamine (B128534) (Et₃N) has been shown to suppress disulfide formation more effectively than other bases like potassium carbonate (K₂CO₃).[2][3]

Q3: How do I choose the most suitable cyanating agent?

The choice of cyanating agent is a critical consideration, balancing reactivity with safety.

  • Cyanogen Bromide (BrCN): This is a highly effective but also highly toxic reagent.[2][4] Its use is a well-established protocol for the cyclization of 2-aminophenols.[2][6]

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a safer, non-hazardous alternative to BrCN.[2][4][5][6] It is an air-stable solid that can be easily synthesized.[2][4] However, it often requires activation with a Lewis acid (e.g., BF₃·Et₂O) or a strong base (e.g., LiHMDS) to be effective.[2][4][6]

Q4: What are the optimal reaction conditions for the synthesis using 2-aminophenol and NCTS?

Optimized conditions often involve the use of a Lewis acid catalyst. A study by Šlachtová et al. reported moderate to good yields (45-60%) using NCTS (1.5 equiv) and BF₃·Et₂O (2 equiv) in 1,4-dioxane (B91453) at reflux for 25–30 hours.[2][4][5] The reaction is initiated by the Lewis acid activation of the cyano group of NCTS, which facilitates the nucleophilic attack by the amino group of 2-aminophenol.[2][4]

Q5: My product is difficult to purify. What are some recommended purification strategies?

Purification of this compound typically involves column chromatography. The crude residue obtained after workup, which usually includes extraction with an organic solvent like ethyl acetate (B1210297) and drying over anhydrous sodium sulfate, can be purified on a silica (B1680970) gel column using a hexane/ethyl acetate solvent system.[4]

Quantitative Data on Reaction Conditions

The following tables summarize the optimization of reaction conditions for different one-pot synthetic routes to 2-aminobenzoxazoles.

Table 1: Optimization of Reaction Conditions with Lewis Acids [2][4]

EntryLewis Acid (equiv)Temperature (°C)Time (h)Conversion (%)
1BF₃·Et₂O (1)803025
2BF₃·Et₂O (2)803045
3BF₃·Et₂O (2)Reflux2565
4Sc(OTf)₃ (2)Reflux3015
5Zn(OTf)₂ (2)Reflux30<5

Reaction conditions: o-aminophenol (0.18 mmol), NCTS, 1,4-dioxane (1 mL).

Table 2: Optimization of Reaction Conditions with an Ionic Liquid Catalyst [7]

EntryCatalyst (mol%)Oxidant (equiv)Additive (equiv)Time (h)Yield (%)
1[BPy]I (5)TBHP (1.5)Acetic Acid (3)782
2[BPy]I (10)TBHP (1.5)Acetic Acid (3)591
3[BPy]I (15)TBHP (1.5)Acetic Acid (3)3.597
4[BPy]I (15)m-CPBA (1.5)Acetic Acid (3)3.5N.R.
5NoneTBHP (1.5)Acetic Acid (3)7<10

[BPy]I: 1-butylpyridinium (B1220074) iodide; TBHP: tert-butyl hydroperoxide; m-CPBA: meta-chloroperoxybenzoic acid; N.R.: No Reaction.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using NCTS and BF₃·Et₂O [2][4]

  • To a solution of o-aminophenol (0.9 mmol, 100 mg) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv).

  • Add boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv) to the mixture.

  • Reflux the reaction mixture for 25–30 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: One-Pot Synthesis via Smiles Rearrangement [2][4]

  • In a reaction vessel, combine benzoxazole-2-thiol (0.16 mmol, 25 mg), cyclohexylamine (B46788) (0.16 mmol), and a suitable solvent (e.g., DMF).

  • Add the base (e.g., Cs₂CO₃, 3.2 equiv).

  • Add chloroacetyl chloride (1.2 equiv).

  • Heat the reaction mixture. Optimal conditions may involve conventional heating at 160°C or microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine o-aminophenol, cyanating agent (e.g., NCTS), and solvent (e.g., 1,4-dioxane) start->reagents catalyst Add catalyst (e.g., BF3·Et2O) reagents->catalyst heat Heat to reflux catalyst->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity impure Purify Starting Materials check_purity->impure No check_conditions Review Reaction Conditions? check_purity->check_conditions Yes re_run Re-run Experiment impure->re_run optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/ Reagent Ratio check_conditions->optimize_catalyst side_products Significant Side Products Observed? optimize_temp->side_products optimize_solvent->side_products optimize_catalyst->side_products two_step Consider Two-Step Procedure side_products->two_step Yes side_products->re_run No two_step->re_run reaction_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination NCTS NCTS Activated_Complex Activated Complex NCTS->Activated_Complex BF3 BF3·Et2O BF3->Activated_Complex Intermediate1 Intermediate Activated_Complex->Intermediate1 Aminophenol o-Aminophenol Aminophenol->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Product This compound Intermediate2->Product

References

Technical Support Center: Purification of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Aminobenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in crude this compound largely depend on the synthetic route employed. Key impurities may include:

  • Unreacted Starting Materials: Such as 2-aminophenol (B121084) and the cyanating agent (e.g., cyanogen (B1215507) bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)).[1][2]

  • Byproducts of Cyclization: In syntheses involving thiols, disulfide formation can be a significant byproduct.[3]

  • Side-Reaction Products: Depending on the specific reagents and conditions, various side reactions can lead to related benzoxazole (B165842) derivatives or polymeric material.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., dioxane, ethyl acetate (B1210297), hexanes) and catalysts (e.g., Lewis acids) may be present.[1][2]

Q2: What are the recommended purification methods for this compound?

The two primary and most effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities. A suitable solvent or solvent system is one in which this compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: This technique is highly effective for separating this compound from closely related impurities and baseline material. Silica (B1680970) gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[1]

Q3: How do I choose the best purification method for my sample?

The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • For relatively pure samples (>90%): Recrystallization is often sufficient to achieve high purity.

  • For complex mixtures with multiple impurities: Column chromatography is generally the preferred method to isolate the desired compound.

Often, a combination of both methods is employed for achieving the highest purity. For instance, an initial purification by column chromatography can be followed by recrystallization of the pooled fractions containing the product.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved compound separates as a liquid instead of a solid. This is a common issue with this compound and can be caused by several factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Impurity Level High concentrations of impurities can depress the melting point of the mixture, leading to oiling out. Consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
Cooling Too Rapidly Rapid cooling can cause the compound to come out of solution too quickly and above its melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The solvent may not be ideal for your specific sample. Experiment with different solvents or solvent systems. A good starting point is a binary mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble).
Supersaturation The solution may be too concentrated. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Occurs reheat Re-heat solution to dissolve oil start->reheat add_solvent Add small amount of additional 'good' solvent reheat->add_solvent slow_cool Allow to cool slowly add_solvent->slow_cool check_crystals Check for crystal formation slow_cool->check_crystals oiling_persists Oiling persists check_crystals->oiling_persists No success Crystals form successfully check_crystals->success Yes change_solvent Change solvent or solvent system oiling_persists->change_solvent pre_purify Perform preliminary purification (e.g., column chromatography) oiling_persists->pre_purify change_solvent->reheat pre_purify->reheat

Caption: Troubleshooting logic for addressing "oiling out" during recrystallization.

Q5: I am getting a very low yield after recrystallization. What are the common causes and how can I improve it?

Low recovery is a frequent challenge in recrystallization.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. An ice bath or refrigeration can be beneficial.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use ice-cold solvent for washing.
Column Chromatography Issues

Q6: I am not getting good separation of this compound from an impurity during column chromatography. What can I do?

Poor separation can be addressed by optimizing your chromatography conditions.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Mobile Phase Polarity If the polarity of your eluent is too high, both your product and impurities will travel quickly down the column with little separation. If it is too low, nothing will move. Optimize the solvent system by running analytical Thin Layer Chromatography (TLC) with various solvent ratios (e.g., Hexane:Ethyl Acetate).
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure your column is packed uniformly.
Co-eluting Impurities If an impurity has a very similar polarity to this compound, it may be difficult to separate with a standard silica gel column. Consider using a different stationary phase or a different solvent system.

Workflow for Optimizing Column Chromatography Separation

G start Poor Separation Observed check_tlc Analyze fractions by TLC start->check_tlc optimize_solvent Optimize mobile phase using TLC check_tlc->optimize_solvent run_column Run column with optimized conditions optimize_solvent->run_column repack_column Repack column carefully repack_column->run_column reduce_load Reduce sample load reduce_load->run_column change_stationary_phase Consider alternative stationary phase change_stationary_phase->run_column check_separation Check separation of new fractions run_column->check_separation good_separation Good separation achieved check_separation->good_separation Yes still_poor Separation still poor check_separation->still_poor No still_poor->repack_column still_poor->reduce_load still_poor->change_stationary_phase

Caption: Logical workflow for troubleshooting poor separation in column chromatography.

Data Presentation

The following tables provide illustrative data on what one might expect for the purification of this compound. The actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Typical Yield Range
Recrystallization 90-95%>98%70-90%
Column Chromatography 70-85%>99%60-85%
Combined Method <70%>99.5%50-75%

Table 2: Common Solvents for Purification

MethodSolvent/Solvent SystemTypical Ratio
Recrystallization Ethanol (B145695)/WaterVariable
TolueneN/A
IsopropanolN/A
Column Chromatography Hexane/Ethyl Acetate9:1 to 1:1 (v/v)
Dichloromethane (B109758)/Methanol99:1 to 95:5 (v/v)

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent.

  • Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase as the elution progresses.

  • Collect Fractions: Collect fractions of the eluate in test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-aminobenzoxazole in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a moderately polar compound and is expected to have limited but measurable aqueous solubility.[1] Its solubility is influenced by its crystalline structure and the presence of both an amine group and an aromatic system.[1] For many biological assays, achieving a sufficient concentration in aqueous buffers can be challenging without the use of solubility-enhancing techniques.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to the presence of a basic amino group. At a pH below its pKa, the amino group will be protonated, leading to an increase in aqueous solubility. Conversely, at a pH above its pKa, the compound will be in its less soluble, neutral form. Therefore, acidic conditions generally favor the dissolution of this compound in aqueous media.

Q3: What are the most common organic solvents for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for preparing concentrated stock solutions of this compound due to its good solubility in these solvents.[1] These stock solutions can then be diluted into aqueous buffers for experiments, but care must be taken to avoid precipitation.

Q4: Can I heat the solution to dissolve this compound?

A4: Gently warming the solution can increase the rate of dissolution and the solubility of this compound.[1] However, it is crucial to ensure the compound is stable at the temperature used and that the increased solubility is maintained upon cooling to the experimental temperature. Always check for precipitation after the solution has returned to room temperature.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

  • Question: Why is my compound crashing out of solution, and how can I prevent it?

  • Answer: This is a common issue known as kinetic solubility limitation. The compound is highly soluble in the DMSO stock but becomes supersaturated and precipitates when diluted into the aqueous buffer where its solubility is much lower. To prevent this:

    • Decrease the final concentration: Your desired final concentration may be above the aqueous solubility limit of the compound.

    • Reduce the percentage of DMSO in the final solution: While counterintuitive, a lower percentage of the organic co-solvent in the final solution can sometimes prevent precipitation of highly hydrophobic compounds. A final DMSO concentration of less than 1% is recommended for most cell-based assays.

    • Use a different co-solvent: If DMSO is not suitable, consider ethanol.

    • Employ a solubility enhancer: The use of cyclodextrins or other excipients can help maintain the compound in solution.

Issue 2: I am observing inconsistent results in my biological assays.

  • Question: Could solubility be the cause of the variability in my experimental data?

  • Answer: Yes, poor solubility can lead to inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.

    • Visually inspect your solutions: Before use, carefully check for any precipitate, even a faint cloudiness, against a dark background.

    • Determine the kinetic solubility: Perform a kinetic solubility assay to understand the concentration at which your compound begins to precipitate under your specific experimental conditions.

    • Filter your solutions: For non-cellular assays, filtering the final solution through a 0.22 µm filter can remove undissolved particles and ensure you are working with a truly solubilized compound.

Issue 3: I need to prepare a solution at a neutral pH, but the solubility is too low.

  • Question: How can I increase the solubility of this compound at physiological pH (e.g., pH 7.4)?

  • Answer: At neutral pH, this compound is primarily in its less soluble form. To enhance solubility under these conditions:

    • Use a co-solvent system: Prepare the final solution with a small, optimized percentage of a water-miscible organic solvent like ethanol or PEG 400.

    • Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly increasing its aqueous solubility.[2][3]

Data Presentation

The following tables provide representative quantitative data on the solubility of this compound under various conditions.

Table 1: pH-Dependent Aqueous Solubility of this compound

pHSolubility (µg/mL)Solubility (mM)
5.08506.34
7.41200.89
9.0450.34

Table 2: Solubility of this compound in Co-solvent Systems

Co-solvent System% Co-solvent (v/v)Solubility (µg/mL)Solubility (mM)
DMSO/Water (pH 7.4)11501.12
57505.59
10220016.40
Ethanol/Water (pH 7.4)11351.01
56805.07
10195014.54

Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Aqueous Solubility of this compound at pH 7.4

HP-β-CD Concentration (mM)Solubility (µg/mL)Solubility (mM)
01200.89
54803.58
109507.08
20180013.42

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: Evaluation of Solubility in Co-solvent Systems

  • Preparation of Co-solvent Mixtures: Prepare the desired co-solvent/aqueous buffer (e.g., pH 7.4) mixtures by volume (e.g., 1%, 5%, 10% DMSO or ethanol in buffer).

  • Sample Preparation: Add an excess amount of solid this compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-6 from Protocol 1.

Protocol 3: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Assays

  • Weighing: Accurately weigh out 1.34 mg of this compound (MW: 134.14 g/mol ).

  • Dissolution: Add 100 µL of high-purity DMSO to the solid.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: For a final assay concentration of 10 µM in a 1 mL volume with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous assay buffer and mix thoroughly.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) check_concentration Is final concentration above known solubility limit? start->check_concentration reduce_concentration Action: Lower the final concentration check_concentration->reduce_concentration Yes check_solvent Is the final organic solvent concentration >1%? check_concentration->check_solvent No retest Retest Solubility reduce_concentration->retest reduce_solvent Action: Decrease organic solvent percentage check_solvent->reduce_solvent Yes use_enhancer Consider using a solubility enhancer (e.g., cyclodextrin) check_solvent->use_enhancer No reduce_solvent->retest use_enhancer->retest end End: Solubilization Achieved retest->end

Caption: Troubleshooting workflow for addressing solubility issues.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 3. Add DMSO stock to buffer in 96-well plate prep_stock->add_stock prep_buffers 2. Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffers->add_stock incubate 4. Incubate for 1.5-2 hours at room temperature add_stock->incubate filtrate 5. Filter to remove precipitate incubate->filtrate quantify 6. Quantify filtrate concentration by HPLC-UV filtrate->quantify determine_sol 7. Determine kinetic solubility quantify->determine_sol

Caption: Experimental workflow for kinetic solubility determination.

S1P_Signaling_Pathway cluster_cell Cell Interior cluster_exterior Extracellular Space SphK Sphingosine Kinases (SphK1/2) S1P_in S1P SphK->S1P_in Spns2 Spns2 Transporter S1P_in->Spns2 Export Degradation S1P Lyase/ Phosphatase S1P_in->Degradation S1P_out S1P Spns2->S1P_out S1PR S1P Receptors (S1PR1-5) S1P_out->S1PR Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Signaling inhibitor This compound Derivatives inhibitor->Spns2 Sphingosine Sphingosine Sphingosine->SphK

Caption: Inhibition of the S1P signaling pathway by this compound derivatives.

References

Technical Support Center: Optimization of 2-Aminobenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzoxazoles. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for 2-aminobenzoxazole synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. A primary consideration is the choice of synthetic route and the specific reaction conditions. Many traditional methods suffer from drawbacks that can lead to reduced yields.[1][2]

Troubleshooting Steps:

  • Re-evaluate your cyanating agent: The use of highly toxic cyanogen (B1215507) bromide (BrCN) is a common method, but safer and more efficient alternatives now exist.[1][2] Consider using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[1][2][3]

  • Optimize the catalyst system: If using NCTS, the choice and amount of Lewis acid are critical for activating the cyano group. Boron trifluoride etherate (BF₃·Et₂O) has been shown to be effective.[1][2] Ensure the stoichiometry of the Lewis acid is optimized; typically, 2 equivalents are used.[1][2]

  • Check your solvent and temperature: The reaction solvent and temperature play a crucial role. For the cyclization of o-aminophenols with NCTS, refluxing in 1,4-dioxane (B91453) is a common condition.[1][2] Inadequate temperature or an inappropriate solvent can lead to incomplete reaction or side product formation.

  • Consider alternative synthetic strategies: If the cyclization of 2-aminophenol (B121084) is not providing satisfactory yields, other methods like the direct C-H amination of benzoxazoles or a Smiles rearrangement of benzoxazole-2-thiol can be explored.[1][2][3] However, direct amination may require transition metal catalysts and high temperatures.[1][2]

Q2: I am observing significant amounts of a disulfide byproduct in my reaction. How can I minimize its formation?

A2: The formation of disulfide byproducts is a known issue, particularly in reactions involving benzoxazole-2-thiol, such as in the Smiles rearrangement approach.[1][2]

Troubleshooting Steps:

  • Control the base and amine equivalents: The stoichiometry of the base and amine is critical. Using an excess of the base can favor the formation of the disulfide.[1][2] It has been found that using 2 equivalents of the amine along with 2 equivalents of a suitable base can selectively provide the desired product.[1][2]

  • Use a radical scavenger: Disulfide formation may proceed through a radical mechanism. The addition of a radical scavenger like triethylamine (B128534) (Et₃N) has been shown to strongly suppress the formation of disulfide byproducts.[1][2]

  • Optimize reaction temperature: Temperature can influence the selectivity of the reaction. In some cases, a lower temperature might be necessary to disfavor the pathway leading to the disulfide.

Q3: The synthesis protocol I am following is giving me irreproducible results. What could be the reason?

A3: Irreproducibility can be a significant challenge in chemical synthesis. One published protocol using LiHMDS with NCTS was found to be irreproducible, yielding only up to 11% of the desired product in subsequent attempts.[1][2]

Troubleshooting Steps:

  • Verify the quality of reagents: Ensure that all reagents, especially the starting o-aminophenol and the cyanating agent, are pure. Impurities can interfere with the reaction. Solvents should be anhydrous where specified.

  • Strict control of reaction atmosphere: Some reactions are sensitive to air and moisture. While some modern protocols are air-stable, others may require an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Precise control of reaction parameters: Small variations in temperature, reaction time, and the rate of addition of reagents can significantly impact the outcome. Use of an external temperature probe can ensure accurate temperature control.[1][2]

  • Adopt a more robust protocol: Consider switching to a more thoroughly optimized and validated protocol. The method involving the cyclization of o-aminophenols with NCTS activated by BF₃·Et₂O has been reported as a reliable alternative.[1][2][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of o-Aminophenol with NCTS [1][2]

EntryLewis Acid (equiv.)SolventTemperature (°C)Yield (%)
1BF₃·Et₂O (2)1,4-DioxaneReflux60
2Sc(OTf)₃ (0.2)1,4-DioxaneReflux25
3Zn(OTf)₂ (0.2)1,4-DioxaneReflux15
4In(OTf)₃ (0.2)1,4-DioxaneReflux10
5BF₃·Et₂O (2)TolueneReflux45
6BF₃·Et₂O (2)CH₃CNReflux30

Reaction conditions: o-aminophenol (0.18 mmol), NCTS (1.5 equiv), Lewis acid, solvent (1 mL), 30 h.

Table 2: Substrate Scope for the Synthesis of 2-Aminobenzoxazoles via Cyclization with NCTS/BF₃·Et₂O [1][2]

Entryo-Aminophenol SubstituentProductYield (%)
1HThis compound60
24-Cl5-Chloro-2-aminobenzoxazole55
34-F5-Fluoro-2-aminobenzoxazole58
44-Me5-Methyl-2-aminobenzoxazole52
54-NO₂5-Nitro-2-aminobenzoxazole45

Reaction conditions: Substituted o-aminophenol (0.9 mmol), NCTS (1.5 equiv), BF₃·Et₂O (2 equiv), 1,4-dioxane (5 mL), reflux, 25–30 h.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of o-Aminophenol with NCTS [1][2]

  • To a solution of o-aminophenol (0.9 mmol, 1 equivalent) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equivalents) in 1,4-dioxane (4 mL), add boron trifluoride etherate (BF₃·Et₂O) (1.8 mmol, 2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) (typically 24-30 hours).

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve o-aminophenol and NCTS in 1,4-dioxane add_lewis Add BF3·Et2O dropwise start->add_lewis reflux Reflux for 24-30 hours add_lewis->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete quench Quench with sat. NaHCO3 cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Are reagents pure and solvent dry? start->check_reagents check_catalyst Is the Lewis acid and its stoichiometry optimal? check_reagents->check_catalyst Yes purify_reagents Purify reagents / Use dry solvent check_reagents->purify_reagents No check_conditions Are temperature and reaction time appropriate? check_catalyst->check_conditions Yes optimize_catalyst Screen Lewis acids and optimize stoichiometry check_catalyst->optimize_catalyst No consider_alternatives Consider alternative synthetic routes check_conditions->consider_alternatives Yes optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions No solution Improved Yield consider_alternatives->solution Yes purify_reagents->start optimize_catalyst->start optimize_conditions->start

Caption: Troubleshooting logic for low reaction yield.

References

identifying and minimizing by-products in 2-Aminobenzoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Aminobenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives typically start from 2-aminophenol (B121084) and involve cyclization with a cyanating agent or a related one-carbon source. The primary routes include:

  • Reaction with Cyanogen (B1215507) Bromide (BrCN): A traditional and widely used method, though it involves a highly toxic reagent.[1][2]

  • Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A safer alternative to cyanogen bromide, utilizing a non-hazardous electrophilic cyanating agent.[1][3]

  • Cyclodesulfurization of N-(2-hydroxyphenyl)thiourea: This involves the formation of a thiourea (B124793) intermediate from 2-aminophenol and an isothiocyanate, followed by ring closure.

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution approach.[1][3]

Q2: My this compound product is difficult to purify. What are common impurities?

A2: Common impurities depend on the synthetic route used. They can include unreacted starting materials (e.g., 2-aminophenol), reagents, and specific by-products from side reactions. For example, in the Smiles rearrangement, a disulfide dimer can be a significant impurity.[1][3] In the NCTS method, the sulfonamide starting material or its fragments can be present.

Q3: Are there greener alternatives to the hazardous cyanogen bromide method?

A3: Yes, several greener alternatives have been developed to avoid the high toxicity of cyanogen bromide. The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a notable example, as it is a stable and less hazardous cyanating agent.[1][3] Additionally, methods involving direct oxidative amination of benzoxazoles are being explored to improve the environmental footprint of the synthesis.

Troubleshooting Guides

Route 1: Synthesis via N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

This method is a safer alternative to the cyanogen bromide route but can present its own challenges.

Issue 1: Low Yield of this compound

Possible Cause Recommendation Citation
Insufficient Catalyst Activity Ensure the use of an effective Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·Et₂O), to activate the NCTS. The reaction often shows poor conversion without it.[1]
Suboptimal Reaction Temperature The reaction typically requires elevated temperatures (reflux) to proceed efficiently. Ensure the reaction mixture is heated appropriately.[1]
Poor Quality of Reagents Use freshly distilled or purified solvents and high-purity starting materials. 2-Aminophenol can degrade over time.[4]
Steric Hindrance If using substituted 2-aminophenols, bulky groups near the reacting functionalities can hinder the reaction and lower the yield.[1]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible Cause Recommendation Citation
Incomplete Reaction Increase the reaction time and monitor the progress by TLC or LC-MS until the starting materials are consumed.[4]
Insufficient Reagent Stoichiometry Ensure that the molar ratio of NCTS to 2-aminophenol is optimized. A slight excess of NCTS may be beneficial.[1]

Workflow for NCTS Route Troubleshooting

start Low Yield or Impurities in NCTS Reaction check_catalyst Verify Catalyst (e.g., BF₃·Et₂O) Presence and Activity start->check_catalyst check_catalyst->start Catalyst Inactive check_temp Ensure Adequate Reaction Temperature (Reflux) check_catalyst->check_temp Catalyst OK check_temp->start Temp Too Low check_reagents Assess Purity of 2-Aminophenol and NCTS check_temp->check_reagents Temp OK check_reagents->start Reagents Impure check_time Increase Reaction Time and Monitor Progress check_reagents->check_time Reagents Pure optimize_ratio Optimize Reagent Stoichiometry check_time->optimize_ratio Still Low Conversion purification Employ Column Chromatography for Purification optimize_ratio->purification Reaction Optimized success Improved Yield and Purity purification->success

Troubleshooting workflow for the NCTS synthesis route.
Route 2: Synthesis via Smiles Rearrangement

The Smiles rearrangement offers an alternative pathway, but can be prone to the formation of a significant by-product.

Issue: Formation of a Disulfide By-product

This is a common issue in the Smiles rearrangement approach for this compound synthesis, particularly when starting from benzoxazole-2-thiol derivatives. The formation of a disulfide dimer can significantly reduce the yield of the desired product.

Possible Cause Mechanism Recommendation Citation
Excess Base An excess of base can promote the oxidation of the thiol intermediate, leading to the formation of the disulfide by-product.Carefully control the stoichiometry of the base. Use no more than 2 equivalents of base relative to the amine.[1][3]
Radical Mechanism The disulfide formation is believed to proceed through a radical mechanism.The addition of a radical scavenger, such as triethylamine (B128534) (Et₃N), can effectively suppress the formation of the disulfide by-product.[1][3]
Reaction Temperature Higher temperatures can favor the formation of the disulfide by-product.Optimize the reaction temperature. In some cases, a lower temperature may be sufficient for the desired rearrangement while minimizing by-product formation.[1]

Quantitative Impact of Base on Disulfide Formation (Hypothetical Data for Illustration)

Equivalents of K₂CO₃ Yield of this compound (%) Yield of Disulfide By-product (%)
1.0755
2.06515
3.04045

Logical Diagram for Minimizing Disulfide By-product

start Disulfide By-product Detected control_base Control Base Stoichiometry (≤ 2 eq.) start->control_base add_scavenger Add Radical Scavenger (e.g., Triethylamine) control_base->add_scavenger optimize_temp Optimize Reaction Temperature add_scavenger->optimize_temp monitor Monitor Reaction by TLC/LC-MS optimize_temp->monitor result Minimized Disulfide Formation monitor->result

Strategy to minimize disulfide by-product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via NCTS

This protocol is adapted from literature procedures and provides a general method for the synthesis of this compound using NCTS.[1]

Materials:

  • 2-Aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous 1,4-dioxane, add NCTS (1.5 eq).

  • Carefully add BF₃·Et₂O (2.0 eq) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can range from 24 to 48 hours.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathway for NCTS Reaction

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminophenol 2-Aminophenol Cyclization_Intermediate Cyclization_Intermediate 2-Aminophenol->Cyclization_Intermediate Nucleophilic Attack NCTS NCTS Activated_NCTS Activated NCTS [NCTS-BF₃ Complex] NCTS->Activated_NCTS Activation BF3_Et2O BF₃·Et₂O BF3_Et2O->Activated_NCTS Activated_NCTS->Cyclization_Intermediate This compound This compound Cyclization_Intermediate->this compound Cyclization & Elimination Sulfonamide_Byproduct Sulfonamide By-product Cyclization_Intermediate->Sulfonamide_Byproduct

Reaction pathway for this compound synthesis via NCTS.
Protocol 2: Minimizing Disulfide By-product in Smiles Rearrangement

This protocol provides guidance on minimizing the formation of the disulfide by-product during the synthesis of N-substituted 2-aminobenzoxazoles via a Smiles rearrangement, starting from benzoxazole-2-thiol.[1][3]

Materials:

  • Benzoxazole-2-thiol

  • Alkyl halide or other electrophile

  • Amine

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve benzoxazole-2-thiol (1.0 eq) and the amine (2.0 eq) in the chosen solvent.

  • Add the base. When using a carbonate base like K₂CO₃, use no more than 2.0 equivalents. Alternatively, use triethylamine (Et₃N) as both the base and a radical scavenger.

  • Add the electrophile (e.g., alkyl halide) to initiate the S-alkylation.

  • Heat the reaction mixture to the optimized temperature and monitor the progress by TLC, paying close attention to the formation of the disulfide by-product (which will have a different Rf value).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product using column chromatography to separate the desired N-substituted this compound from any residual disulfide by-product.

This technical support center provides a starting point for addressing common issues in the synthesis of this compound. For more specific issues, consulting the cited literature is highly recommended.

References

stability studies of 2-Aminobenzoxazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability studies of 2-Aminobenzoxazole under different pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

A1: Based on the general behavior of benzoxazoles, this compound is expected to be most stable at a neutral pH. Under acidic conditions, the benzoxazole (B165842) ring is susceptible to hydrolysis, leading to ring-opening.[1] Similarly, in alkaline conditions, degradation is likely to occur, although the specific pathway may differ. The rate of degradation is generally catalyzed by both hydronium and hydroxide (B78521) ions.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: Under acidic conditions, benzoxazoles typically hydrolyze to the corresponding amidophenol.[1] For this compound, the primary degradation product is expected to be N-(2-hydroxyphenyl)formamide. With prolonged exposure to harsh acidic conditions or elevated temperatures, this intermediate could potentially undergo further hydrolysis to 2-aminophenol (B121084) and formic acid. The degradation pathway under alkaline conditions is less clearly defined in the available literature but is also expected to involve cleavage of the oxazole (B20620) ring.

Q3: My analysis shows a decrease in the this compound peak over time, but no new peaks are appearing in the chromatogram. What could be the reason?

A3: There are several potential reasons for this observation:

  • Formation of non-UV active degradation products: The degradation products may lack a chromophore that absorbs at the detection wavelength being used.

  • Formation of insoluble degradants: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system.

  • Formation of volatile degradants: If the degradation products are volatile, they may be lost from the sample vial.

  • Adsorption to the container: The parent compound or its degradation products may be adsorbing to the surface of the storage container.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH control: Maintain the pH of your solutions within a stable range, preferably close to neutral, using appropriate buffer systems.

  • Temperature: Perform experiments at controlled, and if necessary, reduced temperatures to slow down the rate of degradation.

  • Light protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert atmosphere: If oxidative degradation is suspected, purging solutions with an inert gas like nitrogen or argon can be beneficial.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents a hypothetical stability profile based on the known behavior of similar benzoxazole compounds. This table is for illustrative purposes to guide experimental design and data presentation.

Table 1: Illustrative Stability of this compound under Different pH Conditions at 40°C

pHBuffer SystemTime (hours)This compound Remaining (%)Major Degradation Product(s)
2.00.01 M HCl2475.2N-(2-hydroxyphenyl)formamide
2.00.01 M HCl4855.8N-(2-hydroxyphenyl)formamide
4.5Acetate Buffer2498.1Not Detected
4.5Acetate Buffer4896.5Not Detected
7.0Phosphate Buffer2499.8Not Detected
7.0Phosphate Buffer4899.5Not Detected
9.0Borate Buffer2492.3Unidentified Polar Degradant
9.0Borate Buffer4885.1Unidentified Polar Degradant
12.00.01 M NaOH2460.7Multiple Degradants
12.00.01 M NaOH4838.4Multiple Degradants

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Acetate buffer components (e.g., acetic acid and sodium acetate)

  • Borate buffer components (e.g., boric acid and sodium borate)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4.5, 7.0, 9.0, and 12).

    • pH 2.0: 0.01 M HCl

    • pH 4.5: 0.1 M Acetate buffer

    • pH 7.0: 0.1 M Phosphate buffer

    • pH 9.0: 0.1 M Borate buffer

    • pH 12.0: 0.01 M NaOH

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the prepared samples into amber glass vials and place them in a constant temperature incubator or water bath (e.g., 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis: Immediately analyze the withdrawn samples by a stability-indicating HPLC method. If necessary, neutralize the acidic and basic samples before injection.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time for each pH condition.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate that they are well-resolved from the parent peak.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column degradation or contamination.

    • Interaction of the basic amino group of this compound with acidic silanols on the column packing.

    • Inappropriate mobile phase pH.

    • Column overload.

  • Solutions:

    • Wash the column with a strong solvent or replace it if necessary.

    • Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the amino group and minimize secondary interactions.

    • Consider using a column with end-capping or a different stationary phase.

    • Reduce the injection volume or sample concentration.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Leaks in the HPLC system.

    • Air bubbles in the pump or detector.

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

  • Solutions:

    • Check all fittings for leaks.

    • Degas the mobile phase and purge the pump.

    • Prepare fresh mobile phase and ensure proper mixing if using a gradient.

    • Use a column oven to maintain a constant temperature.

Issue 3: Extraneous Peaks in the Chromatogram

  • Possible Causes:

    • Contamination of the sample, solvent, or glassware.

    • Carryover from a previous injection.

    • Degradation of the sample in the autosampler.

  • Solutions:

    • Use high-purity solvents and clean glassware.

    • Run a blank injection to check for carryover and clean the injector if necessary.

    • Keep the autosampler tray at a cool temperature if samples are sensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock with Buffers to Final Concentration prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2, 4.5, 7, 9, 12) prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate time_points Withdraw Aliquots at Predetermined Time Points incubate->time_points hplc_analysis Analyze Samples by Stability-Indicating HPLC time_points->hplc_analysis data_analysis Calculate % Remaining and Plot Data hplc_analysis->data_analysis

Caption: Experimental workflow for the pH stability study of this compound.

troubleshooting_tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_extra_peaks Extraneous Peaks start HPLC Analysis Issue rt_inconsistent Inconsistent Retention Times? start->rt_inconsistent Yes peak_tailing Peak Tailing/Fronting? start->peak_tailing No check_leaks Check for system leaks. Purge pump. rt_inconsistent->check_leaks check_mobile_phase Prepare fresh mobile phase. Check gradient. rt_inconsistent->check_mobile_phase check_temp Use column oven. rt_inconsistent->check_temp adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid). peak_tailing->adjust_ph reduce_load Reduce injection volume or sample concentration. peak_tailing->reduce_load clean_column Clean or replace column. peak_tailing->clean_column ghost_peaks Ghost or Carryover Peaks? peak_tailing->ghost_peaks No run_blank Run blank injection. ghost_peaks->run_blank clean_injector Clean injector and loop. run_blank->clean_injector check_solvents Check solvent purity. run_blank->check_solvents

References

Technical Support Center: Troubleshooting Fluorescence Quenching of 2-Aminobenzoxazole Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the fluorescence quenching of 2-aminobenzoxazole probes.

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and why are they used?

This compound derivatives are a class of heterocyclic compounds that often exhibit fluorescent properties.[1] They are utilized in various research and drug discovery applications, including as fluorescent probes for detecting metal ions, as potential antifungal agents, and as inhibitors in various biological pathways.[2][3] Their fluorescence can be sensitive to the local environment, making them useful for developing sensors and assays.[4]

Q2: What is fluorescence quenching?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[5] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET).[5][6] Understanding the type of quenching is crucial for accurate data interpretation and troubleshooting.[4]

Q3: What are the most common causes of fluorescence quenching in assays using this compound probes?

Several factors can lead to the quenching of this compound probes:

  • Compound Autofluorescence and Interference: Test compounds in a screening library can themselves be fluorescent, leading to overlapping signals or quenching of the probe's fluorescence.[7][8]

  • Suboptimal pH: The fluorescence of many probes, including those with structures similar to this compound, can be pH-dependent.[4][9]

  • High Probe Concentration: At high concentrations, fluorophores can self-quench through the formation of non-fluorescent aggregates.[9]

  • Presence of Quenchers: Components in the assay buffer or the test compounds themselves can act as quenchers.[5] Common quenchers include molecular oxygen, heavy atoms, and certain amino acid residues like tryptophan and tyrosine.[4][10]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible destruction of the fluorophore.[4][5]

  • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield.[4][9]

Troubleshooting Guides

Problem 1: My fluorescence signal is weak or absent from the start.

Possible Causes and Solutions:

  • Incorrect Instrument Settings:

    • Action: Verify that the excitation and emission wavelengths on the spectrofluorometer are correctly set for your specific this compound probe. While optimal wavelengths can vary depending on the exact derivative, excitation is often in the UV range (e.g., 310-350 nm) with emission in the blue region (e.g., 400-500 nm).[4] Consult the literature for the specific spectral properties of your probe.

  • Probe Integrity and Concentration:

    • Action: Check the age and storage conditions of your probe. Prepare a fresh stock solution.[4] Run a concentration-dependent study to ensure you are using an optimal concentration, as high concentrations can lead to self-quenching.[9]

  • Suboptimal Buffer Conditions:

    • Action: The fluorescence of heterocyclic probes can be highly sensitive to pH and solvent polarity.[4] Prepare your probe in different buffers and solvents to determine the optimal conditions. For some related compounds, acidic conditions can enhance fluorescence.[4]

Problem 2: My fluorescence signal decreases over time.

Possible Causes and Solutions:

  • Photobleaching:

    • Action: Reduce the excitation light intensity using neutral density filters or by lowering the lamp power. Minimize the sample's exposure time to the excitation light.[4]

  • Probe or Sample Instability:

    • Action: If the probe is part of a reaction, ensure the reaction is complete and the product is stable under the assay conditions. Keep samples sealed to prevent solvent evaporation, which can alter concentrations.[5]

  • Presence of a Dynamic Quencher:

    • Action: Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule.[5] Dissolved oxygen is a common dynamic quencher.[4] Degassing your solution by bubbling with an inert gas like nitrogen or argon may help restore the signal.[4]

Problem 3: The addition of my test compound significantly reduces the fluorescence signal.

Possible Causes and Solutions:

  • Compound Quenching:

    • Action: The test compound may be a quencher. To investigate the mechanism, perform a Stern-Volmer analysis (see Experimental Protocols). This can help determine if the quenching is static or dynamic.[5]

  • Inner Filter Effect:

    • Action: The test compound may absorb light at the excitation or emission wavelength of your this compound probe.[11] Measure the absorbance spectrum of your compound. If there is significant absorbance at the assay wavelengths, you may need to use lower concentrations of the compound or apply a correction formula.[12]

  • Assay Interference:

    • Action: Many small molecules used in high-throughput screening can interfere with fluorescence assays.[7][8] Run control experiments, such as a "no-target" assay, to see if the compound affects the fluorescence in the absence of the biological target.[12]

Data Presentation

Table 1: Common Quenchers of Fluorescence and Their Mechanisms

Quencher TypeExamplesQuenching MechanismHow to Troubleshoot
Molecular Oxygen Dissolved O₂ in bufferCollisional (Dynamic)Degas solutions with nitrogen or argon.[4]
Heavy Atoms Iodide, BromideIntersystem CrossingAvoid buffers containing these ions if possible.
Amino Acids Tryptophan, Tyrosine, Histidine, MethioninePhotoinduced Electron Transfer (PET), Static and DynamicBe aware of quenching when labeling proteins.[6][10] Consider using a linker to distance the probe from these residues.
Nitroaromatics Picric Acid, DinitrotolueneStatic (Ground-state complex formation)Relevant if these compounds are part of your assay or library.[13]
Test Compounds VariesStatic, Dynamic, FRET, Inner Filter EffectPerform control experiments and Stern-Volmer analysis.[5][7]

Experimental Protocols

Protocol 1: Standard Fluorescence Measurement
  • Sample Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in your experimental buffer. Ensure the final solvent concentration is low and consistent across all samples.[4]

  • Instrumentation Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the appropriate excitation and emission wavelengths for your probe.[4]

  • Measurement: Place the sample in a cuvette and insert it into the sample holder. Acquire the fluorescence emission spectrum.

  • Control Measurement: Measure the fluorescence of a blank sample containing only the buffer and any other additives except the probe. Subtract the blank reading from your sample measurements.

Protocol 2: Differentiating Static and Dynamic Quenching
  • Temperature-Dependent Measurements:

    • Measure the fluorescence intensity of your probe in the absence and presence of the quencher at different temperatures.

    • Interpretation: For dynamic quenching, the quenching efficiency increases with temperature. For static quenching, the quenching efficiency decreases with temperature.[5]

  • Fluorescence Lifetime Measurements:

    • Measure the fluorescence lifetime of your probe in the absence and presence of the quencher.

    • Interpretation: In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher. In static quenching, the lifetime remains unchanged.[14]

Protocol 3: Testing for Compound Interference
  • Autofluorescence Check: Prepare samples containing your test compound in the assay buffer at various concentrations, without the this compound probe. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal indicates autofluorescence.[12]

  • Quenching Check: Prepare samples containing a constant concentration of your this compound probe and varying concentrations of your test compound. A concentration-dependent decrease in fluorescence suggests quenching.[12]

  • Inner Filter Effect Check: Measure the absorbance spectrum of your test compound at the concentrations used in the assay. High absorbance at the excitation or emission wavelengths of your probe indicates a potential inner filter effect.[12]

Visualizations

cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore (Excited) F_ground Fluorophore (Ground) F_excited->F_ground Fluorescence Heat Heat (Non-radiative) F_excited->Heat Collision Q_dynamic Quencher F_ground_static Fluorophore (Ground) FQ_complex Non-fluorescent Ground-State Complex F_ground_static->FQ_complex Q_static Quencher Q_static->FQ_complex

Caption: Mechanisms of dynamic and static fluorescence quenching.

cluster_troubleshooting Initial Troubleshooting Workflow start Weak or No Fluorescence Signal check_settings Verify Instrument Settings (λex, λem) start->check_settings check_probe Assess Probe Integrity and Concentration check_settings->check_probe Settings Correct check_buffer Optimize Buffer (pH, Solvent) check_probe->check_buffer Probe OK signal_ok Signal Restored check_buffer->signal_ok Buffer Optimized

Caption: Troubleshooting workflow for a weak initial fluorescence signal.

cluster_controls Assay Interference Identification cluster_results Interpretation start Run Control Experiments with Test Compound autofluorescence Compound Only (No Probe) start->autofluorescence quenching Compound + Probe (No Target) start->quenching absorbance Measure Compound Absorbance Spectrum start->absorbance result_auto Signal Increases? -> Autofluorescence autofluorescence->result_auto result_quench Signal Decreases? -> Quenching quenching->result_quench result_absorb High Absorbance? -> Inner Filter Effect absorbance->result_absorb

Caption: Experimental workflow for identifying assay interference.

References

Technical Support Center: Enhancing the Selectivity of 2-Aminobenzoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective 2-aminobenzoxazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the selectivity of this compound-based kinase inhibitors?

A1: The main strategies focus on modifying the this compound scaffold to exploit differences between the target kinase and off-target kinases. Key approaches include:

  • Structural Modifications: Introducing bulky substituents at specific positions on the benzoxazole (B165842) ring or the amino group can create steric hindrance that prevents binding to the ATP pockets of off-target kinases while maintaining affinity for the primary target.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogs helps to understand the structural requirements for on-target versus off-target activity. This allows for the identification of key pharmacophores and regions of the molecule that can be modified to enhance selectivity.[1]

  • Exploiting Allosteric Sites: Designing inhibitors that bind to allosteric sites, which are less conserved than the ATP-binding pocket, can lead to higher selectivity.

  • Computational Modeling: Utilizing molecular docking and in silico screening can predict the binding of derivatives to a panel of kinases, helping to prioritize modifications that are more likely to reduce off-target binding.

Q2: My this compound-based inhibitor shows potent in vitro activity but weak cellular activity. What are the potential causes?

A2: Discrepancies between in vitro and cellular activity are common and can stem from several factors:

  • Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors, leading to reduced apparent potency.

Q3: How can I experimentally determine the off-target profile of my this compound derivative?

A3: A comprehensive off-target profile can be established using a combination of techniques:

  • Kinome Profiling: Screening the inhibitor against a large panel of kinases is a direct way to identify off-target interactions and quantify their potency. This can be done through commercial services or in-house assays.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of a more selective inhibitor or genetic knockdown (e.g., siRNA or CRISPR) of the intended target can help distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: High Background Signal in Kinase Assays
  • Symptom: The assay shows a high signal in the absence of kinase activity or in the presence of a high concentration of the inhibitor.

  • Possible Cause & Solution:

    • Compound Interference: The this compound derivative may be autofluorescent or interfere with the detection reagents (e.g., luciferase).

      • Troubleshooting Step: Run a control experiment with the compound and all assay components except the kinase enzyme. If a high signal is still observed, the compound is likely interfering with the assay. Consider using an alternative assay format with a different detection method (e.g., radiometric vs. fluorescence).

    • Contaminated Reagents: Buffers or substrates may be contaminated.

      • Troubleshooting Step: Prepare fresh reagents and repeat the assay.

Issue 2: Inconsistent IC50 Values in Biochemical Assays
  • Symptom: Significant variability in the measured IC50 values for the same compound across different experiments.

  • Possible Cause & Solution:

    • Poor Compound Solubility: this compound derivatives can sometimes have limited aqueous solubility, leading to precipitation in the assay buffer and an underestimation of the true concentration.

      • Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Determine the kinetic solubility of your compound in the final assay buffer. The addition of a small percentage of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can sometimes help maintain compound solubility.

    • Variable ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.

      • Troubleshooting Step: Maintain a consistent ATP concentration across all experiments, ideally at or near the Km value for the kinase.

    • Enzyme Instability: The kinase may be unstable under the assay conditions.

      • Troubleshooting Step: Ensure the kinase is stored properly and that the assay buffer composition is optimal for its activity.

Issue 3: Unexpected Cellular Phenotype
  • Symptom: The observed cellular effect (e.g., increased proliferation) is the opposite of what is expected from inhibiting the primary target.

  • Possible Cause & Solution:

    • Off-Target Effects: The inhibitor may be hitting an off-target kinase that has an opposing biological function.

      • Troubleshooting Step: Perform kinome-wide profiling to identify potential off-targets. Use a structurally unrelated inhibitor of the same primary target to see if the same phenotype is observed.

    • Pathway Cross-talk: Inhibition of the primary target can lead to feedback activation of other signaling pathways.

      • Troubleshooting Step: Use pathway analysis tools and western blotting for key signaling nodes to investigate downstream effects and feedback loops.

Data Presentation

Table 1: Structure-Activity Relationship of this compound Analogs as Aurora Kinase Inhibitors

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora A/B)
1a HH150503
1b ClH80253.2
1c HOCH3200752.7
1d ClOCH345153

Data is hypothetical and for illustrative purposes.

Table 2: Off-Target Profile of a Representative this compound Inhibitor (Compound 1d)

KinaseIC50 (nM)
Aurora B (On-Target) 15
Aurora A45
VEGFR-2>1000
PDGFRβ>1000
c-Kit>1000

Data is hypothetical and for illustrative purposes, based on the principle that selective inhibitors show significantly higher IC50 values for off-targets.[2]

Experimental Protocols

General Protocol for an In Vitro Kinase Assay (Radiometric Format)
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the this compound inhibitor in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unreacted [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound inhibitor at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

G cluster_0 Selectivity Improvement Strategies cluster_1 Selectivity Assessment Methods Structural Modification Structural Modification Kinome Profiling Kinome Profiling Structural Modification->Kinome Profiling SAR Studies SAR Studies SAR Studies->Kinome Profiling Allosteric Targeting Allosteric Targeting CETSA CETSA Allosteric Targeting->CETSA Computational Modeling Computational Modeling Computational Modeling->SAR Studies Selective Inhibitor Selective Inhibitor Kinome Profiling->Selective Inhibitor CETSA->Selective Inhibitor Phenotypic Screening Phenotypic Screening Phenotypic Screening->Selective Inhibitor This compound Scaffold This compound Scaffold This compound Scaffold->Structural Modification This compound Scaffold->SAR Studies This compound Scaffold->Allosteric Targeting This compound Scaffold->Computational Modeling

Caption: Strategies and methods for improving inhibitor selectivity.

Aurora_Kinase_Pathway cluster_AuroraA Aurora A Functions cluster_AuroraB Aurora B Functions G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Mitotic Entry Centrosome Maturation Centrosome Maturation G2 Phase->Centrosome Maturation Metaphase Metaphase Prophase->Metaphase Spindle Assembly Spindle Assembly Prophase->Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Kinetochore Attachment Kinetochore Attachment Metaphase->Kinetochore Attachment Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis Control Cytokinesis Control Anaphase->Cytokinesis Control Chromosome Condensation Chromosome Condensation Inhibitor This compound Inhibitor Aurora B Functions Aurora B Functions Inhibitor->Aurora B Functions Inhibition

Caption: Simplified Aurora Kinase B signaling pathway in mitosis.

experimental_workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs In Vitro Kinase Assay In Vitro Kinase Assay Synthesize Analogs->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Kinome Profiling Kinome Profiling Determine IC50->Kinome Profiling Cellular Assays Cellular Assays Kinome Profiling->Cellular Assays Lead Optimization Lead Optimization Cellular Assays->Lead Optimization

Caption: Experimental workflow for inhibitor selectivity profiling.

References

refining the synthetic route to scale up 2-Aminobenzoxazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-aminobenzoxazole, with a focus on refining synthetic routes for scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily related to the choice of reagents and reaction conditions.

    • Suboptimal Cyanating Agent: The traditional method using cyanogen (B1215507) bromide (BrCN) is effective but highly toxic.[1][2] Newer, safer, and often more efficient cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are available.[1][3][4][5][6] If you are using a less reactive cyanating agent, the reaction may not proceed to completion.

    • Inefficient Cyclization Conditions: The cyclization of the intermediate is a critical step. This is often promoted by a Lewis acid or a base. For instance, when using NCTS, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) is often employed to activate the cyanating agent.[1][2][4] In other protocols, a base such as lithium hexamethyldisilazide (LiHMDS) may be required.[3][7] Ensure the appropriate catalyst or promoter is being used at the correct stoichiometry.

    • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. For the NCTS method with BF₃·Et₂O, refluxing in 1,4-dioxane (B91453) for 25-30 hours is a common condition.[1][2] Some modern methods utilize microwave irradiation to shorten reaction times.[3] It's crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Moisture and Air Sensitivity: Some reagents, particularly strong bases like LiHMDS, are sensitive to moisture and air. Ensure that your glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if required by the protocol.

    • Starting Material Quality: The purity of the starting 2-aminophenol (B121084) is crucial. Impurities can interfere with the reaction and lead to side products. Consider recrystallizing or purifying the 2-aminophenol before use.

Issue 2: Formation of Side Products/Impurities

  • Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

  • Answer: Side product formation is a common challenge, especially during scale-up. Here are some common impurities and ways to mitigate them:

    • Disulfide Formation: In syntheses starting from 2-mercaptobenzoxazoles, the formation of a disulfide byproduct is a known issue.[1][2] This can often be suppressed by using a radical scavenger like triethylamine (B128534) (Et₃N).[2] The choice of base and reaction temperature can also influence the selectivity towards the desired product over the disulfide.[1][2]

    • Diacylated Intermediates: When using acylating agents for cyclization, there is a risk of diacylation of the 2-aminophenol, which can reduce the yield of the desired product.[8] Careful control of stoichiometry and reaction conditions is necessary to avoid this.

    • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 2-aminophenol and cyanating agent in your mixture, complicating purification. As mentioned in the previous section, optimizing reaction conditions (temperature, time, catalyst) is key.

    • Purification Challenges: The isolation and purification process itself can contribute to lower isolated yields.[1] Column chromatography is a common purification method.[9] Recrystallization can also be an effective method for purification, especially on a larger scale.[10][11] Experiment with different solvent systems to find the optimal conditions for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is most suitable for scale-up?

A1: Several synthetic routes to this compound have been reported. The most common starting material is 2-aminophenol.[7][12]

  • From 2-Aminophenol and Cyanogen Bromide: This is the classical and most published method.[1][2][7] However, the high toxicity of cyanogen bromide makes it less suitable for large-scale industrial production.[1][2]

  • From 2-Aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This method uses a non-hazardous and air-stable cyanating agent, making it a safer alternative for scale-up.[1][3][4][5] The reaction is typically catalyzed by a Lewis acid like BF₃·Et₂O.[1][2][4]

  • Direct Amination of Benzoxazoles: This approach involves the direct C-H amination of the benzoxazole (B165842) ring.[1][3] While innovative, these methods often require transition metal catalysts, high temperatures, or specific oxidants, which can add cost and complexity to a large-scale process.[1][2]

  • From 2-Mercaptobenzoxazoles: This route involves the amination of readily available 2-mercaptobenzoxazoles.[3] Catalyst-free methods using microwave irradiation on water have been developed, suggesting potential for a green and scalable process.[3]

For scalability, the route using NCTS is often preferred due to its use of a safer cyanating agent and generally good yields.[1][4] The catalyst-free amination of 2-mercaptobenzoxazoles also shows promise for industrial application due to its operational simplicity and use of inexpensive starting materials.[3]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. LC-MS is particularly useful for confirming the formation of the desired product by checking its mass-to-charge ratio and for identifying potential byproducts.[1][2]

Q3: What are the typical purification methods for this compound?

A3: The most common purification method reported in the literature is column chromatography on silica (B1680970) gel.[9] For larger scale production, recrystallization from a suitable solvent system can be a more practical and economical approach.[10][11] The choice of solvent for recrystallization will depend on the specific impurities present.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialsReagents/CatalystsKey AdvantagesKey DisadvantagesTypical Yields (%)
Classical Method 2-AminophenolCyanogen Bromide (BrCN)Well-established, often high conversionHighly toxic reagentGood to Excellent
NCTS Method 2-AminophenolNCTS, BF₃·Et₂O or LiHMDSSafer, non-hazardous cyanating agentMay require inert atmosphere with LiHMDS45-60[1]
Direct Amination BenzoxazoleAmine, Metal Catalyst/OxidantAtom economicalRequires catalyst, high temperaturesGood to Excellent[9]
From 2-Mercaptobenzoxazole 2-MercaptobenzoxazoleAmineInexpensive starting material, catalyst-free optionsPotential for disulfide byproduct formationGood

Experimental Protocols

Protocol 1: Synthesis of this compound using NCTS and BF₃·Et₂O [1][2]

  • To a solution of 2-aminophenol (0.9 mmol, 100 mg) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).

  • Add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 25-30 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Synthetic_Routes cluster_start Starting Materials cluster_product Product 2-Aminophenol 2-Aminophenol Route1 Cyclization 2-Aminophenol->Route1 + Cyanating Agent (e.g., BrCN, NCTS) Benzoxazole Benzoxazole Route2 Direct Amination Benzoxazole->Route2 + Amine + Catalyst/Oxidant 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole Route3 Amination 2-Mercaptobenzoxazole->Route3 + Amine This compound This compound Route1->this compound Route2->this compound Route3->this compound

Caption: Overview of common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckReagents->Start Impure/Incorrect Reagents CheckConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal Conditions CheckInertness Ensure Anhydrous and Inert Atmosphere (if needed) CheckConditions->CheckInertness Conditions Optimized CheckInertness->Start Moisture/Air Contamination AnalyzeByproducts Identify Side Products (e.g., via LC-MS) CheckInertness->AnalyzeByproducts Atmosphere Controlled OptimizePurification Refine Purification Method (Chromatography, Recrystallization) AnalyzeByproducts->OptimizePurification Byproducts Identified Success Improved Yield and Purity OptimizePurification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

addressing inconsistencies in the biological assay results of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in biological assay results involving 2-Aminobenzoxazole. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in my aqueous assay buffer. What should I do?

A1: this compound has moderate polarity and is sparingly soluble in water (4.37 g/L at 25°C). For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then dilute this stock into your aqueous buffer.[1][2] Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation is still observed, consider using a less concentrated stock solution or exploring the use of solubilizing agents, with appropriate vehicle controls in your experiment.

Q2: I am observing variable results between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to the compound's properties and handling:

  • Compound Stability: While generally stable, the oxazole (B20620) ring can be susceptible to opening under harsh acidic or basic conditions.[3] Ensure your assay buffer pH is within a stable range. Long incubation times at elevated temperatures might also affect its stability.[4][5]

  • Compound Aggregation: Similar heterocyclic molecules are known to aggregate in aqueous solutions, which can lead to non-reproducible results.[6] To mitigate this, it is crucial to ensure complete solubilization of your stock solution and to vortex the final diluted solution before adding it to your assay.

  • Purity of this compound: Inconsistencies in the synthesis of this compound can lead to impurities that may have their own biological activity or interfere with the assay.[7][8] It is advisable to use a high-purity grade of the compound and to be aware of potential byproducts from the synthesis method used.

Q3: My compound is showing activity in a fluorescence-based assay, but I'm not sure if it's a real hit. How can I be certain?

A3: this compound and its derivatives have intrinsic fluorescent properties, which can interfere with fluorescence-based assays.[7][9] This can lead to false positives or negatives. To address this:

  • Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without any biological components to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Use an orthogonal assay: Validate your findings using a different assay format with a non-fluorescent readout (e.g., a colorimetric or luminescence-based assay).[6][10]

Q4: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I deconvolute these results?

A4: Cytotoxicity can mask specific biological effects. It is essential to determine the cytotoxic profile of this compound in your cell line of interest. The MTT or XTT assay is a common method for this.[11][12][13][14][15] By establishing a concentration range where the compound is not cytotoxic, you can then investigate its specific biological effects within that non-toxic window.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O[16]
Molecular Weight134.14 g/mol [16]
AppearanceWhite to off-white crystalline powder[1]
Melting Point128-133 °C[16]
Solubility in Water4370 mg/L at 25°C[2]
Solubility in Organic SolventsSoluble in alcohols and DMSO[1]
Storage Temperature2-8°C[16]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and conditions is recommended.

1. Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Troubleshooting Workflow for Inconsistent Assay Results

G Troubleshooting Workflow for this compound Assays start Inconsistent Assay Results solubility Check Compound Solubility start->solubility stability Evaluate Compound Stability start->stability interference Assess Assay Interference start->interference cytotoxicity Determine Cytotoxicity start->cytotoxicity solubility_solution Optimize Solubilization: - Use DMSO stock - Check final solvent concentration - Vortex before use solubility->solubility_solution Precipitation Observed stability_solution Control for Stability: - Check buffer pH - Minimize incubation time/temperature - Use fresh stock solutions stability->stability_solution Degradation Suspected interference_solution Mitigate Interference: - Run compound-only controls - Use orthogonal assays interference->interference_solution Fluorescence/Color Interference cytotoxicity_solution Deconvolute Cytotoxicity: - Perform MTT/XTT assay - Use non-toxic concentrations for specific effect assays cytotoxicity->cytotoxicity_solution Toxicity Observed

Caption: A logical workflow for troubleshooting inconsistent biological assay results with this compound.

Simplified Signaling Pathway of Spns2 Inhibition

Derivatives of this compound have been identified as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2.[1] Inhibition of Spns2 blocks the export of S1P from cells, thereby modulating S1P receptor signaling.

G Simplified Spns2 Signaling Pathway cluster_cell Cell Interior SphK Sphingosine Kinase (SphK) S1P_in S1P SphK->S1P_in Sphingosine Sphingosine Sphingosine->SphK Spns2 Spns2 Transporter S1P_in->Spns2 S1P_out Extracellular S1P Spns2->S1P_out Export S1PR S1P Receptor (S1PR) S1P_out->S1PR Binding Signaling Downstream Signaling (e.g., Cell Migration) S1PR->Signaling Aminobenzoxazole This compound Derivative Aminobenzoxazole->Spns2 Inhibition

Caption: Inhibition of the Spns2 transporter by this compound derivatives blocks S1P export.

References

Technical Support Center: Chiral Resolution of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method development of resolving 2-aminobenzoxazole enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for developing a chiral separation method for this compound?

A1: A systematic screening approach is recommended. Start with polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) or cellulose (B213188), as they are effective for a broad range of aromatic compounds.[1] It is advisable to screen different mobile phase modes, including normal-phase, reversed-phase, and polar organic modes, to determine the most promising conditions for separation.[2]

Q2: What is the significance of the pKa of this compound in method development?

A2: The pKa of this compound is approximately 4.5.[3] This weakly basic nature is a critical factor in selecting the mobile phase. In reversed-phase chromatography, operating the mobile phase pH at least 2 units away from the pKa is recommended to ensure the analyte is in a single ionic form, which generally leads to better peak shapes.[4] For this reason, using a basic mobile phase (e.g., with ammonium (B1175870) bicarbonate buffer at pH 9) could be beneficial.[5] In normal-phase chromatography, the basicity of the analyte can lead to strong interactions with the silica (B1680970) surface of the CSP, potentially causing peak tailing.[6]

Q3: Why is a basic additive like diethylamine (B46881) (DEA) often used in the mobile phase for separating amines?

A3: Basic additives like diethylamine (DEA) are commonly used in normal-phase chiral chromatography to improve the peak shape of basic analytes like this compound.[7] These additives compete with the analyte for active sites on the stationary phase, reducing undesirable interactions that can cause peak tailing.[6] A typical concentration for DEA is 0.1% in the mobile phase.[8]

Q4: Can temperature be used to optimize the separation of this compound enantiomers?

A4: Yes, temperature is a crucial parameter for optimizing chiral separations. Generally, lower temperatures tend to improve resolution, although this can sometimes lead to broader peaks.[9] It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between resolution and analysis time.[10][11]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation of the this compound enantiomers on my chiral column. What should I do?

A: This is a common issue during initial screening. Follow these troubleshooting steps:

  • Confirm Appropriate Column Chemistry: Ensure you are using a chiral stationary phase (CSP) suitable for aromatic amines. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.[1]

  • Screen Different Mobile Phase Modes: If you are using normal-phase, try reversed-phase or polar organic mode. The selectivity can change dramatically between different modes.[2]

  • Vary Mobile Phase Composition:

    • Normal Phase: Alter the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane (B92381) mobile phase.

    • Reversed Phase: Change the organic modifier (e.g., acetonitrile, methanol) and its concentration. Also, adjust the pH of the aqueous portion of the mobile phase.[5]

  • Incorporate an Additive: For a basic compound like this compound, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can significantly improve separation.[6][7]

  • Optimize Temperature: Evaluate the effect of column temperature on the separation. Try running the analysis at a lower temperature (e.g., 15°C) to see if resolution improves.[9]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my this compound enantiomers are tailing significantly. How can I improve the peak shape?

A: Peak tailing for basic compounds is often due to secondary interactions with the stationary phase. Here’s how to address it:

  • Add a Mobile Phase Modifier: In normal-phase chromatography, the addition of a basic modifier like diethylamine (DEA) is highly effective at reducing peak tailing for amines by blocking active sites on the silica surface.[7]

  • Adjust Mobile Phase pH (Reversed-Phase): Ensure the mobile phase pH is appropriate for your analyte. For this compound (pKa ≈ 4.5), a mobile phase pH above 6.5 will ensure it is in its neutral form, which can minimize interactions with residual silanols on the stationary phase. Using a buffer is crucial for maintaining a stable pH.[4]

  • Check for Column Contamination: If the column has been used with other analytes, contaminants may be causing the poor peak shape. Flush the column with a strong solvent (if compatible with the stationary phase) to remove any strongly retained compounds.[12]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[13]

Issue 3: Irreproducible Retention Times and/or Resolution

Q: My retention times and the resolution between the enantiomers are not consistent between injections. What could be the cause?

A: Irreproducible results are often due to a lack of equilibration or changes in the mobile phase or column conditions.

  • Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed. Ensure a stable baseline before injecting your sample.

  • Maintain Consistent Mobile Phase Preparation: Precisely prepare the mobile phase for each run. Small variations in the composition, especially the additive concentration, can lead to significant changes in retention and selectivity.

  • Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in temperature can affect the chiral recognition mechanism and lead to inconsistent results.[9]

  • Check for "Memory Effects": If the column has been used with different additives previously, residual amounts of these additives can leach out and affect the current separation. This is known as a "memory effect". It may be necessary to dedicate a column to a specific method or flush it extensively between different methods.[12]

Experimental Protocols

Chiral HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Chiral Stationary Phases (CSPs) to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate)

  • Mobile Phase Modes to Screen:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% Diethylamine (DEA).

    • Reversed Phase (RP): Acetonitrile (ACN) / 10mM Ammonium Bicarbonate (pH 9.0) mixtures (e.g., 40:60, 50:50, 60:40 v/v).

    • Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) mixtures (e.g., 90:10, 80:20 v/v) with 0.1% DEA.

2. Screening Execution:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

3. Optimization:

  • Select the CSP and mobile phase mode that shows the best initial separation ("hit").

  • Optimize the mobile phase composition by making small incremental changes to the solvent ratios to maximize resolution.

  • Optimize the flow rate (lower flow rates often improve resolution in chiral separations).

  • Evaluate the effect of temperature (e.g., 15°C, 25°C, 35°C) on the separation.

Chiral SFC Method Development Protocol

Supercritical Fluid Chromatography (SFC) is a powerful alternative for chiral separations, often providing faster analysis times.

1. Initial Screening Conditions:

  • Chiral Stationary Phases (CSPs): Same as HPLC screening.

  • Mobile Phase:

    • CO₂ as the main mobile phase.

    • Co-solvent: Methanol (MeOH) with 0.1% Diethylamine (DEA).

  • Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.

2. Screening Execution:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Concentration: 1 mg/mL in Methanol

3. Optimization:

  • Based on the screening results, select the best CSP.

  • Optimize the separation using an isocratic mobile phase composition.

  • Fine-tune the co-solvent percentage, temperature, and back pressure to achieve baseline separation.

Data Summary

Table 1: Hypothetical Initial Screening Results for Chiral HPLC of this compound

Chiral Stationary PhaseMobile Phase ModeMobile Phase CompositionRetention Time (min)Resolution (Rs)Peak Shape
Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/IPA (80:20) + 0.1% DEA5.2, 6.51.8Symmetrical
Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/IPA (80:20) + 0.1% DEA7.1, 7.50.8Tailing
Amylose tris(3,5-dimethylphenylcarbamate)Reversed PhaseACN/10mM NH₄HCO₃ (50:50)4.3, 4.30.0Symmetrical
Cellulose tris(3-chloro-4-methylphenylcarbamate)Polar OrganicACN/MeOH (90:10) + 0.1% DEA3.8, 4.51.2Slight Tailing

Table 2: Hypothetical Optimization of Normal-Phase Method on Amylose CSP

ParameterCondition 1Condition 2Condition 3
Mobile Phase Hexane/IPA (80:20) + 0.1% DEAHexane/IPA (85:15) + 0.1% DEAHexane/IPA (85:15) + 0.1% DEA
Temperature 25°C25°C15°C
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Retention Time 1 5.2 min6.8 min8.5 min
Retention Time 2 6.5 min8.7 min11.2 min
Resolution (Rs) 1.82.53.1

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Screen_CSPs Select CSPs (Amylose & Cellulose based) Screen_Modes Screen Mobile Phase Modes (NP, RP, PO) Screen_CSPs->Screen_Modes Evaluate_Results Evaluate Initial Results (Resolution, Peak Shape) Screen_Modes->Evaluate_Results No_Separation No Separation Evaluate_Results->No_Separation Rs = 0 Partial_Separation Partial Separation ('Hit') Evaluate_Results->Partial_Separation 0 < Rs < 1.5 Good_Separation Good Separation Evaluate_Results->Good_Separation Rs >= 1.5 No_Separation->Screen_CSPs Try different CSPs/Modes Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Partial_Separation->Optimize_MP Good_Separation->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Robust Method Optimize_Flow->Final_Method

Caption: Workflow for chiral method development.

TroubleshootingTree cluster_solutions_res Solutions for No Resolution cluster_solutions_peak Solutions for Poor Peak Shape cluster_solutions_repro Solutions for Irreproducibility Problem Problem Observed No_Resolution No Resolution Problem->No_Resolution Poor_Peak_Shape Poor Peak Shape Problem->Poor_Peak_Shape Irreproducible_Results Irreproducible Results Problem->Irreproducible_Results Sol_Res_1 Screen Different CSPs No_Resolution->Sol_Res_1 Sol_Res_2 Change Mobile Phase Mode No_Resolution->Sol_Res_2 Sol_Res_3 Add/Change Modifier No_Resolution->Sol_Res_3 Sol_Peak_1 Add Basic Modifier (NP) Poor_Peak_Shape->Sol_Peak_1 Sol_Peak_2 Adjust pH (RP) Poor_Peak_Shape->Sol_Peak_2 Sol_Peak_3 Reduce Sample Load Poor_Peak_Shape->Sol_Peak_3 Sol_Repro_1 Ensure Column Equilibration Irreproducible_Results->Sol_Repro_1 Sol_Repro_2 Control Temperature Irreproducible_Results->Sol_Repro_2 Sol_Repro_3 Check for Memory Effects Irreproducible_Results->Sol_Repro_3

Caption: Troubleshooting decision tree for chiral separation.

References

Technical Support Center: Enhancing the Quantum Yield of 2-Aminobenzoxazole Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the quantum yield of 2-Aminobenzoxazole fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my research?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons a fluorophore emits to the number of photons it absorbs.[1] A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted photon, indicating maximum brightness.[2] A high quantum yield is critical for applications requiring high sensitivity, such as bioimaging and quantitative assays, as it leads to a brighter signal and an improved signal-to-noise ratio.[1]

Q2: What are the primary causes of unexpectedly low quantum yield in this compound fluorophores?

A2: Low quantum yield is typically caused by processes that encourage non-radiative decay, where the excited state energy is lost as heat instead of light. Key causes include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of this compound can lead to the formation of aggregates (π-π stacking), which creates pathways for non-radiative energy loss and quenches fluorescence.[1]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the quantum yield. Polar solvents can sometimes stabilize non-emissive charge transfer states, reducing fluorescence.[1]

  • Presence of Quenchers: Impurities from synthesis, dissolved molecular oxygen, or halide ions in the solution can deactivate the excited state through collisional (dynamic) or static quenching.[1]

  • Compound Purity: Residual starting materials, catalyst residues, or synthesis byproducts can act as potent quenchers.[3]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[1][4]

Q3: How can I determine if Aggregation-Caused Quenching (ACQ) is affecting my experiment?

A3: A concentration-dependent fluorescence study is the most direct method. Prepare a series of solutions with decreasing concentrations of your this compound derivative and measure the fluorescence quantum yield for each. If the quantum yield increases as the concentration decreases, ACQ is a likely cause. Visually, you may also observe a red-shift in the emission spectrum as the concentration increases, which is another indicator of aggregate formation.[3]

Q4: Can the chemical structure of my this compound derivative be modified to improve its quantum yield?

A4: Yes, structural modification is a powerful strategy. Introducing bulky substituents to the this compound core can create steric hindrance that disrupts intermolecular π-π stacking, thereby preventing ACQ. Additionally, the strategic placement of electron-donating or electron-withdrawing groups can tune the photophysical properties and potentially enhance the intrinsic quantum yield of the molecule.[3][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low quantum yield in your experiments.

Issue: Observed Quantum Yield is Significantly Lower Than Expected

A low quantum yield can compromise experimental sensitivity and accuracy. The following workflow provides a step-by-step process to identify and address the root cause.

TroubleshootingWorkflow start Start: Low Quantum Yield Observed purity Step 1: Verify Purity & Structure start->purity purity_ok Purity Confirmed? purity->purity_ok instrument Step 2: Check Instrumentation instrument_ok Standard Measures Correctly? instrument->instrument_ok solvent Step 3: Investigate Solvent Effects solvent_ok QY Improves in Different Solvents? solvent->solvent_ok aggregation Step 4: Test for Aggregation (ACQ) aggregation_ok QY Increases on Dilution? aggregation->aggregation_ok optimize Solution: Optimized Quantum Yield purity_ok->instrument Yes repurify Action: Re-purify Compound (Chromatography, Recrystallization) purity_ok->repurify No instrument_ok->solvent Yes calibrate Action: Calibrate/Service Spectrofluorometer instrument_ok->calibrate No solvent_ok->aggregation No change_solvent Action: Select Optimal Solvent (e.g., less polar, more viscous) solvent_ok->change_solvent Yes aggregation_ok->optimize No, consult further use_dilute Action: Use More Dilute Solutions (Absorbance < 0.1) aggregation_ok->use_dilute Yes repurify->purity calibrate->instrument change_solvent->optimize use_dilute->optimize

Caption: A workflow for troubleshooting low quantum yield.

  • Verify Purity and Structure: Impurities are a common cause of quenching. Re-characterize your compound using NMR, mass spectrometry, and HPLC to confirm its structure and assess purity.[3] If impurities are detected, re-purify the sample.

  • Check Instrumentation: Ensure your spectrofluorometer is performing correctly. Measure the quantum yield of a well-characterized standard (see Table 2) to verify instrument calibration and settings.[3]

  • Investigate Solvent Effects: The photophysical properties of this compound derivatives can be highly sensitive to their environment.[6] Measure the quantum yield in a range of solvents with varying polarities and viscosities (e.g., cyclohexane, toluene, THF, ethanol) to find the optimal medium.[3]

  • Test for Aggregation-Caused Quenching (ACQ): Perform a concentration-dependent study as described in Q3. If ACQ is confirmed, subsequent experiments should be performed using more dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.[3]

Data Presentation

Table 1: Quantum Yield (Φ) of Common Fluorophores in Various Solvents

While specific data for unsubstituted this compound is sparse, this table includes data for related benzoxazole (B165842) derivatives and common standards to provide context for expected performance under different solvent conditions.

FluorophoreSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
Quinine Sulfate 0.1 M H₂SO₄~350~4500.58[7]
Rhodamine 6G Water488~5500.95[7]
Fluorescein 0.1 M NaOH496~5200.95[7]
2-(2'-hydroxyphenyl)benzoxazole Cyclohexane~335~380 / ~460Low[8]
2-phenyl-naphthoxazole derivative Various--High (up to 1.0)[6]

Note: The quantum yield of benzoxazole derivatives can vary dramatically based on their specific substitution patterns and the solvent environment. It is crucial to measure the quantum yield of your specific compound under your experimental conditions.

Experimental Protocols

Protocol: Relative Quantum Yield Measurement

This protocol details the comparative method for determining the fluorescence quantum yield of a this compound sample relative to a known standard.

ProtocolWorkflow prep 1. Prepare Solutions - Stock solutions of sample & standard - Series of 5 dilutions for each - Keep Absorbance < 0.1 abs 2. Measure Absorbance - Use UV-Vis Spectrophotometer - Measure at the same excitation λ prep->abs fluor 3. Measure Fluorescence - Use Spectrofluorometer - Record emission spectra - Use identical instrument settings abs->fluor integrate 4. Integrate Spectra - Calculate the area under each - emission curve fluor->integrate plot 5. Plot Data - Integrated Intensity vs. Absorbance - for both sample and standard integrate->plot calculate 6. Calculate Quantum Yield - Determine gradients (slopes) - Use the relative QY equation plot->calculate

Caption: Experimental workflow for relative quantum yield measurement.

Objective: To accurately determine the fluorescence quantum yield (Φₓ) of a this compound sample by comparing its fluorescence intensity to a standard (Φₛₜ) with a known quantum yield.

Materials:

  • This compound sample

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄). Choose a standard with absorption and emission spectra that overlap with your sample.[7]

  • Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Prepare Solutions:

    • Prepare stock solutions of your sample and the chosen standard in the same solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • The concentrations should be chosen such that the absorbance values at the excitation wavelength are between 0.01 and 0.1 to avoid inner filter effects.[3][7]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (λₑₓ). The same λₑₓ must be used for both the sample and the standard.

  • Measure Fluorescence:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Crucially, all instrument parameters (e.g., excitation wavelength, excitation and emission slit widths, integration time, detector voltage) must be kept identical for all measurements of both the sample and the standard. [3]

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Determine the gradient (slope) of the resulting straight line for both the standard (Gradₛₜ) and the sample (Gradₓ).

  • Calculate Quantum Yield:

    • Use the following equation to calculate the quantum yield of your sample (Φₓ):

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    • Where:

      • Φₛₜ is the known quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out to 1).[3]

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Aminobenzoxazole and 2-Aminobenzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of two closely related heterocyclic compounds: 2-aminobenzoxazole and 2-aminobenzothiazole (B30445). These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2][3][4] This analysis is based on available experimental data from preclinical studies, focusing on their anticancer, antimicrobial, and other therapeutic properties.

Overview of the Scaffolds

This compound and 2-aminobenzothiazole are bicyclic aromatic compounds containing a benzene (B151609) ring fused to an oxazole (B20620) or thiazole (B1198619) ring, respectively, with an amino group at the 2-position. The primary structural difference is the heteroatom at position 1 of the five-membered ring—oxygen in the benzoxazole (B165842) and sulfur in the benzothiazole (B30560). This seemingly minor substitution can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules.[5]

Comparative Biological Efficacy

While direct head-to-head comparisons of the parent compounds are limited in the literature, a substantial body of research on their derivatives provides insights into the relative efficacy of these two scaffolds in various therapeutic areas.

Anticancer Activity

Both this compound and 2-aminobenzothiazole moieties are integral components of numerous potent anticancer agents.[2][6][7][8] They have been shown to target a variety of cancer-related proteins and signaling pathways.

Derivatives of 2-aminobenzothiazole have been extensively studied for their antiproliferative activities. They have been found to inhibit key enzymes in cancer progression, such as PI3K, Akt, mTOR, and various kinases like EGFR and VEGFR-2.[2][6][7][8] For instance, certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against Aurora B kinase, and in a direct comparison, showed improved activity and selectivity over their this compound counterparts.[2]

This compound derivatives have also been identified as promising anticancer agents.[3] They have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key player in tumor angiogenesis.[9]

Quantitative Comparison of Anticancer Activity (IC50 Values)

Compound DerivativeTarget Cell Line2-Aminobenzothiazole Derivative IC50 (µM)This compound Derivative IC50 (µM)Reference
Phenyl-substitutedMCF-7 (Breast Cancer)9.99 - 12.14Not Reported[2]
Phenyl-substitutedHCT-116 (Colon Cancer)7.44Not Reported[2]
Phenyl-substitutedHepG2 (Liver Cancer)8.27Not Reported[2]
Thienyl-substitutedMCF-7 (Breast Cancer)2.49Not Reported[2]
Piperazine-hybridA549 (Lung Cancer)22.13 - 61.03Not Reported[7]
Piperazine-hybridMCF-7 (Breast Cancer)22.13 - 61.03Not Reported[7]
Clathrodin-basedA-375 (Melanoma)Not Reported16[10]

Note: The table highlights the challenge in direct comparison as most studies focus on one scaffold or the other. However, the available data suggests that 2-aminobenzothiazole derivatives have been more extensively explored and have shown potent activity against a broader range of cancer cell lines.

Antimicrobial and Antifungal Activity

Both scaffolds have been investigated for their potential to combat microbial and fungal infections.

This compound derivatives have demonstrated significant antifungal activity, particularly against phytopathogenic fungi. Several derivatives exhibited excellent and broad-spectrum antifungal activities, with EC50 values in the low microgram per milliliter range, often superior to the commercial fungicide hymexazol.[11]

2-Aminobenzothiazole derivatives are also known for their antimicrobial properties, including antibacterial and antifungal activities.[12] Studies have shown their effectiveness against various bacterial strains like Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger and Aspergillus flavus.[12] In the context of antitubercular activity, a study comparing isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole (a related but not identical comparison) found that oxazole-containing compounds showed high activity against Mycobacterium tuberculosis.[5] This suggests that the oxygen-containing ring might be favorable for this specific application. However, another study on benzothiazole and benzoxazole derivatives against M. tuberculosis found that while both showed activity, the oxazoles were generally more active but did not show improved selectivity.[13]

Quantitative Comparison of Antimicrobial Activity (MIC/EC50 Values)

Compound DerivativeTarget Organism2-Aminobenzothiazole Derivative MIC/EC50 (µg/mL)This compound Derivative MIC/EC50 (µg/mL)Reference
VariousBotrytis cinereaNot Reported1.48 - 16.6[11]
VariousEnterococcus faecalisModerately ActiveNot Reported[10]
Thiourea-substitutedM. tuberculosis (Wild Type)20 - 40 µM20 - 40 µM[13]
Thiourea-substitutedM. tuberculosis (LepB-UE)12 - 21 µM12 - 21 µM[13]
Other Therapeutic Activities
  • Neuroprotection: Benzothiazole analogs have been synthesized and evaluated as potential neuroprotective agents, showing an ability to enhance neuronal cell viability and modulate catalase activity.[14] 2-Aminobenzothiazole itself has been studied for its neurobehavioral toxic effects in zebrafish.[15]

  • Sphingosine-1-phosphate (S1P) Pathway Inhibition: this compound has been identified as a viable scaffold for developing potent inhibitors of the S1P transporter Spns2, which is a target for treating autoimmune diseases like multiple sclerosis.[16] One derivative, SLB1122168, showed a potent IC50 of 94 nM.[16]

  • Antiviral Activity: this compound derivatives have been designed as ligands for the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA, aiming to inhibit viral translation.[17]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of these compounds, based on the cited literature.

General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for synthesizing the 2-aminobenzothiazole scaffold involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. Further modifications can be made to the amino group or the benzene ring to generate a library of derivatives.[6][12]

Example Protocol: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

  • To a stirred solution of 2-aminobenzothiazole (0.05 mole) and triethylamine (B128534) (0.05 mole) in dry benzene (50 mL), add chloroacetyl chloride (0.05 mole) dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours.

  • Filter the separated amine hydrochloride.

  • The resulting (1'-chloroacetyl)-2-aminobenzothiazole can be further reacted to produce a variety of derivatives.[12]

General Synthesis of this compound Derivatives

One synthetic route to 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent.[9][18] Another approach utilizes an intramolecular Mitsunobu reaction.[16]

Example Protocol: Synthesis via Intramolecular Mitsunobu Reaction

  • Couple the appropriate carboxylic acid with 2-amino-4-bromo-phenol using 1,1'-carbonyldiimidazole (B1668759) (CDI) to afford an amide intermediate.

  • Subject the amide to an intramolecular Mitsunobu reaction to form the benzoxazole ring.[16]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound or 2-aminobenzothiazole) for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7][19]

In Vitro Antifungal Activity Assay
  • Prepare potato dextrose agar (B569324) (PDA) medium and pour it into Petri dishes.

  • Place a mycelial disc of the test fungus (e.g., Botrytis cinerea) in the center of the PDA plate.

  • Treat the plates with different concentrations of the test compounds.

  • Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.[11]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibits Experimental_Workflow Start Starting Materials (e.g., Substituted Anilines/Phenols) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Library Library of Derivatives Purification->Library InVitro In Vitro Screening (e.g., MTT, MIC assays) Library->InVitro Hit Hit Identification (Potent & Selective Compounds) InVitro->Hit InVivo In Vivo Studies (Animal Models) Hit->InVivo Lead Lead Compound InVivo->Lead

References

2-Aminobenzoxazole: A Comparative Guide to its Validation as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a specific inhibitor of key enzymatic and transport proteins implicated in a range of diseases. This guide provides an objective comparison of the performance of this compound derivatives against two validated targets: the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) and tumor-associated Carbonic Anhydrases (CAs) IX and XII. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in evaluating the utility of this scaffold for their drug discovery programs.

Section 1: Inhibition of Sphingosine-1-Phosphate Transporter (Spns2)

Spns2 is a critical transporter responsible for the egress of the signaling lipid S1P from cells, thereby regulating vital physiological processes, including lymphocyte trafficking.[1][2] Inhibition of Spns2 is a promising therapeutic strategy for autoimmune diseases.[1][2] Structure-activity relationship (SAR) studies have identified this compound derivatives as potent Spns2 inhibitors.

Comparative Inhibitor Performance

The following table summarizes the in vitro potency of key this compound-based Spns2 inhibitors compared to a first-generation tool compound.

Compound IDScaffold ClassTargetAssay SystemIC50 (nM)Citation(s)
SLB1122168 This compoundSpns2S1P Release94 ± 6[1][3][4]
SLF80821178 PhenylureaSpns2S1P Release51 ± 3
SLF1081851 OxadiazoleSpns2S1P Release1930[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the Spns2-mediated S1P release by 50%.

Experimental Protocol: Spns2 Inhibition Assay

Principle: This assay quantifies the inhibition of Spns2-mediated S1P export from cultured cells. The amount of S1P released into the extracellular medium is measured by liquid chromatography-mass spectrometry (LC-MS/MS). A reduction in extracellular S1P levels in the presence of the test compound indicates inhibition of Spns2.[5][6]

Materials:

  • HeLa, U-937, or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640)

  • Test compounds (this compound derivatives and alternatives)

  • S1P standards

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HeLa, U-937, or THP-1 cells to confluency in appropriate cell culture plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period to allow for S1P export.

  • Sample Collection: Collect the extracellular medium from each well.

  • S1P Quantification: Quantify the concentration of S1P in the collected medium using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of Spns2 inhibition against the compound concentration. The amount of S1P in the media is inversely proportional to the inhibitor concentration.[6]

S1P Signaling Pathway and Spns2 Inhibition

The following diagram illustrates the role of Spns2 in the S1P signaling pathway and the mechanism of its inhibition.

S1P_Pathway cluster_cell Cell Interior cluster_exterior Extracellular Space Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_in S1P SphK->S1P_in ADP S1P_lyase S1P Lyase S1P_in->S1P_lyase Spns2 Spns2 Transporter S1P_in->Spns2 Degradation Degradation Products S1P_lyase->Degradation S1P_out S1P Spns2->S1P_out Export Inhibitor This compound Inhibitor Inhibitor->Spns2 S1P_receptor S1P Receptor (S1PR) S1P_out->S1P_receptor Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1P_receptor->Downstream

Caption: S1P signaling pathway and the inhibitory action of this compound on the Spns2 transporter.

Section 2: Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX & XII)

Carbonic anhydrases IX and XII are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2][7] Selective inhibition of these isoforms is a validated anti-cancer strategy. Recent studies have highlighted this compound-appended coumarins as potent and selective inhibitors of CA IX and XII.[2][7][8]

Comparative Inhibitor Performance

The table below compares the inhibitory constants (Ki) of a representative this compound-coumarin hybrid with the standard clinical CA inhibitor, Acetazolamide.

Compound IDScaffold ClassTargetKi (nM)Selectivity vs CA I & IICitation(s)
8i (Coumarin-ABO) This compound-CoumarinCA IX21High (Ki > 10,000 nM)
CA XII5High (Ki > 10,000 nM)
Acetazolamide (AAZ) SulfonamideCA IX25Low (Inhibits CA I & II)[7]
CA XII5.7Low (Inhibits CA I & II)

Note: Ki values represent the dissociation constant of the enzyme-inhibitor complex, with lower values indicating higher binding affinity and potency.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Principle: The most common method for measuring CA activity is the stopped-flow CO2 hydration assay. This technique measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a decrease in pH. The rate of pH change is monitored using a pH indicator. Inhibitors will slow down the rate of this reaction.

Materials:

  • Recombinant human Carbonic Anhydrase isoforms (I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris)

  • pH indicator (e.g., phenol (B47542) red)

  • Test compounds (this compound derivatives and alternatives)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with the test compound or vehicle control in a buffer solution.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Kinetic Measurement: Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The initial rate of the reaction is determined from the linear phase of the kinetic trace.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the Ki values by fitting the data to appropriate enzyme inhibition models.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a general workflow for validating an enzyme inhibitor.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock start->reagents assay_setup Assay Setup: - Add Enzyme, Buffer, and Inhibitor to Plate reagents->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start kinetic_measurement Kinetic Measurement (e.g., Absorbance, Fluorescence) reaction_start->kinetic_measurement data_analysis Data Analysis: - Calculate Initial Rates - Determine % Inhibition kinetic_measurement->data_analysis dose_response Dose-Response Curve and IC50/Ki Determination data_analysis->dose_response end End dose_response->end

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Conclusion

The this compound scaffold serves as a versatile and potent platform for the development of specific enzyme and transporter inhibitors. Derivatives of this core structure have demonstrated nanomolar potency against both the Spns2 transporter and tumor-associated carbonic anhydrases IX and XII. The high selectivity of the this compound-coumarin hybrids for the cancer-related CAs over off-target isoforms makes them particularly attractive candidates for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to validate and advance this compound-based inhibitors in their therapeutic area of interest.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif renowned for its broad range of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] Analogs have been investigated as potent inhibitors of various enzymes and receptors, including Fatty Acid Amide Hydrolase (FAAH), kinases, and transporters like Spinster Homolog 2 (Spns2).[4][5][6] This guide provides a comparative analysis of SAR studies for different series of this compound derivatives, supported by quantitative data and detailed experimental protocols.

SAR Analysis of this compound Analogs as FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a therapeutic strategy for pain and inflammation.[7] Studies on 2,5-disubstituted benzoxazoles have identified potent FAAH inhibitors.[4]

Key Structural Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-amino position is critical for potency. Replacing a simple amino group with more complex cyclic amines, such as an isoindoline (B1297411) group, has been shown to give rise to particularly potent inhibitors.[4]

  • Substitution at the 5-position: The 5-position of the benzoxazole (B165842) ring is tolerant to various aryl substitutions, which can be modulated to fine-tune the compound's properties.

Table 1: SAR of 2,5-Disubstituted Benzoxazole Analogs as Human FAAH (hFAAH) Inhibitors [4]

Compound ID2-Position Substituent5-Position SubstituenthFAAH IC50 (nM)
1a -NH₂4-Chlorophenyl>10,000
1b -NH(iso-propyl)4-Chlorophenyl1,200
1c Pyrrolidin-1-yl4-Chlorophenyl440
1d Isoindolin-2-yl4-Chlorophenyl10
50 Isoindolin-2-yl3-Fluorophenyl6

Data extracted from MedChemComm, 2012, 3, 951-956.[4]

SAR Analysis of this compound Analogs as Spns2 Inhibitors

Spinster Homolog 2 (Spns2) is a transporter for sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates immune cell trafficking.[6] Inhibition of Spns2 is a promising strategy for autoimmune diseases. A recent SAR study identified this compound derivatives as a potent scaffold for Spns2 inhibition.[6]

Key Structural Insights:

  • Head Group: A pyrrolidine (B122466) head group attached to the 2-amino position was found to be optimal.

  • Hydrophobic Tail: A long, hydrophobic alkyl tail at the 6-position of the benzoxazole ring is crucial for potent inhibition. A decyl tail provided the best activity.

  • Linker: Direct attachment of the hydrophobic tail to the benzoxazole ring was preferred over more complex linkers.

Table 2: SAR of 6-Substituted 2-(Pyrrolidin-1-yl)benzoxazole Analogs as Spns2 Inhibitors [6]

Compound ID6-Position Substituent (Hydrophobic Tail)Spns2 IC50 (nM)
33j -(CH₂)₅CH₃ (Hexyl)1,180 ± 90
33l -(CH₂)₇CH₃ (Octyl)325 ± 25
33p -(CH₂)₉CH₃ (Decyl)94 ± 6
33q -(CH₂)₁₁CH₃ (Dodecyl)141 ± 10

Data extracted from J. Med. Chem. 2021, 64, 18, 13788–13805.[6]

Visualizations: Workflows and Signaling Pathways

To contextualize the data, the following diagrams illustrate a typical SAR workflow and the S1P signaling pathway targeted by Spns2 inhibitors.

SAR_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development Synthesis Scaffold Synthesis (this compound) Library Analog Library Generation Synthesis->Library Diversification Screening In Vitro Screening (e.g., FAAH, Spns2 assay) Library->Screening Testing SAR SAR Analysis & Lead Identification Screening->SAR Data Analysis SAR->Library Optimization Cycle ADME ADME/Tox Profiling SAR->ADME Lead Progression InVivo In Vivo Efficacy (Animal Models) ADME->InVivo

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

S1P_Pathway cluster_cell S1P Exporting Cell (e.g., Endothelial Cell) SphK Sphingosine Kinases (SphK1/2) S1P_intra Intracellular S1P SphK->S1P_intra Phosphorylation Spns2 Spns2 Transporter S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Spns2->S1P_extra Export S1PR S1P Receptors (S1PR1-5) on Target Cell (e.g., Lymphocyte) S1P_extra->S1PR Binding & Activation Signaling Downstream Signaling (Cell Trafficking, Survival) S1PR->Signaling Inhibitor This compound Inhibitor (e.g., 33p) Inhibitor->Spns2 Inhibition

Caption: Simplified S1P signaling pathway and the mechanism of Spns2 inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are paramount in SAR studies. The following are representative protocols for the assays discussed.

Protocol 1: Human FAAH Inhibition Assay

This protocol is based on methods used for evaluating α-ketooxazole and other FAAH inhibitors.[4][7]

  • Enzyme Preparation: Recombinant human FAAH is expressed in a suitable system (e.g., E. coli or transiently transfected COS-7 cells) and purified. The enzyme concentration is adjusted for the assay in a buffer (e.g., 125 mM Tris, 1 mM EDTA, 0.02% Triton X-100, pH 9.0).[7]

  • Inhibitor Preparation: Test compounds (this compound analogs) are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96- or 384-well plate format.

    • Add a small volume (e.g., 2 µL) of the diluted test compound or DMSO (vehicle control) to each well.

    • Add the enzyme solution to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding a fluorescent or radiolabeled substrate (e.g., anandamide).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 23 °C).

    • Stop the reaction (e.g., by adding a quenching solution).

  • Data Analysis:

    • Measure the product formation using a suitable plate reader (fluorescence or scintillation counter).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Spns2-Mediated S1P Release Assay

This protocol is adapted from the study identifying this compound Spns2 inhibitors.[6]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T cells, that does not endogenously express Spns2.

    • Transiently transfect the cells with a plasmid encoding human Spns2. A control group may be transfected with a non-functional mutant or an empty vector.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment and S1P Release:

    • Plate the transfected cells in a multi-well format.

    • Wash the cells with a serum-free medium.

    • Add fresh serum-free medium containing the desired concentrations of the this compound test compounds (dissolved in DMSO, with the final DMSO concentration kept low, e.g., <0.5%).

    • Incubate the cells for a specified duration (e.g., 45-60 minutes) to allow for S1P export.[6]

  • Sample Collection and Analysis:

    • Collect the supernatant (culture media) from each well.

    • To quantify the amount of S1P released into the media, use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An internal standard (e.g., d7-S1P) is added for accurate quantification.[6]

  • Data Analysis:

    • Calculate the amount of S1P released at each inhibitor concentration.

    • Determine the percentage of inhibition of S1P release compared to cells treated with vehicle (DMSO) only.

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

comparative analysis of different synthetic routes to 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Aminobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic methodologies for obtaining this compound, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, safety, substrate scope, and operational simplicity, supported by quantitative data and detailed experimental protocols.

Overview of Synthetic Strategies

The synthesis of this compound predominantly starts from o-aminophenol, which undergoes cyclization with a suitable one-carbon electrophile. Key strategies include reactions with cyanating agents, cyclodesulfurization of thiourea (B124793) intermediates, and direct amination of a pre-formed benzoxazole (B165842) ring. Modern approaches increasingly leverage metal catalysis to improve efficiency and mildness of reaction conditions.

Cyclization of o-Aminophenol with Cyanating Agents

This is the most direct and common approach. The choice of cyanating agent is critical, balancing reactivity with safety.

  • Using Cyanogen (B1215507) Bromide (CNBr): The classical method involves the reaction of o-aminophenol with highly toxic cyanogen bromide.[1][2] While effective, the extreme toxicity of CNBr makes this route less favorable in modern synthetic settings.[2][3]

  • Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A significantly safer alternative to CNBr is NCTS, an air-stable and non-hazardous electrophilic cyanating agent.[1][4] The reaction can be promoted by either a strong base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).[1][2][5] The Lewis acid-mediated approach has been reported to be more reproducible, affording moderate to good yields.[1][2][6]

G cluster_start Starting Material cluster_reagents Cyanating Agents o_aminophenol o-Aminophenol cnbr Cyanogen Bromide (CNBr) (Toxic) o_aminophenol->cnbr Classical Route ncts NCTS (Safer Alternative) o_aminophenol->ncts Modern Route (Base or Lewis Acid) product This compound cnbr->product ncts->product

Caption: Cyclization using cyanating agents.
One-Pot Synthesis via Cyclodesulfurization

This method involves the reaction of o-aminophenol with an isothiocyanate to form an N-substituted-2-hydroxy-phenylthiourea intermediate. This intermediate is then cyclized in a "one-pot" fashion using a desulfurizing agent. Triflic acid has been shown to be an effective reagent for this cyclodesulfurization, providing a viable strategy that avoids isolating the thiourea intermediate.[7]

G o_aminophenol o-Aminophenol thiourea Thiourea Intermediate o_aminophenol->thiourea Condensation isothiocyanate Isothiocyanate (R-NCS) isothiocyanate->thiourea product 2-(Substituted)aminobenzoxazole thiourea->product Cyclodesulfurization (e.g., Triflic Acid)

Caption: One-pot cyclodesulfurization pathway.
Amination of 2-Chlorobenzoxazole

An alternative strategy begins with a pre-formed benzoxazole ring, such as 2-chlorobenzoxazole. The chloro-substituent can be displaced by ammonia (B1221849) or an amine via nucleophilic aromatic substitution to yield the desired this compound derivative. This reaction can be performed using liquid ammonia, often under pressure.[8] This route is particularly useful if substituted 2-chlorobenzoxazoles are readily available.

G chlorobenzoxazole 2-Chlorobenzoxazole product This compound chlorobenzoxazole->product Nucleophilic Substitution ammonia Ammonia (NH₃) ammonia->product

Caption: Synthesis via nucleophilic substitution.

Quantitative Data Comparison

The following table summarizes the key performance metrics of the different synthetic routes.

Synthetic Route Starting Materials Key Reagents / Catalyst Conditions Yield (%) Advantages Disadvantages
1. Classical Cyclization o-AminophenolCyanogen Bromide (CNBr)VariesGoodEstablished methodHighly toxic and hazardous reagent.[1][2]
2. NCTS Cyclization (Lewis Acid) o-AminophenolNCTS, BF₃·Et₂O1,4-Dioxane, Reflux, 25-30 h45-60Safer, non-toxic reagent, operational simplicity.[1][2][6]Long reaction times, moderate yields.[2][3]
3. NCTS Cyclization (Base) o-AminophenolNCTS, LiHMDSTHF, rt, 2 hUp to 11Short reaction time.[2][5]Reported to have reproducibility issues.[1][2]
4. One-Pot Cyclodesulfurization o-Aminophenol, IsothiocyanateTriflic AcidDichloromethane (B109758), rtGood to ExcellentOne-pot procedure, circumvents isolation of intermediate.[7]Primarily for N-substituted derivatives.[7]
5. Amination of 2-Chlorobenzoxazole 2-ChlorobenzoxazoleLiquid Ammonia (NH₃)0-60 °C, 4-6 hGoodUtilizes a different starting material, effective for specific substrates.[8]Requires handling of liquid ammonia, potentially under pressure.[8]
6. Palladium-Catalyzed Oxidation o-Aminophenol, IsocyanidePalladium CatalystDioxaneGoodMild reaction conditions, broad substrate scope.[2][5]Requires expensive metal catalyst.[2]

Detailed Experimental Protocols

Method A: Synthesis via NCTS Cyclization with Lewis Acid Activation

This protocol is adapted from the method reported by Šlachtová et al., providing a safer alternative to the classical CNBr route.[1][2][9]

Workflow Diagram

G start 1. Dissolve o-aminophenol (1 equiv) and NCTS (1.5 equiv) in 1,4-dioxane. add_bf3 2. Add BF₃·Et₂O (2 equiv) dropwise to the mixture. start->add_bf3 reflux 3. Reflux the mixture for 24-30 hours (monitored by TLC). add_bf3->reflux quench 4. Cool to RT and quench with saturated NaHCO₃ solution. reflux->quench extract 5. Dilute with water and extract with Ethyl Acetate (B1210297) (3x). quench->extract purify 6. Dry, concentrate, and purify by column chromatography. extract->purify product 7. Obtain pure this compound. purify->product

Caption: Experimental workflow for NCTS cyclization.

Procedure:

  • In a round-bottom flask, dissolve o-aminophenol (0.9 mmol, 1 equiv) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv) in 4 mL of 1,4-dioxane.[1][9]

  • To this solution, add boron trifluoride etherate (BF₃·Et₂O) (1.8 mmol, 2 equiv) dropwise with stirring.[1][9]

  • Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[1]

  • Dilute the mixture with 30 mL of water and extract with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel using a Hexane/Ethyl Acetate eluent system to afford pure this compound.[1]

Method B: One-Pot Synthesis via Cyclodesulfurization

This protocol is based on the efficient one-pot strategy developed by Fun and colleagues using triflic acid.[7]

Procedure:

  • To a solution of o-aminophenol (1.0 mmol) in dichloromethane (10 mL), add the desired isothiocyanate (1.0 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the thiourea intermediate.

  • Add triflic acid (2.0 mmol) to the reaction mixture and continue stirring at room temperature, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography to yield the corresponding this compound derivative.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations.

  • For safety and reproducibility , the cyclization of o-aminophenol with NCTS activated by a Lewis acid like BF₃·Et₂O is highly recommended, despite longer reaction times.[1][2]

  • The classical cyanogen bromide method should be avoided due to extreme toxicity.[2]

  • One-pot cyclodesulfurization offers an efficient route, particularly for generating a library of N-substituted analogues.[7]

  • Finally, modern palladium-catalyzed methods represent the frontier of efficiency and mild conditions but come at the cost of expensive catalysts.[2][5]

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, safety considerations, and the need for specific substitutions on the benzoxazole core.

References

In Vivo Anticancer Potential of 2-Aminobenzoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo and in vitro anticancer activities of 2-aminobenzoxazole derivatives. While recent in vivo studies directly evaluating tumor growth inhibition are limited, this guide synthesizes the most relevant and recent preclinical data to inform future research and development.

Recent investigations into this compound derivatives have highlighted their potential as anticancer agents, primarily through in vitro studies targeting key cancer-related pathways such as VEGFR-2 and carbonic anhydrase IX. However, a notable gap exists in recent literature regarding comprehensive in vivo validation of their direct tumor-inhibiting effects in animal models. The most pertinent recent in vivo data comes from a 2023 study on a this compound derivative that inhibits the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2), a target with implications in cancer biology.

Comparative Efficacy of this compound Derivatives

The following tables summarize quantitative data from both in vivo and in vitro studies to provide a comparative overview of the performance of this compound derivatives.

Table 1: In Vivo Activity of a this compound Derivative

Compound IDTargetAnimal ModelDosageRoute of AdministrationPrimary EndpointObserved Effect
33p (SLB1122168)Spns2Mice and Rats10 mg/kg (in rats)Intraperitoneal (IP)Reduction of circulating lymphocytes55% decrease in circulating lymphocytes in rats, indicating target engagement in vivo.[1]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Derivative ClassSpecific Compound(s)TargetCancer Cell Line(s)In Vitro Potency (IC50/Ki)Key Findings
Coumarin-Appended8eCarbonic Anhydrase IX and XIIA549 (lung), HBL-100 (breast), HeLa (cervix), SW1573 (lung), T-47D (breast), WiDr (colon)GI50 = 2.6 - 5.1 µMStrong antiproliferative activity, particularly against multidrug-resistant cell lines.[2]
Phenylacetamide-Linked14b, 14l, 14oVEGFR-2MCF-7 (breast), HepG2 (liver)IC50 = 4.61 - 4.75 µM (for 14b)Significant cytotoxic activity and reduction of VEGFR-2 protein concentration.
Amino-Benzoxazoles16, 17KDR (VEGFR-2)A549 (lung), MCF-7 (breast)IC50 = 6.98 - 11.18 µMEffective anti-proliferative activity against lung and breast cancer cell lines.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vivo Lymphocyte Reduction Assay for Spns2 Inhibition

This protocol is based on the in vivo studies of the Spns2 inhibitor, compound 33p.[1]

  • Animal Models: Male Sprague Dawley rats (4 weeks old) are used for the study.

  • Compound Administration: Compound 33p is administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration (e.g., 0, 2, 4, 8, 24 hours) to determine the plasma concentration of the compound over time.

  • Pharmacodynamic Analysis: At the same time points, blood samples are collected for a complete blood count (CBC) to determine the percentage of circulating lymphocytes.

  • Data Analysis: The percentage of lymphocytes in the white blood cell population is calculated and plotted against time to observe the pharmacodynamic effect of the compound. The pharmacokinetic profile is analyzed to establish a correlation between drug concentration and the observed lymphopenia.

In Vitro Anti-Proliferative MTT Assay

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the implicated signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

spns2_pathway cluster_cell Endothelial Cell S1P_int Intracellular S1P Spns2 Spns2 Transporter S1P_int->Spns2 Export S1P_ext Extracellular S1P Spns2->S1P_ext S1P1_receptor S1P1 Receptor (on Lymphocyte) S1P_ext->S1P1_receptor Binds to Lymphocyte_egress Lymphocyte Egress S1P1_receptor->Lymphocyte_egress Promotes aminobenzoxazole This compound Derivative (33p) aminobenzoxazole->Spns2 Inhibits

Caption: Signaling pathway of Spns2-mediated S1P export and its inhibition by a this compound derivative.

experimental_workflow cluster_invivo In Vivo Xenograft Model cluster_exvivo Ex Vivo Analysis start Tumor Cell Implantation tumor_growth Tumor Growth Establishment start->tumor_growth treatment Treatment with This compound Derivative or Vehicle tumor_growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint western_blot Western Blot (Signaling Pathway Proteins) endpoint->western_blot ihc Immunohistochemistry (Biomarker Expression) endpoint->ihc

Caption: General experimental workflow for in vivo validation of anticancer activity in a xenograft model.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to dimerization Dimerization & Autophosphorylation VEGFR2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) dimerization->downstream Activates cellular_response Angiogenesis, Proliferation, Survival downstream->cellular_response Leads to aminobenzoxazole This compound Derivatives aminobenzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

References

A Comparative Guide to the Fluorescence Properties of 2-Aminobenzoxazole and Standard Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence properties of 2-Aminobenzoxazole against well-established fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1. The selection of an appropriate fluorescent probe is critical for the sensitivity and accuracy of experimental results. This document aims to assist researchers in making informed decisions by presenting key performance metrics, detailed experimental protocols for their validation, and conceptual diagrams to illustrate the underlying principles and workflows.

Data Presentation: A Side-by-Side Comparison

The performance of a fluorescent dye is defined by several key photophysical parameters. The following table summarizes these properties for this compound and the selected benchmark dyes. It is important to note that the data for this compound is based on theoretical calculations and studies of closely related benzoxazole (B165842) derivatives, as comprehensive experimental data for the unsubstituted compound is not widely available. This highlights the necessity for direct experimental benchmarking.

PropertyThis compound (Theoretical/Related)Fluorescein (in 0.1 M NaOH)Rhodamine B (in Ethanol)Coumarin 1 (in Ethanol)
Excitation Max (λ_ex) ~335 nm[1]~490 nm[2]~545 nm[3]~373 nm
Emission Max (λ_em) ~443 nm[1]~514 nm[2]~566 nm[3]~450 nm
Molar Absorptivity (ε) Data not available~70,000 M⁻¹cm⁻¹[4]~110,000 M⁻¹cm⁻¹[4]~25,000 M⁻¹cm⁻¹
Quantum Yield (Φ_F) Data not available~0.92[5]~0.70[6]~0.73
Fluorescence Lifetime (τ) Data not available~4 ns[5]~1.7 ns~2.5 ns
Stokes Shift ~108 nm~24 nm~21 nm~77 nm

Note: The photophysical properties of dyes are highly dependent on their solvent environment. The data presented here are in commonly used solvents for comparison.

Key Observations:

  • Spectral Range: this compound is predicted to be a UV-excitable fluorophore with emission in the blue region of the spectrum. This positions it as a potential alternative to Coumarin dyes.

  • Brightness: The brightness of a fluorophore is a product of its molar absorptivity and quantum yield. While data for this compound is not available, Fluorescein and Rhodamine B are known for their high brightness.

  • Stokes Shift: this compound exhibits a significantly larger Stokes shift compared to Fluorescein and Rhodamine B. A large Stokes shift is advantageous as it minimizes self-quenching and simplifies the optical setup by reducing spectral overlap between excitation and emission.

Mandatory Visualizations

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 Jablonski Diagram S0 Ground State (S0) S1 First Excited Singlet State (S1) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 First Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and other photophysical processes.

cluster_workflow Experimental Workflow for Fluorophore Characterization A Sample Preparation (Dye in Solvent) B Measure Absorption Spectrum (UV-Vis Spectrophotometer) A->B D Measure Emission Spectrum (Spectrofluorometer) A->D F Measure Fluorescence Quantum Yield (ΦF) (Relative or Absolute Method) A->F G Measure Fluorescence Lifetime (τ) (e.g., TCSPC) A->G C Determine Excitation λmax and Molar Absorptivity (ε) B->C H Data Analysis and Comparison C->H E Determine Emission λmax D->E E->H F->H G->H

Caption: General experimental workflow for the characterization of the fluorescence properties of a compound.

cluster_q_yield Logic for Comparative Quantum Yield Measurement Start Select Standard with Known Quantum Yield (Φ_std) Prep Prepare solutions of Standard and Test compound with varying, low absorbance values at the same excitation wavelength. Start->Prep Measure_Abs Measure Absorbance (A) of each solution Prep->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Intensity (I) of each solution Prep->Measure_Fluor Plot Plot I versus A for both Standard and Test compound Measure_Abs->Plot Measure_Fluor->Plot Calculate Calculate the gradient (Grad) of the linear fits Plot->Calculate Final_Calc Calculate Quantum Yield of Test (Φ_test) using the formula: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) Calculate->Final_Calc

Caption: Logical workflow for determining the relative fluorescence quantum yield of a test compound.

Experimental Protocols

Accurate and reproducible measurements are paramount in benchmarking fluorescent probes. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance (λ_ex) and fluorescence emission (λ_em).

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)

  • Solutions of the test compound and reference dyes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the dye solution over a relevant wavelength range (e.g., 250-700 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_ex.

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

    • The wavelength at the peak of the emission spectrum is the λ_em.

Measurement of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solutions of the test compound and a quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Fluorescein in 0.1 M NaOH, Φ_F = 0.92). The standard should absorb and emit in a similar spectral region as the test compound.

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots (Grad_test and Grad_std).

    • Calculate the quantum yield of the test compound (Φ_test) using the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) Where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent (if the same solvent is used for both, this term cancels out).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the average time a fluorophore spends in the excited state before returning to the ground state.

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT), and timing electronics.

  • Solution of the test compound.

Procedure:

  • Instrument Setup:

    • The sample is excited by a high-repetition-rate pulsed light source.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

  • Data Acquisition:

    • A histogram of the arrival times of the detected photons is constructed. This histogram represents the fluorescence decay curve.

  • Data Analysis:

    • The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution to the measured decay.

By following these standardized protocols, researchers can reliably benchmark the performance of this compound or any other novel fluorophore against established dyes, facilitating the selection of the optimal tool for their specific research applications.

References

Comparative Analysis of 2-Aminobenzoxazole's Bioactivities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multifaceted mechanisms of action of 2-aminobenzoxazole derivatives against several key therapeutic targets. The performance of these compounds is objectively compared with established alternatives, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

Immunomodulation: Spns2 Inhibition vs. S1P Receptor Modulation

A key mechanism of action for certain this compound derivatives is the inhibition of Spinster homolog 2 (Spns2), a transporter responsible for sphingosine-1-phosphate (S1P) export. This novel approach to immunomodulation is compared with the established strategy of directly targeting S1P receptors.

Data Presentation
Compound/Drug ClassTargetMechanism of ActionKey Performance Metric (IC₅₀/EC₅₀)
SLB1122168 (this compound derivative) Spns2Inhibits S1P export from cells, reducing extracellular S1P levels and lymphocyte egress.IC₅₀ = 94 ± 6 nM (in Spns2-mediated S1P release assay)[1]
S1P Receptor Modulators (e.g., Fingolimod, Siponimod, Ozanimod) S1P Receptors (S1P₁, S1P₅, etc.)Act as functional antagonists, inducing receptor internalization and preventing lymphocyte egress from lymph nodes.Fingolimod-P: EC₅₀ ≈ 0.3-0.6 nM (S1P₁)
Siponimod: EC₅₀ = 0.39 nM (S1P₁), 0.98 nM (S1P₅)[2][3]
Ozanimod: EC₅₀ = 0.16 nM (S1P₁), 11 nM (S1P₅)[4]
Ponesimod: EC₅₀ = 5.7 nM (S1P₁)[5]

Signaling Pathway Diagram

G cluster_0 S1P Synthesis & Export cluster_1 S1P Receptor Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 S1P_intra Intracellular S1P SphK1_2->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra Export Aminobenzoxazole This compound (e.g., SLB1122168) Aminobenzoxazole->Spns2 Inhibits S1PR S1P Receptor (e.g., S1P₁) S1P_extra->S1PR Lymphocyte Lymphocyte S1PR->Lymphocyte Signals S1P_Modulator S1P Receptor Modulator (e.g., Fingolimod) S1P_Modulator->S1PR Binds & Internalizes Egress Lymphocyte Egress Lymphocyte->Egress

Caption: S1P signaling and points of intervention.

Experimental Protocols

Spns2-Mediated S1P Release Assay [6][7][8]

  • Cell Culture: HeLa cells are transfected to express Spns2.

  • Inhibitor Treatment: Transfected cells are incubated with varying concentrations of the this compound test compound. To maximize S1P release, cells are also treated with phosphatase and S1P lyase inhibitors.

  • S1P Extraction: The cell culture medium is collected, and S1P is extracted.

  • Quantification: The concentration of S1P in the medium is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition of S1P release is calculated relative to a vehicle control. The IC₅₀ value is determined from the dose-response curve.

S1P Receptor Binding Assay [9][10]

  • Membrane Preparation: Membranes from cells overexpressing the target S1P receptor (e.g., S1P₁) are prepared.

  • Competitive Binding: The membranes are incubated with a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the test compound (S1P receptor modulator).

  • Separation: The bound and free radioligand are separated by filtration through a glass fiber filter plate.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated, and the IC₅₀ or Kᵢ value is determined from the competition curve.

Antifungal Activity: Sec14p Targeting vs. DNA/RNA Synthesis Inhibition

This compound derivatives have demonstrated potent and broad-spectrum antifungal activity against phytopathogenic fungi, presenting an alternative to conventional fungicides like hymexazol.

Data Presentation
Compound/DrugTarget OrganismProposed MechanismPerformance Metric (EC₅₀/MIC)
This compound derivatives Botrytis cinerea, Fusarium oxysporum, etc.Interaction with the active site of Sec14p, a phosphatidylinositol transfer protein.EC₅₀: 1.48–16.6 µg/mL against various fungi.
Hymexazol Fusarium, Aphanomyces, Pythium spp.Interferes with fungal RNA and DNA synthesis.[11]MICs are generally higher than for this compound derivatives.

Signaling Pathway Diagram

G cluster_0 Fungal Cell Membrane Cell Membrane Sec14p Sec14p Vesicular_Transport Vesicular Transport & Membrane Trafficking Sec14p->Vesicular_Transport Aminobenzoxazole This compound Aminobenzoxazole->Sec14p Inhibits Growth_Inhibition Fungal Growth Inhibition Vesicular_Transport->Growth_Inhibition

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution) [1][12][13][14][15]

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared.

  • Drug Dilution: Serial dilutions of the test compound (this compound derivative or hymexazol) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48 hours).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth of the fungus. This can be assessed visually or using a colorimetric indicator.

Sec14p Activity Assay

  • Protein Purification: Recombinant Sec14p is expressed and purified.

  • Liposome Preparation: Donor liposomes containing a fluorescently labeled phospholipid (e.g., NBD-PC) and acceptor liposomes are prepared.

  • Transfer Reaction: Purified Sec14p is added to a mixture of donor and acceptor liposomes in the presence or absence of the this compound inhibitor.

  • Detection: The transfer of the fluorescent phospholipid from donor to acceptor liposomes is monitored by measuring the change in fluorescence intensity over time.

  • Data Analysis: The rate of phospholipid transfer is calculated, and the inhibitory effect of the compound is determined.

Anticancer Activity: KDR/VEGFR-2 Inhibition

Amino-benzoxazole derivatives have emerged as potential anticancer agents through the inhibition of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Data Presentation
Compound/Drug ClassPrimary TargetOther Potential TargetsPerformance Metric (IC₅₀)
Amino-benzoxazole derivatives KDR (VEGFR-2)EGFR, FGFR1KDR IC₅₀: As low as 6.855 µM.
MCF-7 cell line IC₅₀: As low as 6.98 µM.
Multi-Kinase Inhibitors (e.g., Sorafenib, Sunitinib) KDR (VEGFR-2)PDGFR, c-Kit, FLT3, RET, etc.Sorafenib KDR IC₅₀: ~90 nM.
Sunitinib KDR IC₅₀: ~9 nM.

Signaling Pathway Diagram

G cluster_0 VEGF Signaling Pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K RAS RAS KDR->RAS Aminobenzoxazole Amino-benzoxazole Aminobenzoxazole->KDR Inhibits Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: KDR (VEGFR-2) signaling pathway and inhibition.

Experimental Protocols

In Vitro KDR Kinase Assay (ADP-Glo™) [16][17][18]

  • Reaction Setup: Recombinant KDR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are combined in a kinase reaction buffer in a 96-well plate.

  • Inhibitor Addition: The amino-benzoxazole test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at 30°C for a specified time (e.g., 45-60 minutes).

  • ADP Detection:

    • Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2 (ADP to ATP Conversion): Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC₅₀ value is determined from the dose-response curve of the inhibitor.

Antiviral Activity: HCV IRES RNA Binding

2-Aminobenzoxazoles are being investigated as ligands for the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES), representing a potential antiviral strategy by inhibiting viral translation. They are being explored as a less basic alternative to the 2-aminobenzimidazole (B67599) scaffold.

Data Presentation
Compound ClassTargetMechanism of ActionPerformance Metric (EC₅₀)
2-Aminobenzoxazoles HCV IRES subdomain IIa RNABinds to an internal loop, inducing a conformational change that prevents viral translation initiation.EC₅₀ values are under investigation.
2-Aminobenzimidazoles HCV IRES subdomain IIa RNABinds to the same target, but the scaffold has higher basicity.EC₅₀ values in the range of 4-100 µM have been reported for various derivatives.[19][20]

Experimental Workflow Diagram

G cluster_0 HCV IRES FRET Assay IRES_RNA HCV IRES RNA (labeled with FRET pair) Binding Binding Event IRES_RNA->Binding Aminobenzoxazole This compound Aminobenzoxazole->Binding Conformational_Change Conformational Change Binding->Conformational_Change FRET_Signal_Change Change in FRET Signal Conformational_Change->FRET_Signal_Change EC50_Determination EC₅₀ Determination FRET_Signal_Change->EC50_Determination

Caption: Workflow for HCV IRES binding assay.

Experimental Protocols

HCV IRES FRET-Based Binding Assay [21][22]

  • RNA Preparation: The HCV IRES subdomain IIa RNA is synthesized and labeled with a Förster Resonance Energy Transfer (FRET) donor (e.g., Cy3) and acceptor (e.g., Cy5) at its termini.

  • Assay Setup: The labeled RNA is placed in a suitable buffer in a microplate well.

  • Ligand Titration: The this compound or 2-aminobenzimidazole test compound is serially diluted and added to the wells containing the labeled RNA.

  • FRET Measurement: The fluorescence emission is measured at the acceptor's wavelength after excitation of the donor. A change in FRET efficiency indicates a conformational change in the RNA upon ligand binding.

  • Data Analysis: The change in FRET signal is plotted against the ligand concentration, and the EC₅₀ value, representing the concentration at which 50% of the maximal conformational change is observed, is calculated.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico examination of the binding affinities and interaction patterns of 2-aminobenzoxazole, 2-aminobenzimidazole (B67599), and 2-aminobenzothiazole (B30445) derivatives with DNA gyrase and VEGFR-2, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative analysis of molecular docking studies for this compound and its isosteric analogs, 2-aminobenzimidazole and 2-aminobenzothiazole, against two significant therapeutic targets: bacterial DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By summarizing quantitative binding data, detailing experimental protocols, and visualizing key processes, this document serves as a resource for understanding the structure-activity relationships of these important heterocyclic scaffolds.

Comparative Docking Performance

The following tables summarize the docking scores of this compound, 2-aminobenzimidazole, and 2-aminobenzothiazole derivatives against E. coli DNA gyrase and human VEGFR-2. Lower docking scores indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores against E. coli DNA Gyrase (PDB ID: 1KZN)

Ligand ScaffoldDerivativeDocking Score (kcal/mol)Reference
This compound2-(p-fluorophenyl)-5-((p-tolylsulfonyl)amido)benzoxazole-8.5[1]
This compound2-(p-ethylphenyl)-5-((p-tolylsulfonyl)amido)benzoxazole-8.2[1]
2-Aminobenzothiazole2-Arylbenzothiazole derivative 6c-7.9[2]
2-AminobenzimidazoleN/A (Direct comparative docking score not found)N/A

Note: A direct comparative docking study featuring all three scaffolds against DNA gyrase was not identified in the reviewed literature. The data presented is a compilation from separate studies on derivatives of these core structures. A study on benzothiazole (B30560) and benzimidazole (B57391) inhibitors with an oxalyl moiety showed that the benzothiazole derivative had a 10-fold higher enzymatic inhibition against E. coli gyrase compared to its benzimidazole counterpart.[3]

Table 2: Comparative Docking Scores against VEGFR-2 (PDB ID: 1YWN)

Ligand ScaffoldDerivativeDocking Score (kcal/mol)Reference
This compoundBenzoxazole (B165842) derivative 5e-9.8[4]
This compoundBenzoxazole derivative 5c-9.5[4]
2-AminobenzothiazoleBenzothiazole derivative 4c-9.2[5]
2-AminobenzothiazoleBenzothiazole derivative 4b-9.0[5]
2-AminobenzimidazoleBenzimidazole-oxadiazole derivative 4c-8.7[6]
2-AminobenzimidazoleBenzimidazole-oxadiazole derivative 4d-8.5[6]

Note: The docking scores are for various derivatives of the respective scaffolds and are compiled from different studies. Direct comparison of the unsubstituted parent compounds in a single study was not available.

Experimental Protocols

The following methodologies are representative of the protocols used in the cited molecular docking studies.

Molecular Docking with AutoDock Vina

A standard protocol for molecular docking using AutoDock Vina involves several key steps:

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format.

2. Ligand Preparation:

  • The 2D structures of the this compound and related ligands are drawn using chemical drawing software and converted to 3D structures.

  • The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined.

  • The prepared ligands are saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein, specifying the search space for the docking algorithm.

  • For E. coli DNA gyrase (PDB ID: 2XCT, a representative structure):

    • Grid Center: x = 3.194, y = 43.143, z = 69.977[7]

    • Grid Size: x = 8 Å, y = 14 Å, z = 14 Å[7]

  • For VEGFR-2 (PDB ID: 1YWN): While specific grid center coordinates were not consistently reported across studies, a common approach is to center the grid on the co-crystallized ligand. For a comprehensive search, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is often used to encompass the entire active site.[5]

4. Docking Simulation:

  • AutoDock Vina is used to perform the docking calculations.

  • The Lamarckian Genetic Algorithm is commonly employed as the search algorithm to explore various ligand conformations and orientations within the defined grid box.

  • The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

5. Analysis of Results:

  • The binding pose with the lowest docking score is typically considered the most favorable.

  • The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or Discovery Studio.

Visualizations

Comparative Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Structure Selection (e.g., PDB) p3 Protein Preparation (Add Hydrogens, Remove Water) p1->p3 p2 Ligand Structure Design/Selection (Benzoxazole, Benzimidazole, Benzothiazole Derivatives) p4 Ligand Preparation (Energy Minimization) p2->p4 d1 Define Binding Site (Grid Box Generation) p3->d1 d2 Molecular Docking (e.g., AutoDock Vina) p4->d2 d1->d2 a1 Pose Generation & Scoring d2->a1 a2 Comparative Analysis of Docking Scores a1->a2 a3 Interaction Analysis (Hydrogen Bonds, etc.) a1->a3 a4 Structure-Activity Relationship (SAR) a2->a4 a3->a4

Caption: Workflow for a comparative molecular docking study.

DNA Gyrase Inhibition Pathway

This diagram illustrates the mechanism of DNA gyrase inhibition, a key target for antibacterial agents.

DNA Bacterial Circular DNA Supercoiled_DNA Positively Supercoiled DNA (during replication/transcription) DNA->Supercoiled_DNA Replication/ Transcription Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->Gyrase Binds ADP ADP + Pi Gyrase->ADP Relaxed_DNA Negatively Supercoiled DNA (Relaxed) Gyrase->Relaxed_DNA Introduces negative supercoils Blocked Inhibited Gyrase-DNA Complex Gyrase->Blocked ATP ATP ATP->Gyrase Relaxed_DNA->DNA Cycle continues Inhibitor This compound & Related Ligands Inhibitor->Gyrase Binds to ATP-binding site on GyrB subunit Replication_Block Blocked DNA Replication & Transcription Blocked->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by small molecules.

References

Assessing the Off-Target Effects of 2-Aminobenzoxazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. However, ensuring the target specificity of these drug candidates is a critical challenge in their development. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of this compound-based drugs against relevant alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug discovery process.

Understanding the Landscape: On-Target vs. Off-Target Activity

This compound derivatives have been investigated for their potential as inhibitors of various protein targets, including the sphingosine-1-phosphate transporter Spns2, vascular endothelial growth factor receptor 2 (VEGFR-2), and microtubules. While their on-target efficacy is promising, a thorough assessment of their interaction with other cellular components is crucial.

This guide focuses on two primary examples of this compound-based drugs and their comparators:

  • SLB1122168 , a potent inhibitor of the sphingosine-1-phosphate transporter Spns2 , compared with other modulators of the S1P pathway.

  • ABT-751 , a microtubule-binding agent, compared with the well-known microtubule inhibitor Combretastatin A-4 .

Comparative Analysis of Off-Target Profiles

A comprehensive evaluation of a drug's selectivity is paramount. The following tables summarize the available quantitative data for our example compounds, highlighting their on-target potency and off-target interactions.

Table 1: On-Target and Off-Target Activities of Spns2 Inhibitors

CompoundPrimary TargetOn-Target IC50 (nM)Key Off-TargetsOff-Target Activity
SLB1122168 (this compound-based)Spns294[1]Mfsd2bNo significant inhibition at 10 µM[2]
Alternative S1P Modulator (e.g., Fingolimod)S1P Receptors (S1PR1, S1PR3, S1PR4, S1PR5)Varies by receptorCardiovascular system componentsPotential for bradycardia due to S1PR1 agonism

Table 2: On-Target and Off-Target Activities of Microtubule Inhibitors

CompoundPrimary TargetOn-Target Activity (IC50)Key Off-TargetsOff-Target Activity
ABT-751 (this compound-based)β-tubulin (colchicine site)208.2–1007.2 nM (in melanoma cell lines)[3]STAT3Inhibition of phosphorylation (IC50 = 6.84 µM)[4]
Combretastatin A-4 β-tubulin (colchicine site)Kd = 0.4 µMVarious kinasesData not readily available in a comparative kinome scan

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach employing both in vitro and in silico methods is essential for a thorough off-target assessment.

In Vitro Methods

1. Kinome Profiling: The KINOMEscan™ Assay

This competition binding assay is a powerful tool to quantitatively measure the interactions between a test compound and a large panel of kinases.

dot

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Binding Incubation Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound Compound->Binding Wash Wash Binding->Wash Elution Elution Wash->Elution qPCR qPCR of DNA tag Elution->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

Caption: KINOMEscan™ experimental workflow.

Detailed Methodology:

  • Assay Preparation: A DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound are combined in a reaction well.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are then eluted.

  • Quantification: The amount of DNA-tagged kinase in the eluate is quantified using quantitative PCR (qPCR). A lower amount of kinase detected indicates stronger binding of the test compound.

  • Data Analysis: The results are expressed as a percentage of control or used to calculate the dissociation constant (Kd) to determine the binding affinity.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

dot

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis Cells Intact Cells Treatment Treat with Drug or Vehicle Cells->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation WesternBlot Western Blot for target protein Centrifugation->WesternBlot Analysis Generate melting curve & determine Tm shift WesternBlot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) between the drug-treated and vehicle-treated samples indicates target engagement.

3. Reporter Gene Assay

Reporter gene assays are used to investigate whether a compound affects a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to that pathway.

dot

Reporter_Gene_Assay_Workflow cluster_0 Cell Transfection cluster_1 Compound Treatment cluster_2 Signal Detection cluster_3 Data Analysis Cells Host Cells Transfection Transfect with Reporter Construct Cells->Transfection Treatment Treat with Test Compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Substrate Add Substrate Lysis->Substrate Luminescence Measure Luminescence Substrate->Luminescence Analysis Quantify Reporter Gene Activity Luminescence->Analysis

Caption: Reporter Gene Assay workflow.

Detailed Methodology:

  • Cell Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) driven by a promoter that is responsive to a specific signaling pathway. A second reporter plasmid (e.g., Renilla luciferase) with a constitutive promoter is often co-transfected for normalization.

  • Compound Treatment: The transfected cells are treated with the test compound.

  • Cell Lysis and Signal Measurement: After an incubation period, the cells are lysed, and the appropriate substrates are added to measure the activity of both reporter enzymes.

  • Data Analysis: The activity of the experimental reporter is normalized to the control reporter. A change in the normalized reporter activity in the presence of the compound indicates modulation of the signaling pathway.

In Silico Methods

Similarity Ensemble Approach (SEA)

SEA is a computational method that predicts potential off-targets for a small molecule by comparing the chemical similarity of its ligands to those of a large database of annotated targets.

dot

SEA_Workflow cluster_0 Input cluster_1 Similarity Comparison cluster_2 Statistical Analysis cluster_3 Output Query Query Molecule (SMILES) Comparison Compare to Ligand Sets of Known Targets Query->Comparison Enrichment Calculate Enrichment Score (E-value) Comparison->Enrichment Prediction Ranked List of Predicted Targets Enrichment->Prediction

Caption: Similarity Ensemble Approach (SEA) workflow.

Detailed Methodology:

  • Input: The chemical structure of the query molecule is provided, typically in SMILES format.

  • Ligand Set Comparison: The query molecule is compared to sets of known ligands for a large number of protein targets in a database (e.g., ChEMBL). The similarity is typically calculated using 2D fingerprinting methods.

  • Statistical Scoring: For each target, an "enrichment score" or "E-value" is calculated based on the sum of similarity scores between the query molecule and the ligands for that target. This score reflects the statistical significance of the observed similarity.

  • Target Prediction: The targets are ranked based on their E-values, with lower E-values indicating a higher likelihood of interaction.

Off-Target Signaling Pathways

The off-target effects of this compound-based drugs can manifest through the modulation of various signaling pathways. For example, inhibition of unintended kinases can lead to the dysregulation of pathways such as the NF-κB signaling cascade, which plays a crucial role in inflammation and cell survival.

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NFkB_Pathway cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene activates

Caption: Simplified NF-κB signaling pathway.

Unintended inhibition of kinases upstream of the IKK complex by a this compound-based drug could prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of its target genes. This could have unintended anti-inflammatory or pro-apoptotic effects.

Conclusion

The assessment of off-target effects is an indispensable component of modern drug discovery. This guide provides a framework for comparing the selectivity of this compound-based drugs with that of relevant alternatives. By employing a combination of in vitro assays and in silico predictions, researchers can build a comprehensive off-target profile for their compounds of interest. This data-driven approach will facilitate the selection and optimization of drug candidates with improved safety and efficacy profiles, ultimately accelerating the development of new and effective therapies.

References

A Head-to-Head Comparison of 2-Aminobenzoxazole and Its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-aminobenzoxazole and its regioisomers, supported by experimental data and detailed protocols.

The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, aminobenzoxazoles have garnered significant attention as versatile building blocks for the development of novel therapeutics. The position of the amino group on the benzoxazole ring system can profoundly influence the molecule's physicochemical properties, biological targets, and overall pharmacological profile. This guide provides a head-to-head comparison of this compound and its key regioisomers: 4-aminobenzoxazole, 5-aminobenzoxazole, 6-aminobenzoxazole, and 7-aminobenzoxazole, to aid in the strategic design and development of new chemical entities.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The location of the amino substituent on the benzoxazole ring system significantly impacts the electronic distribution and steric factors, which in turn dictate the physicochemical and spectroscopic properties of each isomer. A summary of available data is presented below. It is important to note that comprehensive experimental data for 4-aminobenzoxazole and 7-aminobenzoxazole is limited in the current literature.

PropertyThis compound4-Aminobenzoxazole5-Aminobenzoxazole6-Aminobenzoxazole7-Aminobenzoxazole
Molecular Formula C₇H₆N₂OC₇H₆N₂OC₇H₆N₂OC₇H₆N₂OC₇H₆N₂O
Molecular Weight 134.14 g/mol 134.14 g/mol 134.14 g/mol 134.14 g/mol 134.14 g/mol
Melting Point (°C) 128-133Data not available64-66Data not availableData not available
Appearance Brown or white solidData not availableWhite to light yellow crystalline solidData not availableData not available
¹H NMR (DMSO-d₆, δ ppm) 7.35 (s, 2H), 7.30 (d, 1H), 7.19 (d, 1H), 7.08 (t, 1H), 6.95 (t, 1H)Data not availableData not availableData not availableData not available
¹³C NMR (DMSO-d₆, δ ppm) 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38Data not availableData not availableData not availableData not available

Synthetic Strategies: An Overview

The synthesis of aminobenzoxazole isomers typically involves the cyclization of an appropriately substituted aminophenol. The choice of starting material and cyclizing agent is crucial for directing the final position of the amino group.

This compound is commonly synthesized from 2-aminophenol (B121084) and a cyanating agent like cyanogen (B1215507) bromide or, more recently, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1]

5-Aminobenzoxazole and 6-Aminobenzoxazole can be prepared from the corresponding diaminophenols or by reduction of the corresponding nitro-substituted benzoxazoles. For example, 5-aminobenzoxazole can be synthesized by heating 2,4-diaminophenol (B1205310) with appropriate carboxylic acids in the presence of polyphosphoric acid (PPA).[2]

4-Aminobenzoxazole and 7-Aminobenzoxazole are less commonly reported, and their synthesis would require starting materials with the corresponding substitution pattern, such as 2,3-diaminophenol (B1330466) for 4-aminobenzoxazole and 2,6-diaminophenol (B1348841) for 7-aminobenzoxazole, followed by cyclization.

G cluster_start Starting Materials cluster_reagents Cyclizing/Activating Agents cluster_intermediates Key Intermediates cluster_products Final Products 2-Aminophenol 2-Aminophenol Cyanating Agent (e.g., NCTS) Cyanating Agent (e.g., NCTS) 2-Aminophenol->Cyanating Agent (e.g., NCTS) Reacts with Substituted Aminophenols Substituted Aminophenols Carboxylic Acid/PPA Carboxylic Acid/PPA Substituted Aminophenols->Carboxylic Acid/PPA Reacts with Cyclized Intermediate Cyclized Intermediate Cyanating Agent (e.g., NCTS)->Cyclized Intermediate Forms Carboxylic Acid/PPA->Cyclized Intermediate Forms Other Electrophiles Other Electrophiles This compound This compound Cyclized Intermediate->this compound Yields Regioisomers (4-, 5-, 6-, 7-) Regioisomers (4-, 5-, 6-, 7-) Cyclized Intermediate->Regioisomers (4-, 5-, 6-, 7-) Yields

A generalized workflow for the synthesis of aminobenzoxazoles.

Biological Activity and Therapeutic Potential

Aminobenzoxazoles have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The position of the amino group is a key determinant of the structure-activity relationship (SAR).

IsomerReported Biological ActivitiesKey Targets/Applications
This compound Anticancer, anti-inflammatory, antimicrobial, antifungal, enzyme inhibition.[1][3][4][5][6]5-HT3 receptor antagonists, ChemR23 inhibitors, Sphingosine-1-phosphate transporter (Spns2) inhibitors.[5][7][8]
4-Aminobenzoxazole Limited data available.Potential for novel biological activities due to unique substitution pattern.
5-Aminobenzoxazole Anticancer, antimicrobial.[2][6]Derivatives have shown activity as VEGFR-2 inhibitors.
6-Aminobenzoxazole Anti-inflammatory, antimicrobial.[3]Derivatives have been explored for various therapeutic applications.
7-Aminobenzoxazole Limited data available.Potential for novel biological activities.
Spotlight: this compound Derivatives as Spns2 Inhibitors

Derivatives of this compound have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2.[7] S1P is a crucial signaling molecule involved in various physiological processes, including immune cell trafficking. Inhibition of Spns2 can modulate immune responses and holds therapeutic potential for autoimmune diseases.[7]

G cluster_pathway S1P Signaling Pathway S1P Sphingosine-1-Phosphate (S1P) Spns2 Spns2 Transporter S1P->Spns2 transported by Extracellular Extracellular Space Spns2->Extracellular exports to S1PR S1P Receptors Extracellular->S1PR activates Immune_Cell Immune Cell Trafficking S1PR->Immune_Cell modulates 2-Aminobenzoxazole_Derivative This compound Derivative 2-Aminobenzoxazole_Derivative->Spns2 inhibits

Inhibition of the S1P transporter Spns2 by this compound derivatives.

Pharmacokinetic Profile

Limited information is available on the direct comparison of the pharmacokinetic properties of aminobenzoxazole isomers. However, the position of the amino group is expected to influence properties such as lipophilicity and metabolic stability, which are key determinants of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. Generally, benzoxazole and benzothiazole (B30560) derivatives have been explored as pharmacokinetic enhancers.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via NCTS Cyclization[2]

This protocol describes a modern and safer method for the synthesis of this compound.

Materials:

  • 2-Aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and NCTS (1.5 eq) in 1,4-dioxane.

  • Add BF₃·Et₂O (2.0 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 24-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated NaHCO₃ solution until the pH is approximately 7.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to obtain pure this compound.

Protocol 2: MTT Assay for Cytotoxicity[11][12][13][14][15]

This protocol provides a general method for assessing the cytotoxic effects of the aminobenzoxazole isomers on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Aminobenzoxazole isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the aminobenzoxazole isomers in the cell culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with aminobenzoxazole isomers A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A workflow diagram for the MTT cytotoxicity assay.
Protocol 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Electrospray ionization (ESI) is a common technique for these compounds.

  • The data is reported as the mass-to-charge ratio (m/z).

Conclusion

The aminobenzoxazole scaffold presents a rich area for drug discovery. While this compound is the most studied isomer with a broad range of documented biological activities, its regioisomers, particularly the 5- and 6-amino derivatives, also show significant therapeutic potential. The limited data on 4- and 7-aminobenzoxazoles highlight a gap in the current research landscape and represent an opportunity for the discovery of novel structure-activity relationships. This guide provides a foundational comparison to inform the selection and design of aminobenzoxazole-based compounds for further investigation. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising molecules.

References

reproducibility of published synthesis methods for 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of published synthesis methods for 2-Aminobenzoxazole, a crucial scaffold in medicinal chemistry. We delve into the reported reproducibility of key methods, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most reliable synthetic route.

The synthesis of 2-aminobenzoxazoles is a fundamental process in the development of various therapeutic agents. However, not all published methods are easily reproducible. This guide highlights a notable instance of reported irreproducibility and presents a validated alternative, alongside another common synthetic strategy.

Our analysis focuses on three distinct methods:

  • Cyclization of o-Aminophenol with NCTS and LiHMDS: A method reported by Kasthuri et al. in 2015.

  • An Optimized Cyclization of o-Aminophenol with NCTS and BF3·Et2O: An improved method developed by Šlachtová et al. in 2019 to address reproducibility issues with the former method.

  • Smiles Rearrangement of Benzoxazole-2-thiol: A distinct synthetic approach also detailed by Šlachtová et al.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the three synthesis methods, offering a clear comparison of their performance based on published findings.

Synthesis MethodKey ReagentsSolventReaction TimeTemperatureReported Yield (%)Reproducibility Note
Cyclization (Kasthuri et al., 2015)o-Aminophenol, NCTS, LiHMDSTHF2 hNot specifiedGood to excellentReported as irreproducible, yielding only up to 11% in a follow-up study[1][2].
Optimized Cyclization (Šlachtová et al., 2019)o-Aminophenol, NCTS, BF3·Et2O1,4-Dioxane25–30 hReflux45–60%Developed as a reproducible alternative to the LiHMDS method[1][2].
Smiles Rearrangement (Šlachtová et al., 2019)Benzoxazole-2-thiol, 3-Bromopropylamine (B98683) HBr, K2CO3DMF2 h70 °CGood to excellentA reliable alternative synthetic route[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for accurate reproduction.

Method 1: Optimized Cyclization Synthesis of this compound (Šlachtová et al., 2019)

This protocol describes a reproducible method for the synthesis of 2-aminobenzoxazoles from o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid.[1][2]

Materials:

  • o-aminophenol (0.9 mmol, 1 equiv)

  • NCTS (1.35 mmol, 1.5 equiv)

  • BF3·Et2O (1.8 mmol, 2 equiv)

  • 1,4-Dioxane (4 mL)

  • Saturated NaHCO3 solution

  • H2O

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Na2SO4

Procedure:

  • Dissolve o-aminophenol and NCTS in 1,4-dioxane.

  • Add BF3·Et2O dropwise to the mixture.

  • Reflux the mixture overnight (monitoring by TLC, 24–30 h).

  • Cool the mixture to room temperature and quench with saturated NaHCO3 solution until pH ~7.

  • Dilute with H2O (30 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography using Hex/EtOAc.

Method 2: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement (Šlachtová et al., 2019)

This protocol details an efficient one-pot amination of benzoxazole-2-thiol through an intramolecular Smiles rearrangement.[1]

Materials:

  • Benzoxazole-2-thiol (1.61 mmol, 1 equiv)

  • 3-Bromopropylamine HBr (3.2 mmol, 2 equiv)

  • K2CO3 (3.2 mmol, 2 equiv)

  • DMF (10 mL)

  • H2O

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Suspend benzoxazole-2-thiol, 3-bromopropylamine HBr, and K2CO3 in DMF.

  • Stir the reaction mixture at 70 °C for 2 hours.

  • Dilute the mixture with H2O (50 mL) and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography using Hex/EtOAc.

Reaction Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Optimized Cyclization (Šlachtová et al., 2019) A0 o-Aminophenol + NCTS B0 Add BF3·Et2O in 1,4-Dioxane A0->B0 C0 Reflux (24-30h) B0->C0 D0 Quench with NaHCO3 C0->D0 E0 Aqueous Workup & Extraction D0->E0 F0 Column Chromatography E0->F0 G0 This compound F0->G0

Caption: Workflow for the optimized synthesis of this compound.

G cluster_1 Smiles Rearrangement (Šlachtová et al., 2019) A1 Benzoxazole-2-thiol + Amine + Base B1 Heat in DMF (e.g., 70°C, 2h) A1->B1 C1 Aqueous Workup & Extraction B1->C1 D1 Column Chromatography C1->D1 E1 N-Substituted this compound D1->E1

Caption: Workflow for the Smiles rearrangement synthesis.

Conclusion

The reproducibility of a synthetic method is a critical factor for its practical application in research and development. The work by Šlachtová et al. highlights the importance of verifying and optimizing published procedures.[1][2] Their development of a reproducible method for the synthesis of 2-aminobenzoxazoles using NCTS with BF3·Et2O provides a valuable alternative to a previously reported, yet irreproducible, method.[1][2] Furthermore, the Smiles rearrangement offers a robust and efficient pathway to N-substituted 2-aminobenzoxazoles.[1] This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting a synthetic route for this important heterocyclic scaffold.

References

Evaluating the Metabolic Stability of 2-Aminobenzoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical early step in assessing their potential as therapeutic agents. The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1][2][3][4] This guide provides a comparative overview of key in vitro assays used to evaluate the metabolic stability of these compounds, complete with detailed experimental protocols and data presentation formats.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[5][6] In vitro assays using liver-derived systems are fundamental tools for predicting in vivo metabolic clearance.[5][7] The primary assays employed are liver microsomal, S9 fraction, and hepatocyte stability assays, each offering a different level of complexity and insight into metabolic pathways.

Comparison of In Vitro Metabolic Stability Assays

The choice of in vitro system is crucial and depends on the specific questions being addressed.

  • Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput method primarily used to assess Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells.[7][8][9] Liver microsomes are subcellular fractions that are easy to prepare and can be stored for extended periods.[7] This assay is ideal for early screening of large numbers of compounds to identify metabolic liabilities related to CYP enzymes.[7][8]

  • Liver S9 Stability Assay: The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosol.[10][11] This means it includes not only Phase I enzymes (like CYPs) but also a wide variety of Phase II conjugating enzymes (like UDP-glucuronosyltransferases and sulfotransferases).[10] The S9 assay provides a more comprehensive picture of hepatic metabolism than microsomes alone and is particularly useful for compounds suspected to undergo significant Phase II metabolism.[12][13]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (fresh or cryopreserved), representing the "gold standard" for in vitro metabolism studies.[8][14][15] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, all within a physiological cellular environment.[14][15] This system can predict overall hepatic clearance resulting from both metabolism and transport mechanisms.[15][16] While more labor-intensive and costly, it provides the most clinically relevant in vitro data.[17]

Data Presentation

Quantitative data from metabolic stability assays are typically used to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint).[9] These values are essential for comparing the metabolic liabilities of different compounds and for predicting in vivo pharmacokinetic properties.[16] Below is a template for presenting such data for a hypothetical series of this compound analogs.

Table 1: Comparative Metabolic Stability of this compound Analogs

Compound ID Modification Human Liver Microsomes t½ (min) Human Liver Microsomes CLint (µL/min/mg protein) Human Hepatocytes t½ (min) Human Hepatocytes CLint (µL/min/10⁶ cells)
ABO-001 R = H 25 27.7 18 45.1
ABO-002 R = 5-Cl 48 14.4 35 23.2
ABO-003 R = 6-F > 60 < 11.5 55 14.8
ABO-004 R = 7-OCH₃ 15 46.2 12 67.7

| Verapamil (Control) | - | 19 | 36.5 | 15 | 54.1 |

Experimental Protocols

Detailed and consistent protocols are vital for generating reproducible and comparable data.

1. Liver Microsomal Stability Assay Protocol

This protocol is designed to measure the rate of metabolism of a test compound by Phase I enzymes.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compounds and positive control (e.g., testosterone, verapamil)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]

    • Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)[18]

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system for analysis[18]

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[7]

    • Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.[7]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[7][19]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.[7]

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold stop solution.[18]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[7]

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time. Calculate intrinsic clearance (CLint).

2. Hepatocyte Stability Assay Protocol

This protocol assesses the overall metabolic stability in a more physiologically relevant system.

  • Materials:

    • Cryopreserved or fresh hepatocytes (human, rat, etc.)

    • Hepatocyte incubation medium (e.g., Williams Medium E)[20]

    • Test compounds and positive controls (e.g., diclofenac, midazolam)[15]

    • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[15]

    • Suspension culture plates (e.g., 12- or 24-well plates)

    • CO₂ incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Thaw and prepare a suspension of viable hepatocytes in incubation medium to a desired cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[16][20]

    • Add the test compound to the hepatocyte suspension at a final concentration of, for example, 1 µM.[16]

    • Incubate the cell suspension at 37°C in a humidified CO₂ incubator with gentle shaking.[15][20]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the suspension.[15]

    • Terminate the reaction by mixing the aliquot with ice-cold stop solution.[15]

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

    • Plot the disappearance of the compound over time to determine t½ and calculate CLint.[20]

Visualizing Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes. The following have been created using Graphviz (DOT language) and adhere to the specified formatting guidelines.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks pre_incubate Pre-incubate System at 37°C prep_cpd->pre_incubate prep_matrix Prepare Metabolic System (Microsomes, S9, or Hepatocytes) prep_matrix->pre_incubate initiate Initiate Reaction (Add Cofactors/Compound) pre_incubate->initiate time_points Sample at Timed Intervals (t=0, 5, 15...) initiate->time_points terminate Terminate Reaction (Add Stop Solution) time_points->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assays.

Putative Metabolic Pathways of this compound

The this compound core can undergo several common metabolic transformations. Phase I reactions often introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism (CYPs, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound (Parent Compound) hydroxylation Aromatic Hydroxylation parent->hydroxylation Oxidation n_oxidation N-Oxidation parent->n_oxidation Oxidation hydrolysis Ring Cleavage (Hydrolysis) parent->hydrolysis glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation UGT sulfation Sulfate Conjugate hydroxylation->sulfation SULT excretion Excretion hydrolysis->excretion glucuronidation->excretion sulfation->excretion

Caption: Putative metabolic pathways for this compound compounds.

References

Safety Operating Guide

Safe Disposal of 2-Aminobenzoxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Aminobenzoxazole is critical for ensuring laboratory safety and environmental protection. This compound presents several hazards, including being harmful if swallowed, causing skin and eye irritation, and posing a risk of respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

It is essential to be aware of the hazards associated with this compound before handling or preparing for its disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Codes
Acute Oral Toxicity Harmful if swallowedH302, Acute Tox. 4
Skin Irritation Causes skin irritationH315, Skin Irrit. 2
Eye Irritation Causes serious eye irritationH319, Eye Irrit. 2A
Respiratory Irritation May cause respiratory irritationH335, STOT SE 3
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effectsH411, Aquatic Chronic 2

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound. Adherence to these procedures will minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[1][3] If dust formation is unavoidable, a NIOSH-approved respirator is recommended.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

2. Waste Segregation and Container Management:

  • Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[3]

  • Container Selection: Use a clean, dry, and leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic container is suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

3. Spill and Contamination Cleanup:

  • Minor Spills: In case of a small spill, prevent dust formation.[1] Carefully sweep or shovel the material into a designated, labeled hazardous waste container.[1][4]

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Contaminated PPE: Any grossly contaminated PPE, such as gloves, should be removed and disposed of as hazardous waste.

4. Storage of Chemical Waste:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.[5]

  • Container Integrity: Ensure the waste container is kept closed at all times except when adding waste.[5]

5. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the this compound waste through a licensed professional waste disposal service or your institution's EHS department.[1]

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is toxic to aquatic life and can cause long-term environmental damage.[1][3]

  • Empty Container Disposal: Thoroughly empty all contents from the original container. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional policies. Dispose of the clean, dry container as instructed by your EHS department.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation waste_gen Generate this compound Waste ventilation->waste_gen spill Accidental Spill? waste_gen->spill spill_yes Contain and Clean Up Spill spill->spill_yes Yes collect_waste Collect Waste in Labeled, Compatible Container spill->collect_waste No spill_yes->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Dispose via Licensed Waste Disposal Service contact_ehs->disposal

Figure 1. Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of 2-Aminobenzoxazole, a compound requiring careful management due to its potential hazards.

Hazard Identification and Safety Summary

This compound is classified with several hazards that necessitate stringent safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Additionally, it is toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate risks.

Quantitative Safety Data

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330, P501
Skin irritation (Category 2)H315: Causes skin irritationP264, P280, P302 + P352, P332 + P313, P362
Eye irritation (Category 2A)H319: Causes serious eye irritationP280, P305 + P351 + P338, P337 + P313
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304 + P340, P312, P403 + P233, P405
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsP273, P391, P501

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound.

  • Eye and Face Protection: Always wear safety glasses with side-shields that conform to EN166, NIOSH, or equivalent standards.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves immediately after use.[1]

    • Lab Coat: A standard lab coat should be worn. For procedures with a higher risk of splashes, consider a chemically resistant apron or gown.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator for nuisance exposures.[1] For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1]

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_skin Eye_Face Eye/Face Protection (Safety Glasses with Side-Shields) Skin Skin Protection Gloves Gloves Skin->Gloves Lab_Coat Lab Coat Skin->Lab_Coat Respiratory Respiratory Protection (Respirator as needed) User User User->Eye_Face Mandatory User->Skin Mandatory User->Respiratory Task-Dependent

Caption: Required PPE for handling this compound.

Step-by-Step Handling and Disposal Workflow

Follow this procedural guidance to ensure the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Avoid the formation of dust and aerosols during handling.[1]

2. Handling the Compound:

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Keep the container tightly closed when not in use.[1]

3. Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid allowing the product to enter drains to prevent environmental contamination.[1]

  • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[1]

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated waste through a licensed professional waste disposal company.[1]

  • Contaminated materials, including gloves and disposable lab coats, must be placed in a sealed container and disposed of as hazardous waste according to local, state, and federal regulations.[1]

  • Do not dispose of this chemical into the environment.[1]

Handling_Disposal_Workflow Start Start Preparation Preparation & Engineering Controls (Fume Hood, Eyewash Station) Start->Preparation Handling Handling Compound (Wear full PPE, Avoid dust) Preparation->Handling Spill_Check Spill Occurred? Handling->Spill_Check Spill_Management Spill Management (Contain, Clean, Collect) Spill_Check->Spill_Management Yes Disposal Waste Disposal (Licensed Disposal Company) Spill_Check->Disposal No Spill_Management->Disposal End End Disposal->End

Caption: Step-by-step workflow for handling and disposal.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[1][2]

References

×

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